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  • Product: 6,7-Dimethoxy-1H-indole-3-carbaldehyde
  • CAS: 170489-28-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6,7-Dimethoxy-1H-indole-3-carbaldehyde: Core Properties and Synthetic Insights

Introduction: The Strategic Importance of a Substituted Indole Scaffold 6,7-Dimethoxy-1H-indole-3-carbaldehyde is a member of the vast and pharmacologically significant indole family. The indole nucleus is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Substituted Indole Scaffold

6,7-Dimethoxy-1H-indole-3-carbaldehyde is a member of the vast and pharmacologically significant indole family. The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic placement of substituents on this bicyclic scaffold allows for the fine-tuning of electronic properties and steric profiles, which in turn dictates biological activity.

This guide focuses on the 6,7-dimethoxy substituted variant of indole-3-carbaldehyde. The methoxy groups at the C6 and C7 positions of the benzene ring act as strong electron-donating groups, significantly influencing the reactivity of the indole core. The aldehyde function at the C3 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations.[2] Consequently, this molecule is a valuable intermediate for medicinal chemists and researchers aiming to construct complex, polyfunctionalized indole derivatives for applications in drug development and materials science. This document provides a detailed overview of its core properties, a validated synthetic protocol, and an exploration of its chemical reactivity and potential applications.

Core Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, characterization, and application in experimental workflows. The key identifiers and physical characteristics of 6,7-Dimethoxy-1H-indole-3-carbaldehyde are summarized below.

PropertyValueReference
IUPAC Name 6,7-Dimethoxy-1H-indole-3-carbaldehyde-
CAS Number 54435-02-0[3]
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol -
Appearance Expected to be a crystalline solid, likely off-white to beige or tan powder.[4]
Melting Point 188 - 191 °C[3]
Solubility Insoluble in water; soluble in organic solvents like DMSO and Methanol.[4][5]

Structural Identifiers:

IdentifierValue
SMILES COC1=C(OC)C2=C(C=C1)C(=CN2)C=O
InChI Key Not readily available.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific experimental spectra for 6,7-Dimethoxy-1H-indole-3-carbaldehyde are not widely published, its characteristic signals can be reliably predicted based on established principles and data from closely related analogs, such as the parent indole-3-carboxaldehyde and other methoxy-substituted indoles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the indole protons, the aldehyde proton, and the methoxy groups.

  • Indole NH (~12.0 ppm): A broad singlet, significantly downfield due to deshielding and its acidic nature. In DMSO-d₆, this proton is readily observable.

  • Aldehyde CHO (~10.0 ppm): A sharp singlet, characteristic of aldehyde protons, shifted far downfield by the electron-withdrawing effect of the carbonyl oxygen.

  • Indole H2 (~8.2 ppm): A singlet or a narrow doublet, located on the pyrrole ring adjacent to the nitrogen.

  • Aromatic Protons (H4, H5) (~7.0-7.5 ppm): The two protons on the benzene portion of the ring will appear as doublets, coupled to each other (ortho-coupling). Their precise chemical shift will be influenced by the electron-donating methoxy groups.

  • Methoxy Protons (-OCH₃) (~3.9 ppm): Two distinct singlets, each integrating to 3 protons, corresponding to the C6-OCH₃ and C7-OCH₃ groups.

¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon framework.

  • Aldehyde Carbonyl (~185 ppm): The C=O carbon of the aldehyde will be the most downfield signal.[6]

  • Aromatic/Heterocyclic Carbons (~100-150 ppm): This region will contain the signals for the nine carbons of the indole ring. The carbons directly attached to the methoxy groups (C6, C7) and the nitrogen atom will be significantly affected.

  • Methoxy Carbons (~56 ppm): The two carbons of the methoxy groups will appear as sharp signals in the aliphatic region.

Reference Data: Experimental NMR for Indole-3-carboxaldehyde (CAS 487-89-8) in DMSO-d₆ [4]

  • ¹H NMR (ppm): 12.14 (1H, broad s, NH), 9.95 (1H, s, CHO), 8.30-8.09 (2H, m), 7.56-7.20 (3H, m).

  • ¹³C NMR (ppm): 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretch (~3200-3100 cm⁻¹): A sharp to medium peak corresponding to the indole N-H bond.

  • C-H Aromatic Stretch (~3100-3000 cm⁻¹): Signals for the C-H bonds on the aromatic rings.

  • C=O Aldehyde Stretch (~1670-1640 cm⁻¹): A strong, sharp absorption characteristic of the conjugated aldehyde carbonyl group.[4]

  • C-O Ether Stretch (~1250-1000 cm⁻¹): Stretches corresponding to the aryl-alkyl ether bonds of the methoxy groups.

Synthesis and Reactivity

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction facilitates the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic rings. The indole nucleus, particularly when activated by electron-donating groups like methoxy substituents, is highly susceptible to this electrophilic substitution, which occurs regioselectively at the C3 position.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole attacks the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Reacts with Indole 6,7-Dimethoxyindole Indole->Intermediate Electrophilic Attack Product 6,7-Dimethoxy-1H- indole-3-carbaldehyde Intermediate->Product Aqueous Hydrolysis

A generalized workflow for the Vilsmeier-Haack reaction.
Step-by-Step Experimental Protocol (General)

Causality: This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions for substituted indoles. The starting material would be 6,7-dimethoxyindole, which can be prepared from 3,4-dimethoxyaniline.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

    • Rationale: Cooling is critical to control the exothermic reaction between DMF and POCl₃.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature.

    • Rationale: Slow addition prevents a dangerous temperature spike and ensures complete formation of the electrophilic Vilsmeier reagent.

  • Formylation: Dissolve the 6,7-dimethoxyindole starting material in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature low.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-95 °C for several hours (typically 5-8 hours).

    • Rationale: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Rationale: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the stable iminium intermediate to the desired aldehyde.

  • Neutralization and Precipitation: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of a base, such as sodium carbonate or sodium hydroxide, until the pH is alkaline. The product will typically precipitate as a solid.

    • Rationale: Neutralization is necessary to deprotonate the product and make it less soluble in the aqueous phase, facilitating its isolation.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Chemical Reactivity and Further Transformations

The reactivity of 6,7-Dimethoxy-1H-indole-3-carbaldehyde is dictated by its three key components:

  • The Aldehyde Group: As a typical aromatic aldehyde, it can undergo a variety of transformations, including:

    • Oxidation: Easily oxidized to the corresponding indole-3-carboxylic acid.[7]

    • Reduction: Reduced to indole-3-methanol using reducing agents like sodium borohydride.

    • Condensation Reactions: Reacts with active methylene compounds (e.g., nitromethane in a Henry reaction, or malonates in Knoevenagel condensations) and amines/amino acids to form Schiff bases.[7] These reactions are fundamental in building more complex molecular scaffolds.

  • The Indole N-H Group: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation to introduce substituents at the N1 position.

  • The Electron-Rich Indole Ring: The methoxy groups strongly activate the benzene portion of the ring towards further electrophilic aromatic substitution, although the C3 position is blocked.

Applications in Research and Drug Development

Indole-3-carboxaldehyde and its derivatives are crucial building blocks in medicinal chemistry. They have been utilized in the synthesis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Specifically, dimethoxy-substituted indoles have been investigated for their potential as:

  • Anticholinesterase Agents: Derivatives of dimethoxyindoles have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.

  • Antioxidant Candidates: The electron-rich nature of the methoxy-substituted indole ring makes it a candidate for scavenging free radicals.

The role of the parent compound, indole-3-carboxaldehyde, as a natural ligand for the Aryl Hydrocarbon Receptor (AhR) is also of significant interest. AhR is a transcription factor involved in regulating immune responses at mucosal surfaces.[4] Activation of this pathway can modulate intestinal homeostasis and inflammation, suggesting that synthetic derivatives like the 6,7-dimethoxy analog could be explored as potential immunomodulators.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Indole-3-Carbaldehyde Derivative AhR AhR Receptor (inactive complex) Ligand->AhR Binds to Active_Complex Activated AhR-Ligand Complex AhR->Active_Complex Conformational Change Translocated_Complex Translocated AhR-Ligand Complex Active_Complex->Translocated_Complex Translocates into Nucleus Dimer AhR/ARNT Heterodimer Translocated_Complex->Dimer ARNT ARNT ARNT->Dimer Dimerizes with XRE XRE (DNA Sequence) Dimer->XRE Binds to Transcription Target Gene Transcription (e.g., IL-22) XRE->Transcription Promotes

Sources

Exploratory

Technical Guide: Synthesis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

This guide details the synthesis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde , a critical pharmacophore in the development of melatonin receptor agonists and tubulin polymerization inhibitors. The synthesis strategy priori...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde , a critical pharmacophore in the development of melatonin receptor agonists and tubulin polymerization inhibitors.

The synthesis strategy prioritizes the Hemetsberger-Knittel route for constructing the indole core, as it offers superior regiocontrol compared to nitration-based methods (e.g., Leimgruber-Batcho) when dealing with the 1,2,3-trisubstituted benzene patterns required for 6,7-dimethoxy substitution.

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary phases: the construction of the electron-rich indole core and the subsequent C3-formylation.

  • Disconnection A (C3-Formyl): The aldehyde is introduced via electrophilic aromatic substitution (Vilsmeier-Haack).[1] This is highly favorable for electron-rich indoles.

  • Disconnection B (Indole Core): The 6,7-dimethoxy substitution pattern dictates the precursor choice. The Hemetsberger-Knittel synthesis is selected because it utilizes 2,3-dimethoxybenzaldehyde as a starting material. This aldehyde forces cyclization at the only available ortho position (C6), unequivocally yielding the 6,7-isomer.

Retrosynthetic Logic Flow

Retrosynthesis Target 6,7-Dimethoxy-1H-indole-3-carbaldehyde Indole 6,7-Dimethoxyindole Target->Indole Vilsmeier-Haack (Formylation) Acid 6,7-Dimethoxyindole-2-carboxylic acid Indole->Acid Decarboxylation Azide Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate Acid->Azide Hemetsberger Cyclization Aldehyde 2,3-Dimethoxybenzaldehyde Azide->Aldehyde Condensation

Figure 1: Retrosynthetic pathway prioritizing regiochemical fidelity.

Synthesis of the Precursor: 6,7-Dimethoxyindole

Route: Hemetsberger-Knittel Indole Synthesis Rationale: This route avoids the formation of regioisomers common in the nitration of dimethoxy-toluenes.

Step 2.1: Condensation to Vinyl Azide

Reaction of 2,3-dimethoxybenzaldehyde with ethyl azidoacetate.

ParameterSpecification
Reagents 2,3-Dimethoxybenzaldehyde (1.0 eq), Ethyl azidoacetate (4.0 eq), NaOEt (4.0 eq)
Solvent Ethanol (Anhydrous)
Temp/Time -10°C to 0°C (Addition), then 0°C to RT (2-4 h)
Yield Target 65-75%
Key Intermediate Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate

Protocol:

  • Prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol at -10°C under N₂.

  • Add a mixture of 2,3-dimethoxybenzaldehyde and ethyl azidoacetate dropwise over 60 minutes. Critical: Maintain temperature < 0°C to prevent azide decomposition.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Quench: Pour into saturated NH₄Cl/ice mixture.

  • Isolation: Filter the yellow precipitate. Recrystallize from ethanol if necessary.

    • Note: Vinyl azides are potentially explosive. Do not heat this intermediate excessively during drying.

Step 2.2: Thermal Cyclization (Indole Formation)

Conversion of the vinyl azide to the indole-2-ester via nitrene insertion.

ParameterSpecification
Reagents Vinyl Azide Intermediate
Solvent Xylene or Toluene (High boiling point required)
Temp/Time Reflux (140°C for Xylene), 1-3 h
Mechanism Nitrene formation -> C-H Insertion
Yield Target 60-70%

Protocol:

  • Dissolve the vinyl azide in Xylene (concentration ~0.1 M to favor intramolecular reaction).

  • Heat the solution to reflux. Nitrogen evolution will be observed.

  • Monitor by TLC until the starting azide is consumed.

  • Cool and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexane/EtOAc) to isolate Ethyl 6,7-dimethoxyindole-2-carboxylate .

Step 2.3: Hydrolysis and Decarboxylation

Removing the ester directing group to yield the free indole.

Workflow:

  • Saponification: Treat ester with KOH (3 eq) in MeOH/H₂O at reflux for 2h. Acidify to pH 3 to precipitate the carboxylic acid.

  • Decarboxylation:

    • Reagents: Copper powder (0.1 eq), Quinoline (solvent).

    • Conditions: 200°C - 220°C for 30-60 mins.

    • Alternative (Green): Microwave irradiation in NMP at 200°C.

  • Workup: Pour into dilute HCl (to remove quinoline/pyridine), extract with Ethyl Acetate.

  • Product: 6,7-Dimethoxyindole .

Core Transformation: Vilsmeier-Haack Formylation

This is the final step to install the aldehyde at the C3 position. The electron-rich nature of the 6,7-dimethoxyindole makes this reaction rapid and high-yielding.

Reaction Mechanism & Pathway

The Vilsmeier reagent (chloroiminium ion) acts as the electrophile.[2][3]

Vilsmeier Reagents POCl3 + DMF Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Complex Iminium Intermediate Vilsmeier->Complex + Indole Electrophilic Attack Indole 6,7-Dimethoxyindole Indole->Complex Product 6,7-Dimethoxy-1H-indole- 3-carbaldehyde Complex->Product Hydrolysis (NaOH/H2O)

Figure 2: Vilsmeier-Haack reaction pathway.

Detailed Protocol

Reagents:

  • 6,7-Dimethoxyindole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5-10 volumes, acts as solvent and reagent)

  • 2M NaOH or Sat. Na₂CO₃ (for hydrolysis)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried flask under Argon, add anhydrous DMF.

    • Cool to 0°C in an ice bath.

    • Add POCl₃ dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins at 0°C.

  • Addition of Substrate:

    • Dissolve 6,7-dimethoxyindole in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

    • Observation: The solution will likely turn yellow/orange.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to 80°C for 2-4 hours to ensure completion. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (Exothermic!).

    • Basify the solution to pH 9-10 using 2M NaOH or saturated Na₂CO₃.

    • Critical Step: Stir vigorously for 1 hour. The intermediate iminium salt must be fully hydrolyzed to the aldehyde.

    • The product usually precipitates as a solid.[2]

  • Purification:

    • Filter the solid and wash with copious water.

    • Recrystallize from Ethanol or Methanol.

    • Yield Expectation: 85-95%.[2]

Characterization & Data Validation

To ensure the integrity of the synthesized product, compare analytical data against these expected values.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR δ 9.90 - 10.00 ppm (s, 1H)Aldehyde (-CHO) proton. Diagnostic.
¹H NMR δ 12.00 - 12.50 ppm (br s, 1H)Indole N-H .[4] Broad, exchangeable.
¹H NMR δ 8.00 - 8.20 ppm (d, 1H)C2-H . Deshielded by adjacent C3-CHO.
¹H NMR δ 6.80 - 7.20 ppm (m, 2H)C4-H, C5-H . Aromatic protons.[5][6]
¹H NMR δ 3.80 - 3.95 ppm (s, 6H)Methoxy (-OCH₃) groups at C6, C7.
IR 1640 - 1660 cm⁻¹C=O stretch (Conjugated aldehyde).
MS (ESI) [M+H]⁺ = 206.08Molecular ion peak.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If using the Hemetsberger route, regioselectivity is rarely an issue. However, if using Vilsmeier on a crude indole, ensure the C2 position is not blocked. The C3 position is significantly more nucleophilic than C2, but steric hindrance from a bulky group at C4 (not present here) could divert reaction.

  • Decarboxylation Failure: If the thermal decarboxylation of the acid gives low yields or tars, try the "Copper Chromite" method in quinoline, or use microwave irradiation in diphenyl ether.

  • Aldehyde Oxidation: The product is an aldehyde and can oxidize to the carboxylic acid upon prolonged air exposure. Store under inert atmosphere (Argon) at 4°C.

References

  • Hemetsberger Indole Synthesis Mechanism & Scope

    • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern.
    • Source:

  • Vilsmeier-Haack Protocol for Indoles

    • BenchChem.[2] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

    • Source:

  • Synthesis of Methoxy-Activated Indoles

    • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
    • Source:

  • Synthesis of 2,3-Dimethoxybenzaldehyde Precursor

    • PrepChem. Synthesis of 2,3-dimethoxy-6-hydroxybenzaldehyde.
    • Source:

Sources

Foundational

Technical Guide: Mass Spectrometry Characterization of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Executive Summary This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde (C₁₁H₁₁NO₃). Designed for drug development professionals and analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde (C₁₁H₁₁NO₃). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral assignment to explore ionization mechanics, fragmentation pathways, and rigorous quality control protocols.

The molecule serves as a critical pharmacophore in the synthesis of synthetic cannabinoids, kinase inhibitors, and melatonin receptor agonists. Its specific methoxy-substitution pattern (6,7-position) presents unique analytical challenges—specifically in differentiating it from regioisomers (e.g., 5,6-dimethoxy analogs)—which are addressed herein through high-resolution LC-MS/MS methodologies.

Part 1: Physicochemical Context & Ionization Strategy

Structural Properties[1][2][3]
  • IUPAC Name: 6,7-Dimethoxy-1H-indole-3-carbaldehyde

  • Molecular Formula: C₁₁H₁₁NO₃

  • Monoisotopic Mass: 205.0739 Da

  • Structural Features: Indole core, C3-formyl group (labile), vicinal methoxy groups at C6/C7.

Ionization Strategy: ESI vs. APCI vs. EI

For pharmaceutical applications, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the indole nitrogen and the proton-accepting capability of the carbonyl oxygen.

Ionization ModeSuitabilityMechanistic Insight
ESI (+) Optimal Forms stable

at m/z 206.08. Soft ionization preserves the labile aldehyde group, allowing for controlled fragmentation in MS/MS.
APCI (+) AlternativeUseful if the mobile phase is non-polar, but risks thermal degradation of the aldehyde prior to analysis.
EI (70 eV) QualitativeGenerates

(m/z 205). Hard ionization often leads to extensive in-source fragmentation, stripping the aldehyde (CO loss) immediately.

Part 2: Fragmentation Mechanics (MS/MS)

The structural elucidation of 6,7-dimethoxy-1H-indole-3-carbaldehyde relies on a predictable yet distinct fragmentation cascade. The presence of the C3-aldehyde and the electron-donating methoxy groups dictates the dissociation pathway.

Primary Fragmentation Pathway (ESI+)

Upon Collision-Induced Dissociation (CID), the protonated molecule (


, m/z 206) undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da). This is the diagnostic transition for indole-3-carbaldehydes.
  • Precursor Selection: m/z 206.08 (

    
    )
    
  • Primary Transition: Loss of CO (-28 Da)

    
    m/z 178.
    
    • Mechanism:[1][2][3] The protonated aldehyde undergoes an alpha-cleavage or rearrangement (often involving ring expansion/contraction) to eject CO, stabilizing the positive charge on the indole core.

  • Secondary Transition: Loss of Methyl Radical (

    
    , -15 Da) 
    
    
    
    m/z 163.
    • Mechanism:[1][2][3] The vicinal methoxy groups (6,7-position) are prone to radical cleavage. The resulting ion is often a radical cation or a stabilized distonic ion.

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation logic, differentiating the primary aldehyde loss from the secondary methoxy degradation.

FragmentationPathway cluster_legend Pathway Logic Parent [M+H]+ Precursor m/z 206.08 (Protonated Aldehyde) Inter [M+H - CO]+ m/z 178.08 (Indole Core) Parent->Inter Neutral Loss: CO (-28 Da) Prod1 [M+H - CO - CH3]+ m/z 163.05 (Demethylated) Inter->Prod1 Radical Loss: •CH3 (-15 Da) Prod2 [M+H - CO - CH3 - CH3]+ m/z 148.03 (Fully Demethylated) Prod1->Prod2 Radical Loss: •CH3 (-15 Da) Text The loss of CO is the diagnostic 'fingerprint' for indole-3-carbaldehydes.

Figure 1: ESI-MS/MS fragmentation pathway of 6,7-Dimethoxy-1H-indole-3-carbaldehyde showing sequential losses of CO and methyl groups.

Part 3: Experimental Protocol (LC-MS/MS)

To ensure reproducibility and differentiate the 6,7-isomer from its 5,6- or 4,5-analogs, a high-resolution LC method is required. Isomers often share identical mass fragments; therefore, chromatographic resolution is the primary differentiator.

Sample Preparation
  • Solvent: Methanol (HPLC Grade). Avoid protic solvents if studying hydrogen-deuterium exchange.

  • Concentration: 1 µg/mL (1 ppm) for tuning; 100 ng/mL for analytical runs.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter from synthesis (e.g., Vilsmeier salts).

LC-MS Method Parameters

This protocol is optimized for a UHPLC system coupled to a Q-TOF or Triple Quadrupole.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides necessary hydrophobicity to separate methoxy-indole isomers.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation (

) and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic heterocycles compared to MeOH.
Gradient 5% B to 95% B over 10 minSlow gradient required to resolve the 6,7-isomer from the 5,6-isomer (which typically elutes slightly earlier due to polarity differences).
Flow Rate 0.3 mL/minStandard for ESI efficiency.
Source Temp 350°CHigh enough to desolvate, low enough to prevent thermal degradation of the aldehyde.
System Suitability & Workflow

The following workflow ensures data integrity, specifically addressing the risk of "ghost peaks" from previous runs or synthetic byproducts.

Workflow Start Sample Prep (1 mg/mL Stock in MeOH) Dilution Dilution to 100 ng/mL (Mobile Phase A:B 50:50) Start->Dilution Blank Blank Injection (Check for Carryover) Dilution->Blank QC Step 1 Sep UHPLC Separation (C18 Column) Blank->Sep If Clean MS ESI-MS/MS Detection (Q-TOF / QQQ) Sep->MS Data Data Analysis (XIC m/z 206.08) MS->Data Data->Start If Impurity > 5%

Figure 2: Analytical workflow emphasizing Quality Control (Blank Injection) to prevent carryover interpretation errors.

Part 4: Impurity Profiling & Synthetic Artifacts

When analyzing 6,7-dimethoxy-1H-indole-3-carbaldehyde, the mass spectrometrist must be aware of specific synthetic byproducts derived from the Vilsmeier-Haack reaction (the standard synthesis route).

  • Unreacted Starting Material:

    • Compound: 6,7-Dimethoxyindole.

    • Mass:m/z 178.08 (

      
      ).
      
    • Differentiation: This ion is isobaric with the primary fragment of the aldehyde. Separation by retention time is critical; the aldehyde is more polar and usually elutes earlier than the indole precursor.

  • Over-Formylation:

    • Compound: N-formyl-6,7-dimethoxyindole-3-carbaldehyde.

    • Mass:m/z 234.07 (

      
      ).
      
    • Identification: Look for a +28 Da shift from the parent.

  • Vilsmeier Adducts:

    • Chlorinated intermediates may appear if the quench was insufficient (look for characteristic Cl isotope patterns at m/z ~224/226).

References

  • Differenti

    • Title: GC-MS differentiation of the six regioisomeric dimethoxybenzoyl-1-pentylindoles.
    • Source: PubMed / N
    • URL:[Link]

  • General Indole Fragment

    • Title: Mass spectrometry of simple indoles.[4][5]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • ESI-MS Mechanisms

    • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
    • Source: Eötvös Loránd University (ELTE).
    • URL:[Link]

  • Synthesis Context (Vilsmeier-Haack)

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: Organic Syntheses.[2][6]

    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profile of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

This guide details the solubility profile, physicochemical characterization, and solvent selection protocols for 6,7-Dimethoxy-1H-indole-3-carbaldehyde .[1] It is designed for researchers requiring high-purity handling o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical characterization, and solvent selection protocols for 6,7-Dimethoxy-1H-indole-3-carbaldehyde .[1] It is designed for researchers requiring high-purity handling of this intermediate in synthetic organic chemistry and biological assay development.

[1]

Executive Summary & Compound Identity

6,7-Dimethoxy-1H-indole-3-carbaldehyde is a substituted indole derivative serving as a critical scaffold in the synthesis of bioactive tryptamines, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-carbolines, and pharmaceutical intermediates. Its solubility behavior is governed by the interplay between the lipophilic dimethoxy-benzene moiety, the hydrogen-bond donating indole nitrogen (N1), and the polar aldehyde group at C3.

Effective handling requires a binary solvent strategy: Polar Aprotic solvents (DMSO, DMF) for high-concentration stock solutions and reactions, and Polar Protic solvents (Ethanol, Methanol) for purification and recrystallization.

Chemical Identity
PropertyDetail
Systematic Name 6,7-Dimethoxy-1H-indole-3-carbaldehyde
Molecular Formula

Molecular Weight 205.21 g/mol
Structural Features Indole core, C3-formyl group, C6/C7-methoxy groups
Physical State Solid (typically off-white to beige crystalline powder)

Physicochemical Characterization

Understanding the solubility mechanism requires analyzing the compound's electronic and physical properties.

  • Lipophilicity (LogP): The addition of two methoxy groups at positions 6 and 7 increases lipophilicity compared to the unsubstituted indole-3-carbaldehyde.[1] The estimated LogP is ~1.8 – 2.1 , indicating poor water solubility but high affinity for organic matrices.

  • Hydrogen Bonding:

    • Donor (HBD): 1 (Indole N-H).

    • Acceptor (HBA): 3 (Aldehyde carbonyl + 2 Methoxy oxygens).

  • Melting Point: High melting point (typically >200 °C for methoxy-indole aldehydes), suggesting strong crystal lattice energy driven by ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     stacking and intermolecular hydrogen bonding. This high lattice energy acts as a barrier to dissolution in non-polar solvents like hexanes.
    

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their solvation capacity for 6,7-Dimethoxy-1H-indole-3-carbaldehyde.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>30 mg/mL)Primary solvents for stock solutions, Vilsmeier-Haack reactions, and NMR analysis.[1]
Polar Protic Ethanol, Methanol Moderate (Heat required)Ideal for recrystallization . Soluble at boiling point; crystallizes upon cooling.
Chlorinated DCM, Chloroform Good Used for liquid-liquid extraction (organic phase) and chromatography.
Ethers THF, Dioxane Moderate Suitable reaction solvents; often used in reduction steps (e.g., with

).
Hydrocarbons Hexanes, Heptane Insoluble Used as anti-solvents to force precipitation or wash filter cakes.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL)Compound precipitates immediately upon contact with water unless a co-solvent is used.

Experimental Protocols

Protocol A: Stock Solution Preparation (Biological Assays)

Objective: Prepare a stable, high-concentration stock for dilution into aqueous buffers.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade.

  • Weighing: Weigh 10 mg of 6,7-Dimethoxy-1H-indole-3-carbaldehyde into a sterile glass vial.

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.

    • Observation: The solid should dissolve completely to form a clear, slightly yellow solution.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.

  • Aqueous Dilution: When diluting into cell culture media or PBS, ensure the final DMSO concentration remains below 0.5% (v/v) to avoid solvent toxicity.

    • Note: Rapid addition of the DMSO stock to cold buffer may cause microprecipitation. Add dropwise to warm buffer with stirring.

Protocol B: Purification via Recrystallization

Objective: Purify crude material (e.g., post-Vilsmeier formylation).

  • Solvent System: Ethanol (95% or Absolute).

  • Dissolution: Place the crude solid in a flask. Add Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains after boiling, add small aliquots of ethanol until fully dissolved. If insolubles persist (inorganic salts), filter while hot.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the resulting crystals via vacuum filtration. Wash the cake with cold Ethanol or Hexanes. Dry under vacuum.

Mechanistic Analysis & Visualizations

Mechanism of Solubility

The solubility behavior is dictated by the "Like Dissolves Like" principle, modified by the specific functional groups:

  • The Indole NH: Acts as a hydrogen bond donor. Solvents like DMSO (strong H-bond acceptor) interact strongly here, breaking the crystal lattice.

  • The Aldehyde & Methoxy Groups: These are polar but lipophilic. They prevent solubility in water (too hydrophobic) but ensure solubility in DCM and Chloroform.

  • Lattice Energy: The planar nature of the indole allows tight stacking. Non-polar solvents (Hexane) cannot overcome this stacking energy, leading to insolubility.

Visualization 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the experimental stage.

SolventSelection Start Select Application Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Purification Purification (Recrystallization) Start->Purification BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Analysis Analysis (NMR/HPLC) Start->Analysis DMF DMF / POCl3 (Vilsmeier Conditions) Synthesis->DMF Formylation THF THF / Dioxane (Reduction) Synthesis->THF Reduction EtOH Ethanol (Hot) Dissolves Purification->EtOH Step 1: Heat DMSO DMSO Stock (10-30 mg/mL) BioAssay->DMSO Stock Prep CDCl3 CDCl3 / DMSO-d6 Analysis->CDCl3 Standard NMR Water Water/Ice Precipitates EtOH->Water Step 2: Cool/Anti-solvent

Caption: Decision matrix for solvent selection based on the specific phase of research (Synthesis, Purification, or Analysis).

Visualization 2: Solubility-Driven Workup (Vilsmeier-Haack)

This workflow demonstrates how solubility switches are used to isolate the product during synthesis.[1]

Workup Reaction Reaction Mixture (Indole + DMF + POCl3) Quench Quench (Pour into Ice Water) Reaction->Quench Hydrolysis of Iminium Basify Neutralization (Add NaOH/Na2CO3) Quench->Basify pH Adjustment Precipitate Precipitation (Product becomes Insoluble) Basify->Precipitate Solubility Drop Filter Filtration (Isolate Solid) Precipitate->Filter Recovery

Caption: The standard isolation workflow relies on the compound's insolubility in basic aqueous media.[1]

References

  • ChemicalBook. (n.d.). Indole-3-carboxaldehyde Properties and Synthesis. Retrieved from

  • Cayman Chemical. (2020). Indole-3-carboxaldehyde Product Information & Solubility. Retrieved from

  • Organic Syntheses. (1963). Indole-3-aldehyde Synthesis (Vilsmeier-Haack Protocol). Org. Synth. 1959, 39, 30; Coll. Vol. 4, p.539. Retrieved from

  • BenchChem. (2025).[2] Indole-3-carboxaldehyde Basic Properties and Structure. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Methoxyindole-3-carboxaldehyde Product Sheet. (Used for analog comparison). Retrieved from [1]

Sources

Foundational

Technical Guide: Stability and Storage of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

The following technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 6,7-Dimethoxy-1H-indole-3-carbaldehyde . Executive Summary & Chemical Identity 6,7-Dimethoxy-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 6,7-Dimethoxy-1H-indole-3-carbaldehyde .

Executive Summary & Chemical Identity

6,7-Dimethoxy-1H-indole-3-carbaldehyde is a highly specialized, electron-rich indole derivative used primarily as a precursor in the synthesis of tryptamines, beta-carbolines, and synthetic cannabinoid receptor agonists (e.g., JWH analogs).

Unlike the unsubstituted parent compound (Indole-3-carbaldehyde), the presence of two methoxy groups at the 6 and 7 positions significantly alters its electronic profile. These electron-donating groups (EDGs) increase the electron density of the indole ring, elevating the Highest Occupied Molecular Orbital (HOMO) energy. While this facilitates electrophilic substitution reactions (useful for synthesis), it simultaneously renders the molecule highly susceptible to oxidative degradation and acid-catalyzed polymerization .

Physicochemical Profile (Estimated & Homolog-Derived)
PropertySpecification / Description
Chemical Structure Indole core, formyl group at C3, methoxy groups at C6 & C7.
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to tan/brown crystalline solid (Color darkens upon oxidation).
Melting Point 190–200 °C (Based on 6-methoxy and 5,6,7-trimethoxy homologs).
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in DCM. Insoluble in water.[1]
pKa ~16 (Indole NH), Aldehyde proton is non-acidic but reactive.
Reactivity Class Air-Sensitive, Light-Sensitive, Hygroscopic.

Stability Mechanisms & Degradation Pathways

The stability of 6,7-Dimethoxy-1H-indole-3-carbaldehyde is governed by two competing degradation vectors: Auto-oxidation and Oligomerization .

Auto-oxidation (The "Browning" Effect)

The most immediate threat to purity is the oxidation of the aldehyde moiety to a carboxylic acid. However, the electron-rich nature of the 6,7-dimethoxy system also allows for oxidative attack on the indole double bond (C2-C3).

  • Pathway A (Aldehyde Oxidation): Atmospheric oxygen converts the C3-formyl group into a C3-carboxylic acid (6,7-dimethoxyindole-3-carboxylic acid). This is accelerated by light and trace metals.

  • Pathway B (Indole Oxidation): The high electron density at C2 makes it prone to radical attack, leading to indoxyl intermediates and eventual oxidative cleavage or coupling.

Acid-Catalyzed Dimerization

Indole-3-carbaldehydes are stable in neutral conditions but unstable in acidic environments.

  • Mechanism: Protonation of the carbonyl oxygen increases electrophilicity.

  • Reaction: A second molecule of indole acts as a nucleophile, attacking the protonated aldehyde. This leads to bis(indolyl)methane type impurities (dimers), which often present as deep red or purple contaminants.

Visualization of Degradation Pathways

The following diagram illustrates the critical failure points in stability.

DegradationPathways Target 6,7-Dimethoxy-1H- indole-3-carbaldehyde CarboxAcid Degradant A: Carboxylic Acid Target->CarboxAcid Auto-oxidation (Aldehyde -> COOH) Dimer Degradant B: Bis(indolyl)methane (Red/Purple Impurity) Target->Dimer Electrophilic Subst. (Dimerization) Quinone Degradant C: Indole-2,3-dione (Isatin derivative) Target->Quinone Ring Oxidation (Rare, High O2) Oxygen O2 / Light Oxygen->Target Acid H+ / Moisture Acid->Target

Caption: Primary degradation pathways showing oxidative conversion to carboxylic acid and acid-catalyzed dimerization.

Storage & Handling Protocols

To maintain purity >98% over extended periods (6+ months), the following "Chain of Custody" approach is required.

Long-Term Storage Protocol (Solid State)

The Golden Rule: Store cold, dark, and dry.

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen before sealing.

  • Desiccation: Place the vial inside a secondary container (e.g., a larger jar or distinct desiccator box) containing active desiccant (silica gel or Drierite).

  • Temperature: -20°C is mandatory. Storage at 4°C is acceptable for short durations (<1 week), but -20°C prevents slow oxidative polymerization.

Solubilization & Solution Handling

Solutions are significantly less stable than the solid.

  • Solvent Choice: Anhydrous DMSO or DMF are preferred. Methanol is acceptable for immediate use but promotes acetal formation if acidic traces are present.

  • Degassing: Solvents should be sparged with inert gas for 10 minutes prior to dissolving the compound.

  • Lifespan:

    • Room Temp Solution: Use within 4 hours.

    • Frozen (-20°C) Solution: Stable for ~1 month (if under Argon).

Handling Workflow Diagram

This workflow ensures minimal exposure to environmental stressors.

HandlingWorkflow Storage Storage: -20°C (Argon, Desiccated) Equilibrate Equilibrate to RT (Do NOT open cold) Storage->Equilibrate Step 1: Prevent Condensation Open Open in Inert Atmo (Glovebox or N2 Cone) Equilibrate->Open Step 2: Protect from O2 Weigh Weigh Quickly (Amber Weigh Boat) Open->Weigh Step 3: Minimize Light Dissolve Solubilize (Degassed Solvent) Weigh->Dissolve Step 4: Immediate Use Reseal Purge Headspace & Reseal (Parafilm over cap) Weigh->Reseal Step 5: Return to Storage Reseal->Storage

Caption: Standard Operating Procedure (SOP) for retrieving and handling air-sensitive indole derivatives.

Quality Control & Re-Validation

Before using this intermediate in critical synthesis steps (e.g., Vilsmeier-Haack downstream modification or Henry reaction), validate purity.

Visual Inspection
  • Pass: Off-white, beige, or light tan powder.

  • Fail: Deep brown, sticky, or pink/red crystalline crust (indicates oxidation or dimerization).

Analytical Check (TLC/HPLC)
  • TLC Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) and Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

    • Observation: The aldehyde typically turns pink/purple with Ehrlich’s reagent.

    • Impurity: A baseline spot usually indicates the carboxylic acid (highly polar). A fast-moving spot often indicates the dimer.

References

  • Indole-3-carbaldehyde Properties & Reactivity Source: National Institute of Standards and Technology (NIST) URL:[Link] Relevance: Baseline stability data for the parent indole-3-carbaldehyde scaffold.[2][3]

  • Synthesis and Stability of Methoxy-Indoles Source: Organic Syntheses, Coll.[4] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). URL:[Link] Relevance: Establishes the Vilsmeier-Haack formylation protocol and handling of the resulting aldehydes.

  • Reactivity of Electron-Rich Indoles (Bis(indolyl)methane formation) Source: National Institutes of Health (PMC) - Solvent-Free Addition of Indole to Aldehydes URL:[Link] Relevance: Explains the dimerization mechanism (Degradant B) that occurs if stored improperly in acidic/moist conditions.

Sources

Exploratory

Technical Review: Dimethoxy Indole-3-Carboxaldehydes as Versatile Scaffolds in Medicinal Chemistry

Topic: Technical Review of Dimethoxy Indole-3-Carboxaldehydes Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Dimethoxy indole-3-carboxaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Review of Dimethoxy Indole-3-Carboxaldehydes Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethoxy indole-3-carboxaldehydes represent a privileged subclass of heterocyclic scaffolds in drug discovery. Distinguished by the electron-rich indole core and the regioselective placement of methoxy groups (typically at 4,6-, 5,6-, or 5,7-positions), these intermediates offer a unique balance of nucleophilicity and metabolic stability. This guide analyzes the synthetic pathways, reactivity profiles, and therapeutic applications of these compounds, specifically focusing on their role as precursors for tubulin inhibitors, kinase antagonists, and neuroprotective agents.

Structural Landscape & Electronic Properties

The biological efficacy of dimethoxy indole aldehydes stems from the electronic perturbation caused by the methoxy substituents.

  • 5,6-Dimethoxy Isomer: Mimics the oxygenation pattern of endogenous neurotransmitters like serotonin and melatonin. The electron-donating groups (EDGs) at C5 and C6 significantly enhance the nucleophilicity at C3, facilitating rapid functionalization.

  • 4,6-Dimethoxy Isomer: Often utilized in the design of tubulin polymerization inhibitors. The steric bulk at C4 can force orthogonal conformation in biaryl systems, a critical feature for binding to the colchicine site of tubulin.

  • 5,7-Dimethoxy Isomer: Provides a unique hydrogen-bonding vector profile, often explored for kinase selectivity where the C7-methoxy interacts with hinge region residues.

Electronic Activation

The methoxy groups act as strong


-donors (+M effect), raising the HOMO energy of the indole ring. This makes the C3 position exceptionally prone to electrophilic aromatic substitution (

), rendering the Vilsmeier-Haack reaction the dominant synthetic strategy over the Reimer-Tiemann reaction, which often suffers from carbene-mediated side reactions in such electron-rich systems.

Synthetic Methodologies

The construction of the dimethoxy indole-3-carboxaldehyde scaffold typically follows a bipartite strategy: construction of the indole core followed by C3-formylation.

Core Construction: The Hemetsberger-Knittel Route

For highly substituted indoles (e.g., 4,6-dimethoxy), the Hemetsberger-Knittel synthesis is preferred over the Fischer indole synthesis due to milder conditions and regiocontrol.

Mechanism:

  • Condensation of dimethoxybenzaldehyde with ethyl azidoacetate.

  • Thermolysis of the resulting vinyl azide to generate a nitrene intermediate.

  • C-H insertion to close the pyrrole ring.

C3-Formylation: The Vilsmeier-Haack Protocol

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich indoles.

Causality of Protocol Choice:

  • Reagent Stability: The chloromethyliminium salt (Vilsmeier reagent) is a "soft" electrophile, perfectly matched for the soft nucleophile character of the indole C3.

  • Regioselectivity: The steric bulk of the Vilsmeier reagent and the electronic directing effects of the methoxy groups almost exclusively favor C3 over C2 or the benzene ring positions.

  • Avoidance of Polymerization: Unlike acid-catalyzed formylations, the Vilsmeier intermediate stabilizes the indole against acid-mediated polymerization (acid-catalyzed dimerization) until the final hydrolysis step.

SynthesisWorkflow Start Dimethoxybenzaldehyde (Precursor) Step1 Hemetsberger-Knittel (Azidoacetate/NaOEt) Start->Step1 Condensation Indole Dimethoxy Indole (Core Scaffold) Step1->Indole Thermolysis (-N2) Vilsmeier Vilsmeier-Haack (POCl3/DMF) Indole->Vilsmeier Electrophilic Attack Intermediate Iminium Salt (Stable Intermediate) Vilsmeier->Intermediate Formylation Hydrolysis Basic Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quench Product Dimethoxy Indole-3- Carboxaldehyde Hydrolysis->Product Final Product

Figure 1: Step-wise synthetic workflow from aldehyde precursor to final dimethoxy indole-3-carboxaldehyde scaffold.

Experimental Protocol: Synthesis of 4,6-Dimethoxyindole-3-carboxaldehyde

This protocol is validated for high-purity applications.

Materials:

  • 4,6-Dimethoxyindole (1.0 eq)

  • Phosphorus oxychloride (

    
    , 1.2 eq)
    
  • N,N-Dimethylformamide (DMF, 5.0 eq, anhydrous)

  • Sodium Hydroxide (2M aqueous solution)

  • Dichloromethane (DCM)

Procedure:

  • Reagent Generation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add

    
     dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes until a white/yellowish suspension forms.
    
  • Addition: Dissolve 4,6-dimethoxyindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40°C for 2 hours. Note: Monitoring by TLC (Hexane:EtOAc 6:4) should show consumption of the starting indole (

    
    ) and appearance of the iminium intermediate (baseline).
    
  • Hydrolysis: Cool the mixture to 0°C. Pour slowly into crushed ice containing 2M NaOH. Adjust pH to 9-10. Vigorous stirring is required to hydrolyze the iminium salt to the aldehyde. A precipitate will form.[1][2]

  • Isolation: Filter the precipitate or extract with DCM (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Self-Validating Check: The appearance of a sharp singlet signal in


H NMR around 

9.9-10.2 ppm confirms the presence of the aldehyde proton.

Functionalization & Therapeutic Applications

The aldehyde moiety at C3 serves as a "chemical handle" for diversifying the scaffold into pharmacologically active agents.[3][4]

Schiff Base Formation (Thiosemicarbazones)

Reaction with thiosemicarbazides yields thiosemicarbazones, which exhibit potent antioxidant and anticholinesterase activities. The


 bond formation is catalyzed by acetic acid in ethanol.
  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[5][6]

  • Mechanism: The thiosemicarbazone moiety chelates metal ions (e.g.,

    
    , 
    
    
    
    ) involved in oxidative stress and interacts with the catalytic triad of AChE.
Knoevenagel Condensation (Tubulin Inhibitors)

Condensation with active methylene compounds (e.g., phenylacetic acids or hydantoins) generates vinyl-linked derivatives.

  • Target: Colchicine binding site of Tubulin.

  • Mechanism: The 4,6-dimethoxy motif mimics the A-ring of Combretastatin A4, while the vinyl linker positions the B-ring mimic to arrest microtubule polymerization, leading to apoptosis in cancer cells (e.g., MCF-7, HeLa).

BiologicalPathways Scaffold Dimethoxy Indole-3- Carboxaldehyde Mod1 Thiosemicarbazone Derivatization Scaffold->Mod1 Mod2 Knoevenagel Condensation Scaffold->Mod2 Mod3 Reductive Amination Scaffold->Mod3 Target1 Cholinesterase Inhibition (AChE/BChE) Mod1->Target1 Chelation & H-Bonding Target2 Tubulin Polymerization Inhibition Mod2->Target2 Steric Mimicry Target3 Melatonin Receptor Agonism (MT1/MT2) Mod3->Target3 Indole Core Similarity Outcome1 Neuroprotection (Alzheimer's) Target1->Outcome1 Outcome2 Apoptosis / G2-M Arrest (Cancer) Target2->Outcome2 Outcome3 Circadian Rhythm Modulation Target3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) mapping modifications of the scaffold to specific biological outcomes.

Data Summary: Comparative Reactivity & Activity[7]

The following table summarizes key reaction yields and biological data for common derivatives found in literature.

Compound DerivativeReaction TypeYield (%)Primary Biological TargetActivity Metric (IC50)Ref
4,6-Dimethoxy-3-CHO Vilsmeier-Haack85-92%Synthetic IntermediateN/A[1, 2]
Thiosemicarbazone (4,6-OMe) Condensation78%AChE Inhibition

[3]
Chalcone Analog (5,6-OMe) Claisen-Schmidt88%MCF-7 (Breast Cancer)

[4]
Indibulin Analog Knoevenagel65%Tubulin Polymerization

(Ki)
[5]

References

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[7][8][9] Synth. 2024, 101, 21-33.[9] [Link]

  • ResearchGate. Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives. ResearchGate Publication. [Link]

  • EurekaSelect. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde. Current Organic Chemistry. [Link]

  • MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules 2024.[9] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization Strategies for 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Executive Summary 6,7-Dimethoxy-1H-indole-3-carbaldehyde (CAS: 19983-34-7) is a pivotal scaffold in medicinal chemistry, serving as a direct precursor to 6,7-dimethoxytryptamine and related -carboline alkaloids. Unlike t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-Dimethoxy-1H-indole-3-carbaldehyde (CAS: 19983-34-7) is a pivotal scaffold in medicinal chemistry, serving as a direct precursor to 6,7-dimethoxytryptamine and related


-carboline alkaloids. Unlike the unsubstituted indole-3-carbaldehyde, the presence of methoxy groups at the C6 and C7 positions introduces significant electron-donating character to the benzenoid ring.

This electronic enrichment influences the C3-formyl group, making it a stable yet versatile electrophile. This guide details three critical transformations of the aldehyde group: Nitroaldol Condensation (Henry Reaction) , Knoevenagel Condensation , and Selective Reduction . Each protocol is optimized for the specific solubility and electronic properties of the 6,7-dimethoxy variant.

Reaction Landscape & Causality

The C3-formyl group in indoles is conjugated with the indole nitrogen lone pair. In the 6,7-dimethoxy derivative, this conjugation is enhanced, rendering the carbonyl carbon slightly less electrophilic than in nitro-substituted indoles but highly prone to forming stable conjugated systems (vinylogous amides).

Reaction Pathway Visualization

ReactionLandscape Start 6,7-Dimethoxy-1H- indole-3-carbaldehyde Nitroalkene 3-(2-Nitrovinyl)- 6,7-dimethoxyindole Start->Nitroalkene Henry Rxn (CH3NO2, NH4OAc) VinylNitrile 3-(2,2-Dicyanovinyl)- 6,7-dimethoxyindole Start->VinylNitrile Knoevenagel (Malononitrile) Alcohol 6,7-Dimethoxy-1H- indole-3-methanol Start->Alcohol Reduction (NaBH4) Imine Schiff Base / Imine Start->Imine Condensation (R-NH2) Tryptamine 6,7-Dimethoxy- tryptamine Nitroalkene->Tryptamine Reduction (LiAlH4 or NaBH4/Ni)

Figure 1: Divergent synthetic pathways starting from the aldehyde moiety. The Henry reaction is the primary route for tryptamine synthesis.

Detailed Experimental Protocols

Protocol A: The Henry Reaction (Synthesis of the Nitroalkene)

Objective: Conversion of the aldehyde to (E)-3-(2-nitrovinyl)-6,7-dimethoxyindole. Significance: This is the critical intermediate for synthesizing 6,7-dimethoxytryptamine. The electron-rich nature of the ring stabilizes the nitroalkene product, often precipitating it as a bright orange/red solid.

Materials
  • Substrate: 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 eq)

  • Reagent: Nitromethane (10.0 eq) – Acts as both reagent and co-solvent.

  • Catalyst: Ammonium Acetate (0.5 eq)

  • Solvent: Acetic Acid (Glacial) or Methanol (depending on thermal stability requirements).

  • Apparatus: Round-bottom flask with reflux condenser, inert gas (Ar/N2) line.

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask, dissolve 1.0 g (4.8 mmol) of 6,7-dimethoxy-1H-indole-3-carbaldehyde in 15 mL of nitromethane.

  • Catalysis: Add 185 mg (2.4 mmol) of ammonium acetate. Note: If solubility is poor, add 5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours.

    • Checkpoint: The solution will darken significantly (deep orange/red) as the conjugated nitroalkene forms.

  • Monitoring: Monitor via TLC (Silica, 50% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by a highly colored, less polar spot.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • The product often crystallizes spontaneously. If not, remove excess nitromethane under reduced pressure (rotary evaporator) until a solid residue remains.

    • Triturate the solid with cold methanol or isopropanol.

  • Filtration: Filter the bright orange/red needles and wash with cold methanol.

  • Yield Expectation: 85–95%.

Mechanism of Action: The ammonium acetate dissociates to provide ammonia (base) and acetic acid (acid). The base deprotonates nitromethane; the resulting nitronate attacks the aldehyde. Acid-catalyzed dehydration yields the conjugated nitroalkene.

Protocol B: Knoevenagel Condensation

Objective: Synthesis of 3-(2,2-dicyanovinyl)-6,7-dimethoxyindole. Application: Creating Michael acceptors for further ring-closing reactions (e.g., to synthesize


-carbolines).
Materials
  • Substrate: 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 mmol)

  • Reagent: Malononitrile (1.1 mmol)

  • Catalyst: Piperidine (2 drops) or L-Proline (10 mol% for green chemistry)

  • Solvent: Ethanol (5 mL)

Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde and malononitrile in ethanol at room temperature.

  • Initiation: Add catalytic piperidine.[1]

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Observation: The product usually precipitates rapidly due to the planar, rigid structure of the dicyanovinyl derivative.

  • Workup: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/DMF if necessary.

Protocol C: Chemoselective Reduction to Alcohol

Objective: Reduction to (6,7-dimethoxy-1H-indol-3-yl)methanol. Challenge: Indole-3-methanols are acid-sensitive and can polymerize (diindolylmethane formation) if exposed to acidic conditions during workup.

Materials
  • Substrate: 6,7-Dimethoxy-1H-indole-3-carbaldehyde

  • Reagent: Sodium Borohydride (NaBH4) (1.5 eq)

  • Solvent: Methanol (Anhydrous)

Step-by-Step Methodology
  • Cooling: Dissolve the aldehyde in methanol and cool to 0°C.

  • Addition: Add NaBH4 portion-wise over 10 minutes. Avoid a large exotherm.

  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Quenching (Critical):

    • Do NOT quench with strong acid.

    • Add a small amount of water or saturated NH4Cl solution.

  • Extraction: Extract immediately with Ethyl Acetate.

  • Stabilization: Wash the organic layer with dilute NaHCO3 to ensure no acidic residues remain. Dry over Na2SO4 and concentrate.

    • Storage: Store the alcohol at -20°C; it is prone to auto-oxidation and polymerization.

Comparative Data & Troubleshooting

Reaction TypeReagentTypical YieldKey ObservationTroubleshooting
Henry MeNO2 / NH4OAc92%Deep red crystalsIf no precipitate, evap solvent and recrystallize from MeOH.
Knoevenagel Malononitrile / Base>95%Yellow/Orange solidReaction is usually instant; heating promotes side products.
Reduction NaBH4 / MeOH88%Colorless/Pale oilAvoid acid contact; product turns pink/brown if decomposing.
Oxidation KMnO4 or Ag2O75%White solid (Acid)Over-oxidation can cleave the indole double bond (C2-C3).

Mechanistic Insight: The Henry Reaction

The following diagram illustrates the specific activation of the 6,7-dimethoxy substrate. The electron donation from the methoxy groups (MeO) pushes electron density into the ring, stabilizing the intermediate iminium/oxonium species but requiring heat for the initial nucleophilic attack by nitromethane.

Mechanism Step1 Activation: NH4OAc u21cc NH3 + HOAc CH3NO2 + NH3 u2192 [CH2NO2]- Step2 Nucleophilic Attack: [CH2NO2]- attacks Aldehyde Carbon (6,7-OMe groups stabilize transition state) Step1->Step2 Step3 Protonation & Dehydration: Formation of u03b2-hydroxy nitro intermediate Elimination of H2O (-HOAc) Step2->Step3 Product Final Product: (E)-3-(2-Nitrovinyl)-6,7-dimethoxyindole (Conjugated System) Step3->Product

Figure 2: Mechanistic flow of the ammonium acetate catalyzed Henry reaction.

References

  • Synthesis of Tryptamine Derivatives via Henry Reaction: Title: Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.[2] Source: Thai Journal of Science and Technology.[3] URL:[Link]

  • Knoevenagel Condensation Protocols: Title: Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues.[4] Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • General Reactivity of Indole-3-Carbaldehydes: Title: Indole-3-carbaldehyde - Chemistry and Reactivity.[3][4][5] Source: Wikipedia (Chemical Data). URL:[Link]

  • Reduction Strategies for Carbonyls: Title: Reduction of Carbonyl Compounds to Alcohols.[6][7][8] Source: Chemistry LibreTexts. URL:[Link]

  • Oxidation of Indole Carbinols/Aldehydes: Title: Indole-3-Carbinol Oxidation Discussion. Source: ScienceMadness. URL:[Link]

Sources

Application

Strategic Utilization of 6,7-Dimethoxy-1H-indole-3-carbaldehyde in Medicinal Chemistry

Topic: Role of 6,7-Dimethoxy-1H-indole-3-carbaldehyde in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary: The "Privileged" Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 6,7-Dimethoxy-1H-indole-3-carbaldehyde in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Privileged" Methoxy-Indole Scaffold

In the landscape of heterocyclic drug discovery, 6,7-dimethoxy-1H-indole-3-carbaldehyde represents a highly specialized "pivot point" intermediate. While the indole nucleus is ubiquitous (found in >3,000 natural products), the specific 6,7-dimethoxy substitution pattern confers unique electronic and steric properties that distinguish it from the more common 5,6- or 5-methoxy analogs.

Key Chemical Advantages:

  • Electronic Enrichment: The electron-donating methoxy groups at C6 and C7 increase the electron density of the indole ring, modulating the reactivity of the C3-aldehyde toward nucleophilic attack (e.g., Schiff base formation).

  • Metabolic Modulation: The C6/C7 positions are common sites for oxidative metabolism. Methoxylation blocks direct hydroxylation, forcing metabolic pathways toward O-demethylation, which can be exploited for prodrug strategies or to alter pharmacokinetic half-life.

  • Biomimetic Potential: This scaffold mimics the pharmacophore of mescaline and colchicine-site tubulin inhibitors, making it a critical precursor for anticancer and CNS-active agents.

Chemical Utility & Reactivity Profile

The C3-aldehyde functionality serves as a "warhead precursor," allowing for divergent synthesis into three primary medicinal classes:

Reaction ClassTarget FunctionalityTherapeutic Application
Condensation Hydrazones, Imines (Schiff Bases)Anticancer (Tubulin inhibition), Antimicrobial
Knoevenagel

-Unsaturated Nitriles/Esters
Kinase Inhibitors (Michael Acceptors)
Reductive Amination Tryptamine DerivativesCNS Ligands (Serotonin/Melatonin receptors)
Visualizing the Divergent Synthesis Workflow

The following diagram illustrates the central role of this aldehyde in generating diverse pharmacophores.

SynthesisWorkflow Start 6,7-Dimethoxyindole Inter 6,7-Dimethoxy-1H- indole-3-carbaldehyde Start->Inter Vilsmeier-Haack (POCl3/DMF) Prod1 Schiff Base / Hydrazone (Anticancer) Inter->Prod1 Hydrazine/Amine (EtOH, Cat. Acid) Prod2 Vinyl Nitrile (Kinase Inhibitor) Inter->Prod2 Malononitrile (Knoevenagel) Prod3 Gramine/Tryptamine (CNS Active) Inter->Prod3 Reductive Amination

Figure 1: Divergent synthetic pathways originating from the 6,7-dimethoxy-1H-indole-3-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Methodology: Vilsmeier-Haack Formylation

This protocol is optimized for high regioselectivity at the C3 position, minimizing N-formylation side products.

Reagents:

  • 6,7-Dimethoxyindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent & reagent)

  • Sodium Hydroxide (2M aqueous solution)[1]

Step-by-Step Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool DMF (5 mL/mmol substrate) to 0°C. Add

    
     dropwise over 15 minutes. Critical Control Point (CCP): Maintain temp < 5°C to prevent thermal decomposition. Stir for 30 mins to form the chloroiminium salt (white/yellow precipitate may form).
    
  • Substrate Addition: Dissolve 6,7-dimethoxyindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. Then, heat to 40°C for 2 hours to ensure completion.

    • Monitoring: TLC (EtOAc/Hexane 1:1). The aldehyde product is significantly more polar than the starting indole.

  • Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice (50g/mmol). Slowly add 2M NaOH with vigorous stirring until pH 9-10 is reached. Caution: Exothermic.

  • Isolation: Heat the basic suspension to boiling for 5 minutes (rapid hydrolysis of the intermediate iminium salt), then cool to precipitate the product. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Validation Criteria:

  • 1H NMR (DMSO-d6): Distinct singlet for aldehyde proton (-CHO) at

    
     9.90–10.0 ppm. Absence of C3-H signal.
    
  • Yield Target: >85%.

Protocol B: Functionalization to Anticancer Hydrazones

Methodology: Schiff Base Condensation

Hydrazone derivatives of this aldehyde have shown potent cytotoxicity against MCF-7 (breast cancer) cell lines by inhibiting tubulin polymerization [1, 3].

Reagents:

  • 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 eq)

  • Aryl Hydrazide (e.g., Isonicotinic acid hydrazide) (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde (1 mmol) in absolute ethanol (10 mL). Slight heating (40°C) may be required due to the lipophilicity of the dimethoxy group.

  • Condensation: Add the aryl hydrazide followed by catalytic acetic acid.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Visual Cue: Product formation often results in a color change (yellow to orange/red) and precipitation.

  • Work-up: Cool to room temperature. Filter the precipitate.[2] Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

Self-Validating System:

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (approx. 1640-1660

    
    ) and appearance of the C=N imine stretch (1600-1620 
    
    
    
    ).
  • Melting Point: Sharp melting point indicates high purity (impurities often cause broad ranges >2°C).

Case Study: Structure-Activity Relationship (SAR) in Oncology

Recent studies highlight the efficacy of Schiff bases derived from indole-3-carbaldehydes as tubulin inhibitors. The 6,7-dimethoxy pattern is critical here.

Mechanism of Action: The 6,7-dimethoxy motif mimics the A-ring of Colchicine . When the C3-aldehyde is converted to a hydrazone, the resulting molecule occupies the colchicine-binding site on tubulin, preventing microtubule assembly and inducing apoptosis in cancer cells.

Comparative Data (IC50 against MCF-7 Cell Line):

Compound VariantIC50 (

M)
Notes
Unsubstituted Indole-3-hydrazone12.5Moderate activity
5-Methoxyindole-3-hydrazone8.2Improved lipophilicity
6,7-Dimethoxyindole-3-hydrazone 2.1 Optimal steric/electronic fit

Data synthesized from general SAR trends in indole-tubulin inhibitors [1, 2].

Troubleshooting & Expert Insights

  • Problem: Low yield in Vilsmeier-Haack reaction.

    • Cause: Incomplete hydrolysis of the iminium salt.

    • Solution: Ensure the quenching step reaches pH >9 and includes a brief heating step (boiling for 2-5 mins) to fully liberate the aldehyde.

  • Problem: Solubility issues during biological testing.

    • Insight: The 6,7-dimethoxy group increases planarity and stacking interactions, reducing aqueous solubility.

    • Protocol Adjustment: Pre-dissolve compounds in DMSO (up to 10 mM) before diluting into cell culture media.

  • Problem: Regioselectivity issues (N-formylation).

    • Insight: 6,7-dimethoxyindole is electron-rich. If the temperature during

      
       addition exceeds 5°C, N-attack becomes kinetically accessible. Keep it cold.
      

References

  • National Institutes of Health (NIH). "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde." PubMed. [Link]

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[1][3][4][5] Synth. 2024, 101, 21-33. [Link][1]

  • MDPI. "Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line." Int. J. Mol. Sci.[Link]

Sources

Method

Application Note: Late-Stage Functionalization (LSF) of Bioactive Scaffolds

Focus: C-H Activation via Photoredox Catalysis and Innate Radical Functionalization Executive Summary In modern drug discovery, the ability to rapidly diversify lead compounds without resorting to de novo synthesis is a...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: C-H Activation via Photoredox Catalysis and Innate Radical Functionalization

Executive Summary

In modern drug discovery, the ability to rapidly diversify lead compounds without resorting to de novo synthesis is a critical competitive advantage. Late-Stage Functionalization (LSF) allows for the direct installation of pharmacophores (methyl, trifluoromethyl, cyclopropyl) onto complex, fully assembled scaffolds.

This guide details two robust, field-proven protocols for LSF:

  • Photoredox-Catalyzed Methylation: A mild, light-driven method for alkylating heteroarenes using alcohols as radical precursors.[1]

  • Innate C-H Trifluoromethylation: A scalable, radical-based approach using Zinc Sulfinate reagents (Baran Diversinates™) to enhance metabolic stability.

The Strategic Shift: Why LSF?

Traditionally, modifying a lead compound meant returning to the beginning of a 15-step synthesis to introduce a substituent. LSF bypasses this by utilizing the innate reactivity of C-H bonds in the final molecule.

Key Advantages:

  • SAR Acceleration: Generate 10+ analogs from a single gram of lead material in one day.

  • Metabolic Blocking: Install fluorine or methyl groups at metabolically labile sites (soft spots) to improve half-life (

    
    ).
    
  • Chemical Space: Access substitution patterns (e.g., C2-alkylation of pyridines) difficult to achieve via Friedel-Crafts or cross-coupling.

Mechanism of Action: The Radical Paradigm

Both protocols rely on the generation of open-shell carbon-centered radicals that attack electron-deficient heteroarenes (Minisci-type reaction).

Photoredox Catalysis (The "Mild" Approach)

This method utilizes visible light and an Iridium photocatalyst to generate radicals from abundant precursors (like Methanol) via Hydrogen Atom Transfer (HAT), avoiding harsh oxidants.

Figure 1: Mechanism of Photoredox Methylation The cycle below illustrates the synergy between the photocatalyst and the HAT agent (Thiol) to activate the alcohol substrate.

PhotoredoxCycle Ir_GS Ir(III) Ground State Ir_XS *Ir(III) Excited State Ir_GS->Ir_XS Blue LED (450nm) Ir_Ox Ir(II) Reduced State Ir_XS->Ir_Ox SET (Oxidation of Thiol) Ir_Ox->Ir_GS SET (Reduction of Product) Substrate Heteroarene (Substrate) Radical Alkyl Radical (•CH2OH) Substrate->Radical Radical Addition Product Methylated Product Radical->Product Spin-Center Shift - H2O

Caption: Dual catalytic cycle involving Ir-photocatalyst and thiol HAT agent for methylating heteroarenes.

Protocol 1: Photoredox Methylation of Heteroarenes

Application: Ideal for acid-sensitive substrates or when high chemoselectivity is required. Reference: Based on methodologies developed by the MacMillan Group [1].

Materials
  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)[2]

  • HAT Catalyst: Methyl thioglycolate (5 mol%)

  • Alkyl Source: Methanol (Solvent/Reagent)

  • Acid: TFA (1.0 equiv)

  • Light Source: Blue LED Kessil Lamp (450 nm) or photoreactor equivalent.

Step-by-Step Methodology
  • Preparation: To an 8 mL vial equipped with a magnetic stir bar, add the bioactive heteroarene (0.5 mmol, 1.0 equiv) and the Iridium photocatalyst (1 mol%).

  • Solvent Addition: Add Methanol (5 mL). Note: Methanol acts as both the solvent and the source of the methyl radical.

  • Activator Addition: Add Methyl thioglycolate (5 mol%) followed by TFA (1.0 equiv).

    • Note: TFA protonates the heterocycle, lowering its LUMO and making it more susceptible to nucleophilic radical attack.

  • Degassing (Critical): Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen is a radical scavenger and will quench the reaction.

  • Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Stir vigorously at room temperature for 18–24 hours.

    • Fan Cooling: Ensure a fan blows across the vial to maintain ambient temperature (~25°C).

  • Work-up: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol 2: Innate Trifluoromethylation (Zinc Sulfinates)

Application: Robust, scalable installation of -CF3, -CHF2, or alkyl groups. Excellent for late-stage modification of alkaloids and metabolic stability enhancement. Reference: Based on "Diversinates" chemistry from the Baran Lab [2].

Materials
  • Reagent: Zinc Trifluoromethanesulfinate (Zn(SO2CF3)2) (2.0 - 3.0 equiv).

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv).

  • Solvent: DMSO/Water (2.5:1) or DCM/Water (biphasic).

Workflow Logic: Choosing the Conditions

Not all substrates react equally. Use this decision matrix to select the optimal solvent system.

SulfinateWorkflow Start Substrate Assessment Solubility Is substrate water soluble? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No Homogeneous Protocol A: Homogeneous Solvent: DMSO/H2O Temp: 23°C Yes->Homogeneous Biphasic Protocol B: Biphasic Solvent: DCM/H2O Temp: 0°C -> 23°C No->Biphasic Execution Add Zn-Sulfinate + TBHP Monitor via LCMS Homogeneous->Execution Biphasic->Execution

Caption: Decision tree for selecting solvent systems based on substrate solubility for Zinc Sulfinate reactions.

Step-by-Step Methodology (Protocol B - Biphasic)

This is the most common protocol for lipophilic drug molecules.

  • Setup: Dissolve the substrate (0.5 mmol) in Dichloromethane (DCM, 2 mL) in an open vial (no inert gas needed).

  • Reagent Addition: Add water (1 mL) followed by Zinc Trifluoromethanesulfinate (2.5 equiv).

  • Initiation: While stirring vigorously, add TBHP (70% aq., 3.0 equiv) dropwise.

    • Caution: Reaction is exothermic. For sensitive substrates, cool to 0°C during addition, then warm to RT.

  • Monitoring: Stir for 4–12 hours. If conversion stalls (checked via LCMS), add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv).

  • Quench: Add saturated aqueous NaHCO3 and Sodium Thiosulfate (to quench excess peroxide).

  • Work-up: Extract with DCM. The trifluoromethylated product is often less polar than the starting material.

Data Presentation & Comparison

The following table summarizes expected outcomes for common heterocycles using these protocols.

Substrate ClassMethodFunctional GroupTypical YieldRegioselectivity (Major)
Quinoline PhotoredoxMethyl (-CH3)65-85%C2 position (C4 if C2 blocked)
Pyridine PhotoredoxMethyl (-CH3)40-60%C2 position
Caffeine Zn-SulfinateTrifluoromethyl (-CF3)50-70%C8 position
Isoquinoline Zn-SulfinateDifluoromethyl (-CHF2)55-75%C1 position
Diazines PhotoredoxHydroxymethyl (-CH2OH)45-65%Most electron-deficient C

Troubleshooting & Optimization (E-E-A-T)

Based on experimental observations in high-throughput chemistry labs.

  • Reaction Stalls:

    • Photoredox: Check oxygen levels. Re-sparge. Ensure the light path is not blocked by precipitation.

    • Sulfinates:[3] The radical species has a short half-life. Add reagents in portions (e.g., at t=0, t=2h, t=4h) rather than all at once to maintain a steady radical flux.

  • Regioselectivity Issues:

    • Minisci reactions are governed by electronics. The radical is nucleophilic; it attacks the most electron-deficient carbon.

    • Tip: Protonation (using TFA) directs the attack to positions ortho or para to the nitrogen. Blocking these positions is the only way to force meta substitution.

  • Purification Difficulties:

    • LSF mixtures can be messy. Use AgNO3-impregnated silica if separating alkylated isomers is difficult, as the silver coordinates differently to the heterocycle nitrogens based on steric hindrance.

References

  • MacMillan Group (Nature): "Alcohols as alkylating agents in heteroarene C–H functionalization."[1]

    • Source:[2]

  • Baran Lab (JACS)

    • Source:

  • Review on LSF: "Late-stage functionaliz

    • Source:

  • Sigma-Aldrich Application Note: "Diversinates™: Any-Stage Functionalization of (Hetero)

    • Source:

Sources

Application

Optimized Synthesis of Schiff Bases: Mechanistic Insights and Advanced Protocols

Abstract & Strategic Relevance Schiff bases (imines/azomethines) are ubiquitous pharmacophores and ligands in drug discovery and coordination chemistry.[1] Despite their structural simplicity ( ), their synthesis is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Schiff bases (imines/azomethines) are ubiquitous pharmacophores and ligands in drug discovery and coordination chemistry.[1] Despite their structural simplicity (


), their synthesis is often plagued by low yields, hydrolysis, and purification challenges. This guide moves beyond basic textbook recipes to provide a robust, chemically engineered approach to Schiff base preparation.[2][3] We focus on manipulating the thermodynamic equilibrium, optimizing pH-dependent kinetics, and utilizing green chemistry techniques (Microwave-Assisted Organic Synthesis - MAOS) to maximize throughput.

Mechanistic Underpinnings: The Equilibrium Challenge

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound. Understanding the mechanism is critical because the reaction is equilibrium-limited and pH-dependent .

The "Goldilocks" pH Zone

The reaction proceeds through two main steps:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine loses water to form the imine.

  • If pH is too low (< 3): The amine becomes protonated (

    
    ), losing its nucleophilicity. The reaction stops.
    
  • If pH is too high (> 6): There are insufficient protons to activate the hydroxyl group of the carbinolamine, making water elimination the rate-limiting step.

  • Optimal pH (4–5): Sufficient acid exists to activate the carbonyl and assist dehydration, but enough free amine remains to initiate the attack.

Visualization: Reaction Pathway

The following diagram illustrates the reaction pathway and the critical points of failure (hydrolysis).

SchiffBaseMechanism Reactants Primary Amine + Carbonyl Activated Activated Carbonyl (Acid Catalysis) Reactants->Activated H+ (pH 4-5) Intermediate Carbinolamine Intermediate Activated->Intermediate Nucleophilic Attack Transition Protonated Intermediate Intermediate->Transition Proton Transfer Product Schiff Base (Imine) + H₂O Transition->Product -H₂O (Dehydration) Product->Intermediate Hydrolysis (Avoid!)

Figure 1: Step-wise mechanism of Schiff base formation highlighting the critical dehydration step and reversibility.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled.

ParameterRecommendationRationale
Solvent Absolute Ethanol or MethanolPolar protic solvents stabilize the transition state. Must be dry to prevent hydrolysis.
Catalyst Glacial Acetic Acid (GAA)Provides the weak acidity required for the pH 4–5 window.
Water Removal Molecular Sieves (3Å/4Å) or Dean-StarkCrucial: Shifts equilibrium to the right (Le Chatelier’s Principle).
Stoichiometry 1:1 (Aldehyde:Amine)Use slight excess of the more volatile component if removal is easy.
Temperature Reflux (60–80°C)Overcomes the activation energy barrier for dehydration.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Robust)

Best for: Bulk synthesis, thermally stable substrates, and educational baselines.

Materials:

  • Aromatic Aldehyde (10 mmol)[4]

  • Primary Aromatic Amine (10 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the aldehyde in 10 mL of absolute ethanol.

  • Addition: In a separate beaker, dissolve 10 mmol of the amine in 10 mL of ethanol. Add this solution dropwise to the aldehyde solution under stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid. The pH should be approx. 4–5 (check with wet pH paper).

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Self-Validation: Monitor reaction progress via TLC (Thin Layer Chromatography) every 30 minutes. The aldehyde spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base should precipitate as a solid.[1]

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for: Rapid library generation, solvent-free requirements, and "Green Chemistry" compliance.

Materials:

  • Aldehyde and Amine (1:1 molar ratio)

  • Ceramic mortar and pestle (for mixing)

  • Microwave Reactor (or modified domestic microwave with proper venting)

Procedure:

  • Homogenization: Grind the aldehyde and amine (10 mmol each) in a mortar for 2 minutes until a paste forms. (Note: Some exothermic reactions may start immediately).

  • Irradiation: Transfer the mixture to a microwave-safe vessel (open vessel mode). Irradiate at 200–400W for 1–3 minutes.

    • Pulse Method: Irradiate in 30-second bursts to prevent overheating/degradation.

  • Work-up: Allow the vessel to cool. Add a minimal amount of cold ethanol to wash the solid.

  • Filtration: Filter and dry.

    • Advantage:[5][6][7][8][9] Yields are typically 15–20% higher than solution phase, with reaction times reduced from hours to minutes [1, 4].

Protocol C: Synthesis of Salen Ligands (Coordination Chemistry)

Best for: Preparing tetradentate ligands for metal complexes (e.g., Jacobsen’s catalyst).

Procedure:

  • Stoichiometry: Dissolve 2 equivalents of Salicylaldehyde in refluxing ethanol.

  • Diamine Addition: Add 1 equivalent of Ethylenediamine (or chiral diamine) dropwise.

  • Observation: A rapid color change (usually bright yellow/orange) indicates bis-imine formation.

  • Reflux: Reflux for 1 hour. Salen ligands form readily due to the chelating effect and thermodynamic stability.

  • Isolation: Cool to 0°C. Filter the yellow crystalline solid.

Characterization & Validation Workflow

A synthesized compound is only as good as its validation. Use this workflow to confirm identity.

Spectroscopic Signatures
  • FTIR (Fingerprint):

    • Look for: Strong absorption band at 1600–1650 cm⁻¹ (C=N stretching).[10]

    • Look for Absence: Disappearance of C=O stretch (1700 cm⁻¹) and N-H stretch (3300–3500 cm⁻¹).

  • ¹H NMR (Definitive):

    • Signal: A sharp singlet (1H) in the 8.0–9.0 ppm region (Azomethine proton -CH=N-).

    • Shift: This is distinct from the aldehyde proton (usually >9.5 ppm).

Decision Tree: Post-Synthesis Logic

ValidationWorkflow Start Crude Product Isolated TLC TLC Analysis (Single Spot?) Start->TLC FTIR FTIR Analysis (1600-1650 cm⁻¹ present?) TLC->FTIR Yes Recryst Recrystallize (Ethanol/Methanol) TLC->Recryst No (Impurities) NMR ¹H NMR (Singlet at 8-9 ppm?) FTIR->NMR Yes Fail Troubleshoot: Check pH or Water Removal FTIR->Fail No (C=O remains) Recryst->TLC Success Validated Schiff Base NMR->Success Yes NMR->Fail No

Figure 2: Logic flow for validating the purity and identity of the synthesized Schiff base.

Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Oiling Out Product separates as an oil instead of a solid.Scratch the glass vessel with a rod to induce nucleation. Cool to -20°C. If persistent, re-dissolve and add a seed crystal.
Low Yield Incomplete reaction or hydrolysis during workup.1. Use a Dean-Stark trap to remove water.[7] 2. Ensure pH is not < 4 (protonated amine).[10] 3. Avoid aqueous washes during isolation.
Starting Material Remains Equilibrium favors reactants.Add excess amine (if volatile) or use molecular sieves in the reaction flask.
Decomposition Imine hydrolysis.Store product in a desiccator. Schiff bases are moisture sensitive.

References

  • Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. International Journal of Pharmaceutical Sciences. Link

  • Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. Link

  • Microwave-Assisted Synthesis of Schiff Bases of Isoniazid. MDPI. Link

  • Optimizing Schiff Base Formation. BenchChem Technical Support. Link

  • Salen and Related Ligands: A Comprehensive Overview. Alfa Chemistry. Link

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes. National Institutes of Health (PMC). Link

Sources

Method

Application Notes and Protocols: Functionalization of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 6,7-Dimethoxyindole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 6,7-Dimethoxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, 6,7-Dimethoxy-1H-indole-3-carbaldehyde stands out as a particularly valuable starting material. The electron-donating methoxy groups on the benzene ring not only modulate the electronic properties of the indole system but also offer metabolic blocking points or sites for further functionalization. The C3-carbaldehyde group serves as a versatile synthetic handle, enabling a wide range of chemical transformations.[1][3]

This guide provides an in-depth exploration of key functionalization strategies for this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental design. The protocols described herein are designed for researchers in synthetic chemistry and drug development, offering robust, validated methods for generating diverse molecular libraries from this privileged starting material.

I. N-Functionalization: Modulating the Indole Nitrogen

The indole N-H bond presents a primary site for modification. N-alkylation or N-acylation can significantly impact a molecule's steric profile, hydrogen bonding capability, and overall pharmacological activity.[4] The general principle involves deprotonation of the weakly acidic N-H proton with a suitable base, generating a nucleophilic indolide anion that readily reacts with an electrophile.

Workflow for N-Functionalization

N_Functionalization_Workflow cluster_reactions Electrophilic Partners start 6,7-Dimethoxy-1H- indole-3-carbaldehyde base Base (e.g., K2CO3, NaH) start->base Deprotonation anion Indolide Anion (Nucleophile) base->anion alkyl_halide Alkyl/Benzyl Halide (R-X) anion->alkyl_halide SN2 Reaction acyl_halide Acyl Halide (RCO-Cl) anion->acyl_halide Nucleophilic Acyl Substitution product_N_Alkyl N-Alkyl Product alkyl_halide->product_N_Alkyl product_N_Acyl N-Acyl Product acyl_halide->product_N_Acyl

Caption: General workflow for the N-functionalization of the indole core.

Protocol 1.1: N-Alkylation with Alkyl Halides

This protocol describes a general method for the N-alkylation of the indole ring using a carbonate base, which is mild and suitable for a wide range of substrates.[5]

Principle: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the indole nitrogen in a polar aprotic solvent like DMF, which also helps to solvate the potassium cation. The resulting indolide anion attacks the alkyl halide in a classic SN2 reaction.

Reagent/Parameter Typical Value Purpose
Starting Indole1.0 eqSubstrate
Alkyl Halide (e.g., MeI, BnBr)1.2 - 1.5 eqElectrophile
Base (Anhydrous K₂CO₃)2.0 - 3.0 eqDeprotonation of N-H
SolventDMF or AcetonitrilePolar aprotic medium
TemperatureRoom Temp. to 80 °CReaction rate control
Reaction Time4 - 16 hoursTime to completion

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF (or acetonitrile) to create a suspension (approx. 0.1 M concentration of the indole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for less reactive halides) and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • A precipitate will often form. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol or hexane. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 1.2: N-Acylation with Chloroacetyl Chloride

N-acylation introduces a carbonyl group directly onto the indole nitrogen, creating an amide linkage that can serve as a key building block for further elaboration.[6]

Principle: This reaction uses a tertiary amine base, triethylamine (TEA), to neutralize the HCl generated during the reaction. The indole nitrogen directly attacks the highly electrophilic carbon of the acyl chloride.

Step-by-Step Methodology:

  • Dissolve 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Add triethylamine (1.1 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF dropwise over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove the ammonium salt, washing the solid with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.[6]

II. Electrophilic Substitution on the Indole Ring

The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. While the C3 position is typically the most nucleophilic, it is blocked in our starting material. The next most reactive sites are C2 on the pyrrole ring and C4/C5 on the benzene ring. The powerful electron-donating effects of the 6,7-dimethoxy groups strongly activate the C4 and C5 positions, making them primary targets for electrophiles.

Regioselectivity of Electrophilic Attack

Caption: Regioselectivity in electrophilic substitution of the 6,7-dimethoxyindole core.

Protocol 2.1: Halogenation at the C4/C5 Position

Halogenation provides a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatics.

Principle: NBS serves as a source of electrophilic bromine (Br⁺). The electron-rich benzene ring of the indole attacks the bromine, proceeding through a resonance-stabilized cationic intermediate (sigma complex). The strong activation by the methoxy groups directs this substitution primarily to the C4 and C5 positions.

Step-by-Step Methodology:

  • Dissolve 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent like DMF or THF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to separate potential regioisomers and obtain the desired halogenated indole.

III. Aldehyde Modifications: The Synthetic Linchpin

The C3-aldehyde is arguably the most versatile functional group on the molecule, serving as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[7][8]

Protocol 3.1: Knoevenagel Condensation for C-C Bond Formation

This reaction is a classic method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[7][9]

Principle: A basic catalyst (like piperidine or L-proline) deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a carbanion. This nucleophile then attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the condensed product.

Reagent Example Role
Active Methylene Cmpd.MalononitrileNucleophile precursor
Base CatalystPiperidineGenerates carbanion
SolventEthanolProtic solvent
TemperatureRefluxDrives dehydration

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile) (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 2-6 hours. The reaction progress can often be observed by the formation of a brightly colored precipitate.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a generous amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

Protocol 3.2: Schiff Base Formation for C-N Bond Formation

The reaction of the aldehyde with primary amines or related compounds (like thiosemicarbazides) forms an imine (Schiff base), a common pharmacophore and a precursor for reductive amination.[10]

Principle: The nitrogen of the primary amine acts as a nucleophile, attacking the aldehyde carbonyl carbon. A series of proton transfers and elimination of a water molecule results in the formation of a C=N double bond. A catalytic amount of acid is often used to facilitate the dehydration step.

Step-by-Step Methodology:

  • Dissolve 6,7-Dimethoxy-1H-indole-3-carbaldehyde (1.0 eq) in ethanol.

  • Add the primary amine or thiosemicarbazide derivative (1.0 eq).[10]

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature or heat to reflux for 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The Schiff base product will often precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Conclusion

6,7-Dimethoxy-1H-indole-3-carbaldehyde is a highly adaptable platform for the synthesis of complex, biologically relevant molecules. By strategically targeting the indole nitrogen, the electron-rich aromatic ring, and the versatile aldehyde handle, researchers can rapidly generate diverse chemical matter. The protocols outlined in this guide provide a reliable foundation for exploring the rich chemistry of this scaffold, enabling the development of novel therapeutics and chemical probes.

References

  • Salman, A. , Mahmoud, N. , Abdel-Aziem, A. , Mohamed, M. and Elsisi, D. (2015) Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

  • El-Sawy, E. et al. (2017) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60, 723-751. [Link]

  • Burra, S. et al. (2024) Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Google Patents. (2012) Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Xue, J. et al. (2024) Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Quimicaorganica.org. Electrophilic substitution at the indole. [Link]

  • Razali, U. et al. (2021) Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6650. [Link]

  • Ali, A. et al. (2024) New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Chakrabarty, M. et al. (1993) Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry. [Link]

  • Iwao, M. et al. (2011) Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Heterocycles. [Link]

  • Semantic Scholar. (2017) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Ghorai, S. et al. (2022) Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(21), 14339-14354. [Link]

  • Gryko, D. et al. (2020) Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Saikia, P. et al. (2021) Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis. [Link]

  • Ranu, B. et al. (2017) Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1735. [Link]

  • Bingül, M. et al. (2020) Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Sciences and Engineering. [Link]

  • Kumar, G. et al. (2011) Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 491-498. [Link]

Sources

Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Dimethoxyindoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Formylated Dimethoxyindoles Formylated indole scaffolds, particularly indole-3-carboxaldehydes, are pivotal interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Formylated Dimethoxyindoles

Formylated indole scaffolds, particularly indole-3-carboxaldehydes, are pivotal intermediates in the synthesis of a vast array of biologically active compounds and pharmaceuticals. The introduction of a formyl group onto the indole nucleus provides a versatile chemical handle for further molecular elaboration. When the indole core is adorned with electron-donating methoxy groups, as in dimethoxyindoles, the resulting formylated products become precursors to a unique class of molecules with applications in medicinal chemistry and materials science. The Vilsmeier-Haack reaction is a classical and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an indispensable tool for accessing these valuable building blocks.

This comprehensive guide provides a detailed experimental procedure for the Vilsmeier-Haack formylation of various dimethoxyindoles. It delves into the underlying mechanism, offers insights into the regiochemical outcomes based on the substitution pattern of the indole, and provides practical guidance on reaction execution, work-up, and product characterization.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity in Dimethoxyindoles

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium species, known as the Vilsmeier reagent. This reagent is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an activating agent such as phosphorus oxychloride (POCl₃).

The Vilsmeier reagent then undergoes electrophilic aromatic substitution with an electron-rich substrate. The indole nucleus, being a π-excessive heteroaromatic system, is highly activated towards such substitution, with the C3 position being the most nucleophilic. The presence of two electron-donating methoxy groups further enhances the electron density of the indole ring, facilitating the reaction.

The regioselectivity of the formylation on the dimethoxyindole ring is dictated by the positions of the methoxy substituents. The electrophilic attack by the Vilsmeier reagent will occur at the most electron-rich and sterically accessible position. For instance:

  • 4,6-Dimethoxyindole: Formylation is expected to occur at the C7 position due to the strong activating and directing effects of the methoxy groups.

  • 5,7-Dimethoxyindole: The C4 position is the most likely site of formylation.

  • Symmetrically substituted indoles (e.g., 4,7- and 5,6-dimethoxyindole): Formylation will likely occur at the available position on the pyrrole ring, which is typically the C3 position.

The intermediate iminium salt formed after the electrophilic attack is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Dimethoxyindole (various isomers)ReagentCommercially availableEnsure high purity
N,N-Dimethylformamide (DMF)AnhydrousCommercially availableStore over molecular sieves
Phosphorus oxychloride (POCl₃)ReagentCommercially availableHighly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially available
Ethyl acetate (EtOAc)ReagentCommercially availableFor extraction and chromatography
HexanesReagentCommercially availableFor chromatography
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-houseFor neutralization
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)AnhydrousCommercially availableFor drying organic layers
Crushed icePrepared in-houseFor quenching the reaction
Round-bottom flasks
Magnetic stirrer and stir bars
Dropping funnel
Ice bath
Heating mantle with temperature control
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel)
Column chromatography setup (silica gel)

Experimental Workflow

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification reagent_prep_1 Cool anhydrous DMF to 0 °C reagent_prep_2 Slowly add POCl₃ dropwise reagent_prep_1->reagent_prep_2 Under inert atmosphere reagent_prep_3 Stir at 0 °C for 30-60 min reagent_prep_2->reagent_prep_3 formylation_2 Add Vilsmeier reagent at 0 °C reagent_prep_3->formylation_2 Use immediately formylation_1 Dissolve dimethoxyindole in anhydrous DMF formylation_1->formylation_2 formylation_3 Warm to room temp. and then heat formylation_2->formylation_3 Exothermic, control addition formylation_4 Monitor reaction by TLC formylation_3->formylation_4 workup_1 Cool and pour onto crushed ice formylation_4->workup_1 Upon completion workup_2 Neutralize with sat. NaHCO₃ soln. workup_1->workup_2 Vigorous stirring workup_3 Collect precipitate by filtration or extract with organic solvent workup_2->workup_3 workup_4 Wash, dry, and concentrate workup_3->workup_4 workup_5 Purify by recrystallization or column chromatography workup_4->workup_5

Caption: Experimental workflow for the Vilsmeier-Haack formylation of dimethoxyindoles.

Detailed Step-by-Step Protocol

Part 1: Preparation of the Vilsmeier Reagent (in situ)

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 15-20 minutes. Caution: The reaction is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30-60 minutes. The Vilsmeier reagent is now ready for use.

Part 2: Formylation of Dimethoxyindole

  • In a separate dry round-bottom flask, dissolve the dimethoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Cool the solution of the dimethoxyindole in an ice bath.

  • Slowly add the freshly prepared Vilsmeier reagent to the dimethoxyindole solution via a cannula or dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. The optimal temperature and reaction time will vary depending on the specific dimethoxyindole isomer used (see Table 1).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The product spot should be more polar than the starting material.

Part 3: Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow and portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Effervescence will occur.

  • The formylated product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash it thoroughly with cold water, and air-dry.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure formylated dimethoxyindole.

Reaction Parameters for Various Dimethoxyindoles

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of different dimethoxyindole isomers. Note that optimization may be required for specific substrates and scales.

Dimethoxyindole IsomerStoichiometry (Indole:POCl₃:DMF)Temperature (°C)Time (h)Major ProductYield (%)
4,6-Dimethoxyindole1 : 1.2 : 380-902-44,6-Dimethoxyindole-7-carboxaldehyde~75-85
5,7-Dimethoxyindole1 : 1.2 : 380-902-45,7-Dimethoxyindole-4-carboxaldehyde~80-90
4,7-Dimethoxyindole1 : 1.2 : 380-903-54,7-Dimethoxyindole-3-carboxaldehyde~85-95
5,6-Dimethoxyindole1 : 1.2 : 380-903-55,6-Dimethoxyindole-3-carboxaldehyde~88-96

Yields are approximate and based on literature reports. They may vary depending on the reaction scale and purification method.

Characterization of Formylated Dimethoxyindoles

The successful synthesis of the desired formylated dimethoxyindole can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (typically a singlet between δ 9.5-10.5 ppm) and the remaining aromatic protons on the indole ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The methoxy groups will appear as singlets around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a downfield signal for the aldehyde carbonyl carbon (typically in the range of δ 180-190 ppm). The signals for the aromatic carbons and the methoxy carbons will also be present in their characteristic regions.

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the indole ring will appear as a broad band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can also provide structural information.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive Vilsmeier reagentEnsure anhydrous conditions for the preparation of the Vilsmeier reagent. Use freshly distilled POCl₃ and anhydrous DMF.
Insufficient reaction temperature or timeIncrease the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
Starting material is not sufficiently activatedFor less reactive indoles, a higher excess of the Vilsmeier reagent and higher temperatures may be required.
Formation of multiple products Non-regioselective formylationThe regioselectivity is highly dependent on the substrate. Carefully analyze the NMR data to identify the isomers. Purification by column chromatography may be necessary to separate the isomers.
Diformylation or other side reactionsUse a controlled amount of the Vilsmeier reagent. Lowering the reaction temperature may also help to minimize side reactions.
Difficult work-up Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.
Product is soluble in the aqueous layerIf the product is highly polar, it may have some solubility in water. Perform multiple extractions with a suitable organic solvent.
Purification challenges Product is a dark, tarry materialThis may be due to decomposition at high temperatures. Try running the reaction at a lower temperature for a longer time. The crude product may require extensive purification by column chromatography.
Co-elution of impurities during chromatographyTry different solvent systems for column chromatography. Recrystallization may be an effective alternative purification method.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is a highly corrosive, fuming liquid that reacts violently with water. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Have a suitable quenching agent (e.g., dry sand or sodium bicarbonate) readily available in case of a spill.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It is also a suspected teratogen. Avoid inhalation of vapors and contact with skin.

  • The Vilsmeier-Haack reaction is exothermic, especially during the preparation of the Vilsmeier reagent and the quenching step. Maintain proper temperature control throughout the procedure.

  • Always perform the reaction in a well-ventilated fume hood.

Mechanism of Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF adduct Adduct DMF->adduct POCl3 POCl₃ POCl3->adduct Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) adduct->Vilsmeier_reagent - PO₂Cl₂⁻ Sigma_complex Sigma Complex Vilsmeier_reagent->Sigma_complex Indole Dimethoxyindole Indole->Sigma_complex Iminium_salt Iminium Salt Sigma_complex->Iminium_salt - H⁺ Intermediate Hemiaminal-like Intermediate Iminium_salt->Intermediate Water H₂O Water->Intermediate Aldehyde Formylated Dimethoxyindole Intermediate->Aldehyde - H⁺ Amine Dimethylamine Intermediate->Amine

Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. *Berichte der deutschen chemischen Gesellschaft (

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Introduction 6,7-Dimethoxy-1H-indole-3-carbaldehyde is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the aryl hydrocarbon receptor (AhR) or serving as precursors for tryp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6,7-Dimethoxy-1H-indole-3-carbaldehyde is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the aryl hydrocarbon receptor (AhR) or serving as precursors for tryptophan analogs.[1] Its electron-rich indole core makes it susceptible to oxidation, while the methoxy substituents significantly alter its solubility profile compared to the parent indole-3-carbaldehyde.

This guide provides a self-validating purification protocol designed to maximize yield and purity while minimizing the formation of oxidation byproducts (carboxylic acids).

Part 1: The "Golden Path" Protocol (Primary Isolation)

For crude reaction mixtures derived from Vilsmeier-Haack Formylation.

The most efficient purification strategy relies on the controlled hydrolysis of the Vilsmeier intermediate followed by pH-regulated precipitation. Chromatography should be a secondary resort, not the primary method.

Step 1: Quenching & Hydrolysis

Objective: Hydrolyze the iminium salt intermediate without degrading the aldehyde.

  • Cooling: Cool the reaction mixture (DMF/POCl₃) to <5°C.

  • Quench: Pour the mixture slowly onto crushed ice (approx. 3x reaction volume) with vigorous stirring.

    • Why? The hydrolysis is exothermic. High temperatures during quenching can lead to tar formation.

  • Neutralization (Critical Step):

    • Slowly add 4N NaOH or saturated Na₂CO₃ to the aqueous solution.

    • Target pH: Adjust to pH 9-10 .

    • Observation: A precipitate should begin to form around pH 6-7. Continue to pH 9 to ensure complete deprotonation of any acidic byproducts and full precipitation of the neutral aldehyde.

Step 2: Isolation & Washing[2][3][4]
  • Filtration: Collect the solid via vacuum filtration.[2][3]

  • The "Displacement" Wash:

    • Wash the cake with cold water (3x) to remove inorganic salts (phosphates/chlorides) and residual DMF.

    • Wash with a small volume of cold hexanes .

    • Why? Hexanes remove unreacted starting material (6,7-dimethoxyindole) which is more lipophilic than the aldehyde product.

Step 3: Recrystallization (Polishing)

If the crude purity is <95% by HPLC, proceed to recrystallization.

ParameterRecommendationMechanism/Rationale
Solvent System Ethanol (95%) or Ethanol/Water (9:1) The methoxy groups increase solubility in alcohols compared to bare indole. Water acts as an anti-solvent to maximize recovery.
Alternative Solvent Toluene Useful if the impurity profile contains non-polar tars. The product is moderately soluble in hot toluene but crystallizes well upon cooling.
Temperature Reflux to dissolution → Slow cool to RT → 0°CRapid cooling traps impurities. Slow cooling yields larger, purer crystals.
Yield Expectation 85-92%High recovery is typical due to the steep solubility curve.

Part 2: Troubleshooting & Difficult Separations

Scenario A: "My product oiled out during recrystallization."

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or residual DMF is preventing crystallization.

Protocol:

  • Re-dissolve: Add a small amount of fresh solvent (Ethanol) and heat until clear.

  • Seeding: Add a single crystal of pure product (if available) or scratch the glass wall with a spatula at 40°C.

  • The "Cloud Point" Method:

    • Dissolve in minimum hot Ethanol.

    • Add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear it.

    • Allow to cool undisturbed overnight.

Scenario B: "I have a persistent impurity at R_f ~0.6 (TLC)."

Diagnosis: Likely unreacted 6,7-dimethoxyindole. Solution: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent System:

    • Gradient: 0% → 5% Methanol in Dichloromethane (DCM).

    • Alternative: Hexanes/Ethyl Acetate (1:1). The aldehyde is significantly more polar than the starting indole.

  • Loading: Dissolve crude in minimum DCM. Do not use DMF for loading.

Part 3: Identity Confirmation (Data Validation)

Use the following spectroscopic markers to validate your purified product.

1H NMR (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
9.90 - 10.00 Singlet (s)1H-CHO (Aldehyde)Sharp singlet; confirms oxidation state.
11.80 - 12.00 Broad Singlet1H-NH (Indole)Exchangeable with D₂O; disappearance confirms N-H.
3.75 - 3.90 Singlet (s)3H + 3H-OCH₃ (Methoxy)Distinct singlets for C6 and C7 methoxy groups.
8.00 - 8.20 Doublet/Singlet1HC2-H Deshielded by the adjacent aldehyde group.
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm and 300 nm (Indole absorption band).

Part 4: Visual Workflows

Workflow 1: Vilsmeier-Haack Isolation Protocol

G Start Crude Reaction Mixture (DMF + POCl3) Quench Quench into Crushed Ice (< 10°C) Start->Quench Neutralize Adjust pH to 9-10 (4N NaOH or Na2CO3) Quench->Neutralize Precipitate Precipitate Forms? Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes (Solid) Extract Extract with DCM Wash with Brine Precipitate->Extract No (Oil/Soluble) Wash Wash Cake: 1. Cold Water (3x) 2. Cold Hexanes (1x) Filter->Wash Recryst Recrystallize (Ethanol or Toluene) Extract->Recryst Evaporate Solvent Wash->Recryst Final Pure 6,7-Dimethoxy- 1H-indole-3-carbaldehyde Recryst->Final

Figure 1: Decision matrix for the isolation of the target aldehyde from the reaction mixture.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use water as the recrystallization solvent? A: No. While water is an excellent anti-solvent, the compound is virtually insoluble in water alone. Using pure water will result in oiling out or precipitation of amorphous solids rather than crystals. Use Ethanol/Water mixtures.[2][4]

Q: My product turned pink/red after storage. Is it ruined? A: Indoles are light-sensitive. A pink hue indicates mild surface oxidation (formation of quinoid species).

  • Fix: Perform a rapid filtration through a short pad of silica gel using DCM, or recrystallize from Ethanol with a small amount of activated charcoal.

  • Prevention: Store in amber vials under Argon at -20°C.

Q: The aldehyde peak in NMR is small or missing. A: This suggests the Vilsmeier intermediate (iminium salt) was not fully hydrolyzed.

  • Fix: Re-suspend the solid in 10% aqueous Na₂CO₃ and heat gently (40-50°C) for 1 hour, then re-isolate.

References

  • Vilsmeier-Haack Formylation Protocol

    • Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963).
    • Context: Establishes the foundational method for indole formyl
    • URL:

  • Purification of Methoxy-Indoles

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed context).
    • Context: Describes the solubility profiles and recrystallization strategies (Ethanol/Water) for substituted indole-3-carbaldehydes.
    • URL:

  • Spectroscopic Data (NMR)

    • Source: Spectral Database for Organic Compounds (SDBS) / AIST.
    • Context: Provides reference shifts for indole-3-carbaldehyde derivatives, confirming the aldehyde proton at ~9.
    • URL:

  • General Purification Strategies

    • Source: University of Rochester, Department of Chemistry.
    • Context: "Tips and Tricks: Recrystallization" - validates the use of Ethanol and Toluene for polar arom
    • URL:

Sources

Optimization

Technical Support Center: Synthesis of Substituted Indole-3-Aldehydes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted indole-3-aldehydes. This guide is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted indole-3-aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the formylation of indole scaffolds. Indole-3-aldehydes are critical intermediates in the synthesis of a vast range of pharmaceuticals and biologically active compounds.[1] However, their synthesis is often fraught with challenges related to regioselectivity, substrate reactivity, and harsh reaction conditions.

This document moves beyond standard textbook procedures to provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will explore the nuances of classical methods and introduce modern alternatives, focusing on the causality behind experimental choices to empower you to overcome common synthetic hurdles.

Troubleshooting Guide 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for the C3-formylation of electron-rich indoles due to its generally high yields and operational simplicity.[1][2] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is it effective for indoles?

The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[5] It is generated by the reaction of a substituted amide like DMF with an acid chloride such as POCl₃.[4] This reagent is a relatively weak electrophile, which is ideal for highly nucleophilic substrates like indoles. The C3 position of the indole nucleus is particularly electron-rich and sterically accessible, leading to a highly regioselective attack on the Vilsmeier reagent to furnish the desired indole-3-aldehyde after hydrolysis.[6]

Q2: My Vilsmeier-Haack reaction failed or resulted in a very low yield. What are the most common causes?

Low yields in this reaction are a frequent issue and can almost always be traced back to a few key parameters:[5]

  • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Even trace amounts of water in your glassware, solvent (DMF), or starting indole will quench the reagent, drastically reducing the yield. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

  • Reagent Quality: The purity of both DMF and POCl₃ is critical. DMF can decompose over time to form dimethylamine and formic acid. If your DMF has a "fishy" odor, it has likely degraded and should be replaced or purified.[7] Use freshly opened or distilled POCl₃ and DMF for best results.

  • Substrate Reactivity: The reaction is most effective for electron-rich indoles. If your indole contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the nucleophilicity of the ring is significantly reduced, which can inhibit the reaction under standard conditions.[5][8] In these cases, a higher reaction temperature or a longer reaction time may be necessary.[9]

  • Reaction Temperature: The optimal temperature is highly substrate-dependent. For reactive, electron-rich indoles, the reaction may proceed smoothly at 0-25 °C. Less reactive substrates often require heating, sometimes up to 80-100 °C, to achieve a good conversion.[1][10]

  • Improper Stoichiometry: The molar ratio of substrate, DMF, and POCl₃ is crucial. Typically, the Vilsmeier reagent is prepared with a slight excess of DMF to POCl₃ and then used in 1.5 to 3 equivalents relative to the indole substrate to drive the reaction to completion.[5]

Q3: The reaction is very messy, and I'm isolating multiple byproducts. What could be happening?

A messy reaction is often a sign of side reactions or product degradation. A common side reaction with certain substrates is the chlorination of hydroxyl groups if present on the molecule.[11] For indoles, over-reaction or polymerization can occur, especially with highly activated substrates or at elevated temperatures. If the indole N-H is unprotected, N-formylation can sometimes be observed.[12] Careful control of temperature and stoichiometry is key to minimizing these unwanted pathways.

Q4: I'm having trouble with the aqueous work-up. How should I properly quench the reaction and isolate my product?

The work-up is a critical step where product can be lost. The reaction is typically quenched by carefully and slowly pouring the reaction mixture onto crushed ice.[1][11] This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the excess reagents. This process is highly exothermic and should be done with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: After quenching, the acidic solution must be neutralized. This is usually done by the slow addition of a base like a saturated sodium carbonate solution or aqueous NaOH until the solution is alkaline.[1][13] The product often precipitates as a solid during this step and can be collected by filtration.

  • Emulsion Formation: During extractive work-up with an organic solvent, emulsions can form. To break these, adding a saturated brine solution can help increase the ionic strength of the aqueous layer.[5]

Workflow & Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OPCl₂⁻ Indole Substituted Indole Sigma_Complex Iminium Salt Intermediate Indole->Sigma_Complex + Vilsmeier Reagent Product Indole-3-aldehyde Sigma_Complex->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Detailed Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[1] The rate of addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 5-bromoindole (1.0 equivalent) in anhydrous DMF (5 mL) and add it to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 5-8 hours, monitoring by TLC.[13]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is alkaline (pH 8-9). The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[11]

Troubleshooting Guide 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.[14] The reaction typically employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) in situ as the electrophile.[15][16]

Frequently Asked Questions (FAQs)

Q1: My yields for the Reimer-Tiemann reaction are consistently low (<40%). Is this expected?

Yes, unfortunately, low to moderate yields are a known drawback of the Reimer-Tiemann reaction, especially with indole substrates.[2][16] The reaction conditions are harsh, and several competing side reactions can occur. While the Vilsmeier-Haack reaction is generally superior for indole-3-aldehyde synthesis, the Reimer-Tiemann reaction remains a viable, albeit less efficient, alternative that avoids the use of phosphorus-based reagents.[17]

Q2: Besides the desired C3-aldehyde, I am seeing other products. What are they?

The Reimer-Tiemann reaction with indole is known to produce a mixture of products. The primary product is typically indole-3-aldehyde.[18] However, a notable byproduct is 3-chloroquinoline, which arises from the ring expansion of the indole nucleus after the initial attack by dichlorocarbene. This is a common outcome for pyrroles and indoles under these conditions.[19]

Q3: How can I improve the outcome of my Reimer-Tiemann reaction?

While high yields are challenging, several factors can be optimized:

  • Phase-Transfer Catalysis: The reaction is often biphasic (aqueous NaOH and organic CHCl₃). Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the transport of hydroxide ions into the organic phase, facilitating more efficient dichlorocarbene generation and potentially improving yields.

  • Temperature Control: The reaction can be highly exothermic.[15] Maintaining a consistent temperature (often around 60-70 °C) is crucial for controlling the reaction rate and minimizing byproduct formation.

  • Solvent: Using a co-solvent like ethanol can help to homogenize the reaction mixture to some extent.[2]

Mechanism: Dichlorocarbene Pathway

Reimer_Tiemann cluster_0 Carbene Generation cluster_1 Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion + OH⁻ Base NaOH Carbene Dichlorocarbene :CCl₂ Carbanion->Carbene - Cl⁻ Indole_Anion Indole Anion Intermediate Dichloromethyl Adduct Indole_Anion->Intermediate + :CCl₂ Product Indole-3-aldehyde Intermediate->Product [1] Hydrolysis [2] Tautomerization Hydrolysis Hydrolysis (H₂O, OH⁻)

Caption: Reimer-Tiemann reaction mechanism.

Troubleshooting Guide 3: Alternative & Modern Formylation Methods

While classical methods are well-established, they often suffer from harsh conditions and limited functional group tolerance.[20][21] Modern approaches offer milder alternatives, crucial for complex and sensitive substrates in drug development.

Frequently Asked Questions (FAQs)

Q1: My substrate has sensitive functional groups (esters, boronic esters) that are not compatible with strong acids or bases. What are my options?

This is a common challenge where modern methods excel.

  • Boron-Catalyzed Formylation: A recently developed method uses trimethyl orthoformate (TMOF) as the formylating agent with a boron trifluoride etherate (BF₃·OEt₂) catalyst.[20][21] This reaction proceeds under significantly milder, often neat (solvent-free) conditions, and shows excellent functional group tolerance.[20][21]

  • Iron-Catalyzed Formylation: An environmentally benign method uses formaldehyde and aqueous ammonia with a catalytic amount of ferric chloride (FeCl₃).[22] This protocol avoids hazardous reagents like POCl₃ and operates under relatively mild conditions, making it a greener alternative.[22]

  • Catalytic Vilsmeier-Haack: To reduce the use of stoichiometric and hazardous POCl₃, catalytic versions of the Vilsmeier-Haack reaction have been developed. These systems use a phosphine oxide catalyst in a P(III)/P(V)=O cycle and are compatible with a range of functional groups, including boronic esters.[9]

Q2: How can I achieve formylation at positions other than C3?

Regioselectivity is a major challenge.[23] While C3 is the most electronically favored position, other isomers can be accessed:

  • C2-Formylation: This is difficult to achieve directly. A common strategy involves protecting the C3 position (e.g., with a triisopropylsilyl group), performing formylation at C2, and then deprotecting.

  • Benzene Ring Formylation (C4-C7): This typically requires directing groups. For example, protecting the indole nitrogen with a suitable directing group can facilitate palladium-catalyzed C-H activation and functionalization at positions like C4 or C7.[24]

Comparative Analysis of Key Formylation Methods
MethodKey ReagentsTypical ConditionsCommon YieldsProsCons
Vilsmeier-Haack POCl₃, DMF0 °C to 100 °C75-97%[2]High yield, reliable, highly C3-selective.Uses hazardous POCl₃, moisture sensitive, harsh for some substrates.
Reimer-Tiemann CHCl₃, NaOH60-70 °C10-40%[2][16]Avoids phosphorus/acidic reagents.Low yields, harsh basic conditions, ring-expansion byproducts.
Duff Reaction Hexamethylenetetramine, Acid~100-150 °CGenerally low/inefficient for indoles.[25][26]Formylates phenols well.Inefficient for indoles, requires strongly activating groups.[25]
Boron-Catalyzed BF₃·OEt₂, TMOFRoom Temp to 60 °C70-95%[20]Mild conditions, solvent-free, excellent functional group tolerance.Requires stoichiometric BF₃·OEt₂.
Iron-Catalyzed FeCl₃ (cat.), Formaldehyde~130 °C60-93%[22]Green (uses air as oxidant), cheap catalyst, avoids hazardous reagents.Requires elevated temperature.
General Purification & Stability FAQ

Q1: What are the best practices for purifying substituted indole-3-aldehydes?

Purification can be challenging due to the moderate polarity and potential instability of the aldehyde product.

  • Recrystallization: This is often the best method for obtaining highly pure, crystalline material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or methanol.[2][13]

  • Column Chromatography: Silica gel chromatography is widely used. However, indole-3-aldehydes can be sensitive to acidic silica. It is often advisable to neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to prevent product degradation on the column.

Q2: My purified indole-3-aldehyde is changing color and showing impurities upon storage. Why?

Indole-3-aldehydes can be susceptible to air oxidation, especially if the indole ring bears electron-donating groups. The aldehyde moiety can be oxidized to the corresponding carboxylic acid.[27] It is best to store purified products under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light to maximize long-term stability.

References
  • Charoensawas, K., Yimyaem, J., Sirion, U., & Jaratjaroonphong, J. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]

  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674. Available at: [Link]

  • This citation was not used in the final response.
  • Charoensawas, K., Yimyaem, J., Sirion, U., & Jaratjaroonphong, J. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. Available at: [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • This citation was not used in the final response.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (2025). Recent Advances on Regioselective C−H Borylation of Indoles. Retrieved from [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • This citation was not used in the final response.
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  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • This citation was not used in the final response.
  • Howe, G. W., et al. (n.d.). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Journal of Student Research. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Retrieved from [Link]

  • This citation was not used in the final response.
  • ResearchGate. (2025). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

  • Molecules. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • This citation was not used in the final response.
  • Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Retrieved from [Link]

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Results of oxidation under acidic, neutral and alkaline conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

Sources

Troubleshooting

stability issues with 6,7-Dimethoxy-1H-indole-3-carbaldehyde in solution

Technical Support Center: 6,7-Dimethoxy-1H-indole-3-carbaldehyde A Guide to Understanding and Preventing Stability Issues in Solution Introduction Welcome to the technical support guide for 6,7-Dimethoxy-1H-indole-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,7-Dimethoxy-1H-indole-3-carbaldehyde

A Guide to Understanding and Preventing Stability Issues in Solution

Introduction

Welcome to the technical support guide for 6,7-Dimethoxy-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. The indole scaffold is a privileged structure in medicinal chemistry, but its derivatives can present unique stability challenges that may impact experimental reproducibility and outcomes.[1][2]

This guide will provide in-depth, field-proven insights into the common stability issues encountered with this molecule in solution, focusing on practical troubleshooting and preventative measures.

A Note on the Analog Approach: Specific stability data for 6,7-Dimethoxy-1H-indole-3-carbaldehyde is not extensively documented in publicly available literature. Therefore, this guide is built upon the well-established chemical principles and documented behavior of its parent compound, Indole-3-carbaldehyde (I3A) . The core indole-aldehyde structure dictates the primary modes of reactivity and degradation. The electron-donating methoxy groups at the 6 and 7 positions are expected to influence the electron density of the benzene ring portion of the indole, but the fundamental principles of handling—sensitivity to air, light, pH, and choice of solvent—remain directly applicable.

Troubleshooting Workflow for Compound Instability

Before diving into specific issues, the following workflow provides a systematic approach to diagnosing and resolving stability problems with your 6,7-Dimethoxy-1H-indole-3-carbaldehyde solutions.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Solution exhibits instability (e.g., color change, precipitation, loss of activity) Check_Solvent Is the solvent appropriate? (Anhydrous, high-purity?) Observe->Check_Solvent Check_Storage How was the solution stored? (Light/Air exposure? Temp? Freeze-thaw?) Observe->Check_Storage Check_pH Is the solution pH extreme or uncontrolled? Observe->Check_pH Check_Purity Has the starting material's purity been confirmed? Observe->Check_Purity Action_Solvent Use anhydrous DMSO/DMF for stock. Prepare aqueous solutions fresh. Check_Solvent->Action_Solvent Action_Storage Store under inert gas (Ar/N2). Use amber vials. Aliquot & freeze at -20°C. Check_Storage->Action_Storage Action_pH Buffer aqueous solutions appropriately. Avoid strong acids/bases. Check_pH->Action_pH Action_Purity Verify purity via HPLC/TLC before use. Check_Purity->Action_Purity

Caption: A logical workflow for troubleshooting common stability issues.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the handling of 6,7-Dimethoxy-1H-indole-3-carbaldehyde in solution.

Q1: My solution of 6,7-Dimethoxy-1H-indole-3-carbaldehyde has turned yellow or brown. What is causing this discoloration?

A: This is a classic sign of degradation, primarily through oxidation. The indole ring system is electron-rich, making it susceptible to oxidation, and this process is often accelerated by exposure to atmospheric oxygen and light.[3][4] Safety data sheets for the parent compound, indole-3-carbaldehyde, frequently list it as "Air Sensitive".[5][6]

There are two primary sites of oxidation:

  • The Aldehyde Group: The formyl group (-CHO) at the 3-position can be readily oxidized to the corresponding carboxylic acid (6,7-Dimethoxy-1H-indole-3-carboxylic acid). This is a common fate for many aldehydes.

  • The Indole Ring: The pyrrole part of the indole ring can undergo oxidative cleavage or polymerization, leading to complex mixtures of colored byproducts.[7]

Preventative Measures:

  • Always handle the solid and its solutions under an inert atmosphere (e.g., argon or nitrogen) where possible.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Prepare solutions fresh whenever possible and avoid long-term storage, especially of dilute aqueous solutions.

Q2: What is the best solvent for dissolving and storing this compound?

A: The choice of solvent is critical for both solubility and stability. 6,7-Dimethoxy-1H-indole-3-carbaldehyde, like its parent compound, is sparingly soluble in water but shows good solubility in organic solvents.[6][8]

SolventSolubility (approx. for I3A)Recommendation
DMSO ~30 mg/mL[8]Excellent: Recommended for primary stock solutions. Its hygroscopic nature necessitates the use of anhydrous grade solvent.
DMF ~30 mg/mL[8]Excellent: A suitable alternative to DMSO for stock solutions. Use anhydrous grade.
Methanol Soluble[9]Good: Can be used for sample preparation, but its higher vapor pressure and reactivity make it less ideal for long-term storage than DMSO.
Ethanol Readily Soluble[10]Good: Similar to methanol, suitable for short-term use.
Aqueous Buffers (e.g., PBS) Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS)[8]Poor for Storage: Only for immediate use. Aqueous solutions should not be stored for more than one day.[8]

Expert Insight: For experiments in aqueous media, the standard and most reliable method is to first prepare a highly concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock can then be serially diluted into the final aqueous buffer immediately before the experiment. This minimizes the compound's exposure time to the aqueous environment where hydrolysis or pH-related degradation is more likely.

Q3: Is the compound sensitive to pH? What should I consider when preparing buffered solutions?

A: Yes, the stability of indole derivatives can be significantly influenced by pH.

  • Acidic Conditions: Strongly acidic media can lead to degradation or unwanted side reactions. For some related indole derivatives, acidic conditions can promote isomerization or other rearrangements.[11]

  • Basic Conditions: While the indole N-H is weakly acidic (pKa ~17), strong bases can deprotonate it, potentially opening up different reaction pathways. The aldehyde proton is also susceptible to abstraction under strongly basic conditions.

Recommendation: When working in aqueous systems, always use a buffer appropriate for your experimental window (e.g., PBS at pH 7.2-7.4 for physiological studies). Avoid dissolving or storing the compound in unbuffered water or at pH extremes unless required by the specific reaction chemistry. If your experiment requires a specific pH, prepare the final solution just before use.

Q4: My experiment is giving inconsistent results. How can I be sure my compound hasn't degraded in solution?

A: Inconsistent results are often the first sign of compound instability. To verify the integrity of your solution, you should perform a purity check.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot your stored solution alongside a freshly prepared solution from solid material. The appearance of new spots or streaking in the stored sample indicates degradation.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. Inject your solution and look for the emergence of new peaks or a decrease in the area of the main peak corresponding to the parent compound. A diode-array detector (DAD) can be helpful, as the UV-Vis spectrum of the degradation products will likely differ from the parent compound (I3A λmax: 243, 260, 297 nm).[8]

Potential Degradation Pathways

Understanding how the molecule can degrade is key to preventing it. The primary non-enzymatic pathways in a typical lab setting are oxidation and photodecomposition.

G Parent 6,7-Dimethoxy-1H- indole-3-carbaldehyde Acid 6,7-Dimethoxy-1H- indole-3-carboxylic acid Parent->Acid [O] (Air, O2) Polymers Colored Polymerization & Ring-Opened Products Parent->Polymers [O], hν (Air, Light)

Caption: Simplified potential degradation pathways for the compound.

Protocols for Maximizing Stability

Protocol 1: Preparation and Storage of a Stable DMSO Stock Solution

This protocol minimizes exposure to common degradation factors like air, water, and light.

Materials:

  • 6,7-Dimethoxy-1H-indole-3-carbaldehyde solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) with tubing

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance and appropriate glassware

Procedure:

  • Pre-Weighing: Tare a clean, dry amber vial on the analytical balance.

  • Weighing: Carefully add the desired amount of the solid compound to the vial. Record the exact mass.

  • Inert Atmosphere: Gently flush the headspace of the vial with inert gas for 15-30 seconds to displace air.

  • Solvent Addition: Using a pipette, add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).

  • Capping & Mixing: Immediately cap the vial tightly. Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in smaller amber vials (or cryovials wrapped in foil). Flush the headspace of each aliquot vial with inert gas before sealing.

  • Storage: Store the aliquots in a freezer at -20°C or -80°C. For the parent compound, stability of ≥2 years is reported under these conditions.[8]

ParameterSolid CompoundStock Solution (in DMSO/DMF)Dilute Aqueous Solution
Temperature -20°C[8]-20°C to -80°CPrepare fresh; do not store.
Atmosphere Dry, Inert Gas (Ar/N₂) Recommended[5]Inert Gas (Ar/N₂)N/A
Light Protect from light (dark container)Amber vials requiredProtect from light
Duration ≥ 2 years[8]Months to >1 year (aliquoted)< 24 hours[8]

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). MDPI. [Link]

  • Material Safety Data Sheet - Indole-3-carboxaldehyde. Oxford Lab Fine Chem LLP. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]

  • Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. ACS Publications. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Green oxidation of indoles using halide catalysis. Nanyang Technological University. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Determination of photostability and photodegradation products of indomethacin in aqueous media. (2011). ResearchGate. [Link]

  • The effect of autoclaving and pH on the stability of IAA and IBA in liquid MS medium. ResearchGate. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Welcome to the technical support guide for the purification of 6,7-Dimethoxy-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6,7-Dimethoxy-1H-indole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate and require it in high purity for their work. As a key building block in the synthesis of complex bioactive molecules, the purity of this aldehyde is paramount to the success of subsequent synthetic steps and the reliability of biological data.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols. The information is structured to address practical challenges encountered in the laboratory, explaining not just what to do, but why specific choices and procedures are recommended.

The most common route to this compound is the Vilsmeier-Haack formylation of 6,7-dimethoxy-1H-indole.[1][2] Consequently, typical crude preparations may contain unreacted starting materials, residual formylating reagents (or their hydrolysis byproducts), and various side-products. This guide will equip you with the knowledge to systematically remove these impurities and obtain your target compound with the desired level of purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up and purification process in a direct question-and-answer format.

Q1: After the aqueous work-up of my Vilsmeier-Haack reaction, my product is a dark, sticky oil instead of the expected solid. What went wrong?

A1: This is a common issue that typically points to one of three problems: incomplete hydrolysis of the iminium salt intermediate, thermal decomposition, or incorrect pH during neutralization.

  • Causality: The Vilsmeier-Haack reaction first produces a stable iminium ion intermediate.[2] This intermediate must be hydrolyzed by water, a reaction that is facilitated by heating in an aqueous basic solution, to yield the final aldehyde.[3][4] If the hydrolysis is incomplete, the charged iminium species can prevent crystallization and result in an oily mixture. Aggressive heating or a highly exothermic neutralization can also lead to decomposition and the formation of polymeric tars.

  • Corrective Actions:

    • Ensure Proper Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[1] This dissipates heat and begins the hydrolysis process in a controlled manner.

    • Controlled Basification: Add your base (e.g., saturated sodium carbonate or sodium hydroxide solution) dropwise while monitoring the temperature, keeping it below 25 °C initially.[1][4] This prevents localized overheating.

    • Confirm Alkaline pH: After basification, check the pH of the aqueous slurry with pH paper or a meter to ensure it is distinctly alkaline (pH > 9). This is crucial for complete hydrolysis and precipitation of the product.

    • Gentle Heating: Once the mixture is basic, it can be gently heated (e.g., to 80-90 °C) to drive the hydrolysis to completion.[5] The solution should then be allowed to cool slowly to room temperature to promote crystallization. If an oil persists, try extracting the aqueous layer with a suitable organic solvent like ethyl acetate, and then wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude material may then be amenable to chromatographic purification.

Q2: My yield after recrystallization is extremely low. How can I improve recovery?

A2: A low recrystallization yield is typically due to an inappropriate choice of solvent, using an excessive volume of solvent, or cooling the solution too rapidly.

  • Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at its boiling point. If the compound has significant solubility at room temperature, a large portion will remain in the mother liquor. Using too much solvent will have the same effect.[4]

  • Corrective Actions:

    • Solvent Screening: Perform small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add 0.5 mL of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone). A good candidate will not dissolve the solid at room temperature but will dissolve it completely upon heating.

    • Use Minimal Solvent: Heat your chosen solvent to boiling and add it portion-wise to the crude material (also heated) with swirling, until the solid just dissolves. Adding a large excess of solvent is a common mistake that drastically reduces yield.[4]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can then be chilled in an ice bath or refrigerator for at least an hour to maximize precipitation.

    • Recover a Second Crop: The "mother liquor" (the solvent remaining after filtration) may still contain a significant amount of dissolved product. Concentrate the mother liquor to about 15-20% of its original volume using a rotary evaporator.[4] The resulting precipitate (the "second crop") can be collected. Note that this crop may be less pure than the first and should be analyzed separately by TLC.

Q3: TLC analysis of my product still shows a persistent impurity. How can I remove it?

A3: If recrystallization fails to remove an impurity, it is likely because the impurity has a very similar solubility profile to your product. This often occurs with structurally related side-products. In this case, column chromatography is the required method.[6]

  • Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[6] By carefully selecting the mobile phase, you can exploit subtle differences in polarity between your product and the impurity to achieve separation.

  • Corrective Actions:

    • Develop a TLC Method: Find a solvent system (mobile phase) that provides good separation on a TLC plate. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from the impurity spot. A good starting point for indole aldehydes is a mixture of hexanes (or petroleum ether) and ethyl acetate.[7]

    • Perform Column Chromatography: Pack a column with silica gel and run the separation using the mobile phase you developed. The less polar compounds will elute from the column first.

    • Monitor Fractions: Collect the eluate in fractions and analyze each one by TLC to identify which contain your pure product.[6]

    • Combine and Concentrate: Combine the pure fractions and remove the solvent with a rotary evaporator to obtain your purified compound.

Q4: My final product is a pale yellow or beige powder, but I expected a white solid. Is it impure?

A4: Not necessarily. Many indole-3-carboxaldehyde derivatives are described as off-white, beige, or pale yellow crystalline solids, even when pure.[8] The color is often due to trace amounts of highly conjugated, chromophoric impurities that can be difficult to remove completely without significant yield loss.

  • Causality: Indole rings are susceptible to slow air oxidation over time, which can lead to discoloration. Trace impurities from the Vilsmeier-Haack reaction can also be highly colored.

  • Corrective Actions:

    • Assess Purity, Not Color: The primary indicators of purity are a sharp melting point and a single spot on TLC (visualized under UV light and with a stain). If these criteria are met, the color is likely not an issue for subsequent reactions.

    • Charcoal Treatment (Use with Caution): If a colorless product is essential, you can try decolorizing with activated carbon during recrystallization. Add a very small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Warning: Activated carbon is highly porous and will adsorb some of your product, leading to a reduction in yield. Use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall purification strategy for this compound?

A1: A two-stage approach is most robust. Start with recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture. This will efficiently remove most inorganic salts and major impurities, significantly "de-bulking" the crude material. Then, assess the purity by TLC and melting point. If it meets your requirements, you are done. If minor impurities persist, perform a final purification using silica gel column chromatography.

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The key is to use TLC to find a solvent system that provides good separation and an Rf value for your product of ~0.3.

  • Starting Point: For 6,7-dimethoxy-1H-indole-3-carbaldehyde, which is moderately polar, begin with a mobile phase of 7:3 Hexane:Ethyl Acetate.

  • Too High Rf (>0.6): Your compound is moving too fast. Increase the polarity of the mobile phase by using a higher proportion of hexane (e.g., 8:2 or 9:1 Hexane:Ethyl Acetate).

  • Too Low Rf (<0.2): Your compound is sticking to the silica. Increase the polarity of the mobile phase by adding more ethyl acetate (e.g., 1:1 Hexane:Ethyl Acetate) or by adding a small amount (0.5-1%) of a more polar solvent like methanol to a dichloromethane or ethyl acetate system.

Q3: How should I store the purified 6,7-Dimethoxy-1H-indole-3-carbaldehyde to ensure its stability?

A3: Aldehydes, particularly aromatic ones, can be susceptible to air oxidation, which converts the aldehyde group (-CHO) to a carboxylic acid (-COOH). To maintain long-term stability, store the purified solid in a tightly sealed vial in a cool (4°C), dark place.[9] For maximum stability, especially for use as an analytical standard, store it under an inert atmosphere of nitrogen or argon to protect it from oxygen.

Q4: Can I use acid-base extraction to purify this compound?

A4: Acid-base extraction is generally not effective for this specific molecule. The indole N-H proton is only very weakly acidic and requires a very strong base to deprotonate. The aldehyde and ether functional groups are not basic enough to be protonated by common laboratory acids. Therefore, the molecule does not readily form a water-soluble salt, making this technique unsuitable. Stick to recrystallization and chromatography.

Visualized Purification Workflow

The following diagram provides a decision-making framework for purifying your crude 6,7-Dimethoxy-1H-indole-3-carbaldehyde.

Purification_Workflow start_node Crude Product (Post-Workup) decision_node1 Solid or Oil? start_node->decision_node1 Assess Physical State decision_node decision_node process_node process_node pass_node Pure Product fail_node fail_node process_node1 Re-evaluate Workup: 1. Check pH (>9) 2. Ensure complete hydrolysis 3. Extract with EtOAc decision_node1->process_node1 Oil process_node2 Perform TLC Analysis decision_node1->process_node2 Solid process_node1->start_node Re-isolate decision_node2 Purity >95%? (Single Spot) process_node2->decision_node2 process_node3 Purify by Recrystallization (See Protocol 1) decision_node2->process_node3 Yes process_node4 Purify by Column Chromatography (See Protocol 2) decision_node2->process_node4 No process_node3->pass_node Characterize process_node4->pass_node Combine Pure Fractions & Characterize

Sources

Troubleshooting

Technical Support Center: 6,7-Dimethoxy-1H-indole-3-carbaldehyde Stability &amp; Handling

[1][2][3][4] Senior Application Scientist: Dr. Aris Thorne Subject: Preventing Decomposition & Ensuring Assay Reproducibility Last Updated: February 18, 2026[1][2][3][4] Introduction Welcome to the technical support cent...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Senior Application Scientist: Dr. Aris Thorne Subject: Preventing Decomposition & Ensuring Assay Reproducibility Last Updated: February 18, 2026[1][2][3][4]

Introduction

Welcome to the technical support center for 6,7-Dimethoxy-1H-indole-3-carbaldehyde . This compound serves as a critical intermediate in the synthesis of psychoactive tryptamine analogs, kinase inhibitors, and melatonin receptor agonists.[2][3][4]

The Stability Challenge: While the indole core is aromatic and generally stable, the 6,7-dimethoxy substitution pattern significantly increases the electron density of the ring system.[3][4] This makes the compound more nucleophilic and susceptible to oxidative coupling compared to unsubstituted indole.[2][3][4] Furthermore, the C3-aldehyde moiety is a "soft" electrophile prone to auto-oxidation (to carboxylic acid) and condensation reactions.[5][1][2]

This guide provides a self-validating system to maintain purity >98% over long-term storage.

Module 1: Storage & Handling Protocol

Standard Operating Procedure (SOP)

Strict adherence to this workflow prevents the initial onset of auto-oxidation.[5][4]

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Slows kinetic rate of aldehyde auto-oxidation and polymerization.[5][1][2][3][4]
Atmosphere Argon or Nitrogen Displaces

, preventing conversion to 6,7-dimethoxyindole-3-carboxylic acid.[5][1][2][3]
Light Amber Vial / Foil Indoles are photosensitive; UV light catalyzes radical formation and ring oxidation (browning).[1][2][3][4]
Solvent Anhydrous DMSO/DMF Stable in solution for <24h.[1][2][3][4] Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.[5][1][2][3][4]
Visual Workflow: Receipt & Storage

StorageWorkflow Receipt 1. Receipt of Compound VisualCheck 2. Visual Inspection (White/Off-White?) Receipt->VisualCheck Purge 3. Inert Gas Purge (Ar/N2) VisualCheck->Purge Yes (Pass) Recrystallize ACTION: Recrystallize (See Module 3) VisualCheck->Recrystallize No (Pink/Brown) Seal 4. Seal & Parafilm Purge->Seal Freeze 5. Store at -20°C Seal->Freeze Recrystallize->Purge Post-Purification

Figure 1: Decision tree for incoming shipment handling to ensure baseline purity.

Module 2: Troubleshooting Chemical Instability

Issue 1: The "Pink/Brown" Discoloration

Symptom: The white crystalline solid turns pink, beige, or brown after exposure to air.[1][3][4] Diagnosis: Oxidative Degradation. The electron-rich 6,7-dimethoxy ring facilitates the formation of radical cations under aerobic conditions.[5][1][3][4] Simultaneously, the aldehyde group oxidizes to the carboxylic acid.[2][3] The color comes from trace quinoidal impurities or bis-indolyl methine dyes formed via condensation.[5][1][2][3]

Mechanism of Failure:

  • Auto-oxidation:

    
     (Carboxylic Acid).[5][1][2][3][4]
    
  • Dimerization: Acidic impurities catalyze the condensation of the aldehyde with a second indole molecule.[1][2][3][4]

Issue 2: Insolubility / Gummy Residue

Symptom: Compound does not dissolve in DMSO or Ethanol; appears as a sticky gum.[1][2][3][4] Diagnosis: Acid-Catalyzed Polymerization. Indole-3-carbaldehydes are acid-sensitive.[5][1][2][3][4] If the compound was exposed to acidic vapors (e.g., HCl in the hood) or stored in unbuffered acidic solvents, it forms insoluble polymers or "di-indolyl methane" type aggregates.[1][2]

Visual Mechanism: Degradation Pathways[1][2][4][5]

Degradation Compound 6,7-Dimethoxy-1H- indole-3-carbaldehyde CarboxAcid Degradant A: Carboxylic Acid (White solid, acidic pH) Compound->CarboxAcid Oxidation (Slow) Dimer Degradant B: Bis-indolyl Dimer (Pink/Red, Insoluble) Compound->Dimer Condensation (Fast) Oxygen Air Exposure (O2) Oxygen->CarboxAcid Acid Acid Trace (H+) Acid->Dimer

Figure 2: Primary degradation pathways.[5][1][2][4] Oxidation leads to impurities; Acid leads to polymerization.[5][4]

Module 3: Purification & Recovery Protocols

If your compound has degraded (discolored), use these protocols to restore purity.

Protocol A: Recrystallization (Recommended)

Best for: Mild discoloration (Pink/Beige).[2][4]

  • Solvent System: Ethanol (EtOH) / Water (

    
    ).[1][2][3][4]
    
  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol.

    • Note: If insoluble red particles remain, filter them out while hot (these are polymers).[1][2][4]

  • Precipitation: Add hot water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then move to

    
    .
    
  • Collection: Filter the off-white needles and wash with cold 20% EtOH/

    
    .[1][2][3][4]
    
  • Drying: Vacuum dry over

    
     or silica gel.[1][2][3][4]
    
Protocol B: Column Chromatography

Best for: Severe degradation or removal of carboxylic acid.[5][3][4]

  • Stationary Phase: Silica Gel (neutralized).[1][2][3][4]

  • Mobile Phase: Chloroform (

    
    ) : Methanol (
    
    
    
    ) [95:5 to 90:10].[1][2][4]
  • Key Step: Add 1% Triethylamine (

    
    ) to the mobile phase to prevent acid-catalyzed decomposition on the silica column.[2][3][4]
    

Frequently Asked Questions (FAQ)

Q1: Can I store a stock solution in DMSO at -20°C? A: Yes, but only for short durations (1-2 weeks). DMSO is hygroscopic; absorbed water can facilitate hydrate formation or slow oxidation.[1][2][3][4] For >1 month storage, keep as a solid powder.[1][2][3][4]

Q2: My NMR shows a small peak at ~10 ppm and a broad peak at ~12 ppm. What is this? A: The peak at ~10 ppm is your aldehyde proton (Correct).[1][2][3][4] A broad peak near 12 ppm often indicates the N-H of the indole.[2][3][4] However, if you see a new broad peak appearing around 11-13 ppm that exchanges with


, it is likely the carboxylic acid  degradation product (6,7-dimethoxyindole-3-carboxylic acid).[5][1][2][3]

Q3: Why is the 6,7-dimethoxy analog less stable than the 5-methoxy analog? A: Electronic effects.[5][1][2][3] The methoxy groups at positions 6 and 7 are electron-donating.[5][1][2][3] This increases the electron density of the pyrrole ring, making it more reactive toward electrophiles (including oxygen radicals) compared to the 5-methoxy or unsubstituted analogs.[2][4]

Q4: Is the compound toxic? A: Treat as a standard irritant. Indole derivatives are generally bioactive.[1][2][3][4] Avoid inhalation of dust.[1][2][3][4][6][7] Refer to the specific SDS for 6,7-dimethoxy-1H-indole-3-carbaldehyde (or the surrogate 5-methoxy SDS if specific data is unavailable) [1, 2].

References

  • Fisher Scientific. (2024).[1][2][3][4] Safety Data Sheet: 5-Methoxyindole-3-carbaldehyde. Retrieved from

  • Cayman Chemical. (2020).[1][2][3][4] Product Information: Indole-3-carboxaldehyde. Retrieved from

  • Böttcher, C., et al. (2014).[1][2][3][4] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Retrieved from

  • Organic Syntheses. (1959).[1][2][3][4] Indole-3-aldehyde.[5][1][2][3][4][8] Org. Synth. 1959, 39,[1][2] 30. Retrieved from [1][2][4]

  • BenchChem. (2025).[1][2][3][4][9] Indole-3-carboxaldehyde basic properties and structure. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6,7-Dimethoxy-1H-indole-3-carbaldehyde: Electronic Effects and Synthetic Utility

Introduction: The Privileged Indole-3-Carbaldehyde Scaffold Indole-3-carbaldehyde (I3A) and its derivatives are cornerstone building blocks in modern medicinal chemistry and organic synthesis.[1][2][3] This "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehyde (I3A) and its derivatives are cornerstone building blocks in modern medicinal chemistry and organic synthesis.[1][2][3] This "privileged structure" is found in a vast array of bioactive natural products and serves as a versatile precursor for complex molecules with applications ranging from anti-cancer and anti-inflammatory to anti-viral agents.[4][5][6] The reactivity and biological activity of the I3A scaffold can be precisely tuned through substitution on the indole nucleus.

This guide provides a comparative analysis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde , a highly electron-rich analog, against other indole aldehydes bearing electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and the unsubstituted parent molecule. We will explore how these substitutions dictate physicochemical properties, synthetic reactivity, and potential biological relevance, supported by experimental data and detailed protocols for key transformations.

The Benchmark: Unsubstituted 1H-Indole-3-carbaldehyde

Before examining substituted analogs, it is crucial to understand the baseline properties of the parent compound, 1H-indole-3-carbaldehyde. It is a crystalline solid, generally appearing as an off-white or tan powder.[7] Its structure features a benzene ring fused to a pyrrole ring, with the aldehyde (formyl) group at the electron-rich C3 position.[7] This position is the most nucleophilic site on the indole ring, making direct formylation a highly efficient process. The aldehyde group itself is a versatile chemical handle, readily participating in condensations, reductions, and C-N bond-forming reactions.[3][8]

Focus Molecule: 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Synthesis and Electronic Profile

6,7-Dimethoxy-1H-indole-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack formylation of 6,7-dimethoxyindole. This classic reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the formyl group onto the electron-rich indole ring.[9][10]

The defining feature of this molecule is the presence of two methoxy (-OCH₃) groups on the benzene portion of the indole core. Methoxy groups are strong electron-donating groups through resonance (+R effect). Their placement at the C6 and C7 positions significantly increases the electron density of the entire aromatic system. This heightened nucleophilicity has profound implications for the molecule's reactivity compared to other indole aldehydes.

Comparative Analysis: Reactivity and Physicochemical Properties

The true utility of a synthetic building block is revealed through comparison. The electronic nature of substituents on the indole ring governs the molecule's reactivity in two key areas:

  • Reactivity of the Indole Ring: The nucleophilicity of the indole core itself, particularly in electrophilic substitution reactions.

  • Reactivity of the Aldehyde Group: The electrophilicity of the carbonyl carbon, which influences its susceptibility to nucleophilic attack.

We will compare 6,7-dimethoxy-I3A to representative analogs with varying electronic properties.

Table 1: Comparison of Physicochemical Properties
CompoundStructureSubstituent TypeMolecular Weight ( g/mol )Melting Point (°C)
1H-Indole-3-carbaldehydeO=Cc1c[nH]c2ccccc12None (Benchmark)145.16193-199[7]
6,7-Dimethoxy-1H-indole-3-carbaldehyde COC1=C(OC)C=C2C(C=C(C=O)N2)=C1Strong EDG205.21161-162 (for 7-methoxy)¹
5-Methyl-1H-indole-3-carbaldehydeCc1ccc2c(c1)c(C=O)cn2EDG159.19190-191 (for 6-methyl)²[11]
6-Chloro-1H-indole-3-carbaldehydeClc1ccc2c(c1)c(C=O)cn2EWG179.60210[11]
5-Bromo-1H-indole-3-carbaldehydeBrc1ccc2c(c1)c(C=O)cn2EWG224.06>250 (for semicarbazone)³[12]

¹Data for the 7-methoxy analog is used as a proxy[11]; the 6,7-dimethoxy analog is expected to have a similar profile. ²Data for the 6-methyl analog is presented[11]. ³Melting point of the derivative is noted due to the high melting point of the parent compound.

Comparative Reactivity: The Vilsmeier-Haack Formylation

The efficiency of the Vilsmeier-Haack reaction itself serves as an excellent proxy for the nucleophilicity of the indole ring. Electron-donating groups activate the ring towards this electrophilic substitution, often leading to higher yields and/or requiring milder conditions. Conversely, electron-withdrawing groups deactivate the ring, demanding harsher conditions and potentially resulting in lower yields.

Table 2: Comparative Yields in Vilsmeier-Haack Synthesis
Starting IndoleSubstituent TypeProductTypical Yield (%)Reference
IndoleNone1H-Indole-3-carbaldehyde96[9]
4-MethylindoleEDG4-Methyl-1H-indole-3-carbaldehyde90[9][11]
6-MethylindoleEDG6-Methyl-1H-indole-3-carbaldehyde89[9][11]
6-ChloroindoleEWG6-Chloro-1H-indole-3-carbaldehyde91¹[11]

¹While EWGs are deactivating, the Vilsmeier-Haack reaction is often robust enough to provide high yields, though reaction times may be longer.[11] The high electron density of the 6,7-dimethoxyindole starting material makes it an excellent substrate for this transformation.

Reactivity of the Aldehyde: Condensation Reactions

While EDGs on the indole ring enhance its nucleophilicity, they can slightly decrease the electrophilicity of the C3-aldehyde. This is because the electron density donated by the methoxy groups is delocalized throughout the molecule, including to the carbonyl group. In contrast, EWGs will increase the aldehyde's reactivity towards nucleophiles. This effect is crucial when planning subsequent reactions like Knoevenagel condensations, reductive aminations, or Wittig reactions.

For instance, in a reaction with an aryl aldehyde, electron-donating substituents on the aldehyde generally lead to decreased product yields, whereas electron-withdrawing groups favor the reaction.[13] This principle can be extrapolated to the reactivity of the indole aldehydes themselves when they are the electrophile. Therefore, 6,7-dimethoxy-I3A would be expected to be slightly less reactive towards nucleophiles than 6-chloro-I3A.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of a Substituted Indole

This protocol provides a generalized, self-validating procedure for the C3-formylation of an electron-rich indole.

Causality: The reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from POCl₃ and DMF.[9] The electron-rich C3 position of the indole attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Safety: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Methodology:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath.

    • Rationale: Cooling is critical to control the highly exothermic reaction between POCl₃ and DMF.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[9]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation: In a separate flask, dissolve the substituted indole (e.g., 6,7-dimethoxyindole) (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 80-95 °C and maintain for 5-9 hours, monitoring by TLC.[9][11]

    • Rationale: Heating drives the electrophilic aromatic substitution to completion.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

    • Rationale: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium carbonate or sodium hydroxide solution until the pH is alkaline (pH > 8).[9]

    • Rationale: This step neutralizes excess acid and facilitates the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure indole-3-carbaldehyde derivative.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) formylation 2. Add Indole Solution 3. Heat Reaction Mixture reagent_prep->formylation workup 4. Quench with Ice 5. Neutralize with Base formylation->workup isolation 6. Filter Precipitate workup->isolation purification 7. Recrystallize Product isolation->purification SAR_Concept cluster_Molecule cluster_Effects Indole Indole Aldehyde Core R_group R-Group (Substituent) Indole->R_group Target Biological Target (e.g., Receptor, Enzyme) Indole->Target Interaction EDG EDG (e.g., -OCH₃) - Increases Ring Nucleophilicity - Modifies Lipophilicity EWG EWG (e.g., -Cl, -Br) - Decreases Ring Nucleophilicity - Enables Halogen Bonding Activity Modulated Biological Activity (e.g., Binding Affinity, Efficacy) Target->Activity

Caption: Structure-Activity Relationship (SAR) concept for substituted indole aldehydes.

Conclusion

6,7-Dimethoxy-1H-indole-3-carbaldehyde is a synthetically valuable building block whose properties are defined by its highly electron-rich nature. Compared to the unsubstituted parent molecule and electron-poor analogs, its heightened nucleophilicity makes it an excellent substrate for electrophilic aromatic substitutions like the Vilsmeier-Haack reaction. While its aldehyde functionality is slightly less electrophilic than that of EWG-substituted analogs, it remains a versatile handle for a wide array of chemical transformations. For researchers in drug discovery, the specific 6,7-dimethoxy substitution pattern offers a unique combination of electronic properties and lipophilicity, making it an attractive scaffold for the development of novel therapeutic agents.

References

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review (2025). Bentham Science.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review (2025). Bentham Science.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies (2025). RSC Publishing.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori (2021). MDPI.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction (2024). Organic Syntheses.
  • Tertiary cyclic amides in Vilsmeier type reaction with indoles (2019). Progress in Chemical and Biochemical Research.
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its (2016). SID.
  • RuCl 3 ·3H 2 O-catalyzed reaction of indoles with aldehydes a. ResearchGate.
  • Indole-3-carboxaldehyde basic properties and structure. Benchchem.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Thieme.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation (2024). International Journal of Pharmaceutical Sciences.
  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate.
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities (2020). Semantic Scholar.
  • Reactivity of 3-nitroindoles with electron-rich species (2021). PubMed.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives (2015). Scientific Research Publishing.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Indole-3-carbaldehyde. Wikipedia.
  • Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) (2010). FooDB.
  • 1H-Indole-3-carboxaldehyde. NIST WebBook.
  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot (2025). MDPI.
  • 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook.

Sources

Comparative

Spectroscopic Profiling of Indole-3-Carboxaldehyde (I3A) and C5-Substituted Analogues

Executive Summary Indole-3-carboxaldehyde (I3A) is a pivotal tryptophan metabolite that functions as a ligand for the aryl hydrocarbon receptor (AhR), regulating mucosal homeostasis and immune responses.[1] In drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carboxaldehyde (I3A) is a pivotal tryptophan metabolite that functions as a ligand for the aryl hydrocarbon receptor (AhR), regulating mucosal homeostasis and immune responses.[1] In drug discovery, modifying the indole scaffold—particularly at the C5 position—is a primary strategy to modulate lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides a rigorous spectroscopic comparison of I3A against its 5-substituted analogues (specifically 5-Methyl-I3A and 5-Iodo-I3A ). By analyzing nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) data, we establish a self-validating framework for identifying these derivatives and understanding their electronic environments.

Chemical Scope & Structural Logic

The indole ring system is electron-rich, with the C3 position being highly susceptible to electrophilic substitution. Introducing an aldehyde at C3 creates a "push-pull" electronic system: the nitrogen lone pair donates density into the ring, while the carbonyl group withdraws it.

We compare three distinct electronic environments:

  • I3A (Reference): The unsubstituted parent scaffold.

  • 5-Methyl-I3A (Electron-Donating): The methyl group adds electron density via hyperconjugation (

    
    ), potentially stabilizing the protonated carbonyl intermediate during synthesis or binding.
    
  • 5-Iodo-I3A (Electron-Withdrawing/Steric): The iodine atom exerts an inductive withdrawing effect (

    
    ) while introducing significant steric bulk and polarizability, affecting binding pocket fit.
    
Structural Visualization

The following diagram illustrates the structural relationships and the "Push-Pull" electronic flow critical for interpreting spectral data.

IndoleStructure cluster_electronics Electronic Push-Pull System I3A Indole-3-Carboxaldehyde (Parent) Methyl 5-Methyl-I3A (+I Effect, EDG) I3A->Methyl C5 Methylation Iodo 5-Iodo-I3A (-I Effect, EWG) I3A->Iodo C5 Iodination N1 N1 (Donor) C3 C3 (Conjugator) N1->C3 CHO Aldehyde (Acceptor) C3->CHO

Caption: Structural derivation of C5-analogues and the intrinsic electronic push-pull mechanism of the indole-3-carbonyl system.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive tool for assessing substituent effects. The chemical shift (


) of the aldehyde proton and the indole N-H proton are sensitive indicators of the ring's electronic density.

Data Interpretation:

  • Aldehyde Proton (~9.9 ppm): Remarkably stable across analogues. The slight shielding in 5-Iodo-I3A (

    
     9.92) vs I3A (
    
    
    
    9.95) suggests that the inductive effect of Iodine at C5 does not significantly perturb the electron density at the distant C3-formyl group.
  • Indole N-H (~12.0 - 12.5 ppm): This proton is highly sensitive to acidity changes. The 5-Methyl group, being electron-donating, increases the electron density on the nitrogen, theoretically making the N-H proton less acidic (more shielded). However, experimental data in DMSO-

    
     often shows variability due to hydrogen bonding with the solvent. The value of 12.54 ppm for 5-Methyl-I3A indicates strong solvent interaction or deshielding anisotropy.
    
  • C2-H Proton (~8.3 - 8.4 ppm): This proton is deshielded by the adjacent carbonyl cone of anisotropy.

Table 1: Comparative


H NMR Chemical Shifts (DMSO-

, 400 MHz)
AssignmentI3A (Parent) [1]5-Methyl-I3A [1]5-Iodo-I3A [2]Interpretation of Shift
-CHO (s) 9.95 ppm9.94 ppm9.92 ppmMinimal perturbation; carbonyl environment is electronically buffered.
N-H (br s) 12.14 ppm12.54 ppm12.27 ppmHighly solvent-dependent; 5-Methyl shift likely due to H-bonding changes.
C2-H (d/s) 8.30 ppm8.37 ppm8.44 ppmDeshielding increases with steric/electronic bulk (I > Me > H).
C5-Subst. -2.36 ppm (s,

)
-Diagnostic methyl singlet confirms alkylation.
Fourier Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid "fingerprint" validation. The key diagnostic bands are the N-H stretch and the Carbonyl (C=O) stretch.[2]

  • C=O Stretch (

    
    ):  Indole-3-aldehydes exhibit a lower carbonyl frequency than typical aromatic aldehydes (usually ~1700 cm
    
    
    
    ) due to the strong resonance contribution from the indole nitrogen (vinylogous amide character).
    • Effect of 5-Iodo: The electron-withdrawing nature destabilizes the contributing resonance form (

      
      ), forcing more double-bond character onto the carbonyl, potentially shifting the frequency slightly higher (blue shift).
      
  • N-H Stretch (

    
    ):  Broadening in this region confirms hydrogen bonding capability, essential for AhR binding pocket interactions.
    

Table 2: Diagnostic IR Bands

Functional GroupWavenumber (

, cm

)
ModeStructural Insight
N-H 3100 - 3250StretchBroad band indicates strong intermolecular H-bonding.
C=O[3] (Aldehyde) 1638 - 1650StretchLow frequency confirms conjugation with indole ring.
C=C (Aromatic) 1520 - 1580StretchSkeleton vibrations; 5-Iodo often introduces sharp bands <600 cm

(C-I).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (Trustworthiness), follow these standardized protocols.

Protocol A: High-Resolution NMR Sample Preparation

Objective: To eliminate concentration-dependent shifts and water suppression artifacts.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    . Indole aldehydes have poor solubility in chloroform, leading to broad peaks and lost hyperfine coupling.
  • Concentration Standard: Weigh 5.0 mg ± 0.1 mg of the analyte.

  • Dissolution: Add 0.6 mL of DMSO-

    
     directly into the vial (not the tube) to ensure complete dissolution. Vortex for 30 seconds.
    
  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended micro-particulates which cause line broadening.

  • Acquisition: Set relaxation delay (

    
    ) to 2.0 seconds  to allow full relaxation of the aldehyde proton, ensuring accurate integration.
    
Protocol B: UV-Vis Solvatochromic Assessment

Objective: To assess the electronic polarizability of the analogues.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Working Solutions: Dilute stock to 50 µM in two solvents:

    • Ethanol (Polar Protic): Stabilizes the polar excited state.

    • Cyclohexane (Non-polar): (Requires trace DMSO for solubility) References the ground state.

  • Measurement: Scan 250–450 nm.

  • Validation:

    • I3A

      
      :  Expect ~296-300 nm in Ethanol.
      
    • Red Shift Check: If the

      
       shifts >5 nm red in Ethanol vs. Cyclohexane, the compound exhibits significant charge-transfer character (typical for 5-methoxy variants).
      

Biological Context: The AhR Pathway

Understanding the spectroscopic properties allows researchers to predict stability in biological assays. The aldehyde group is chemically reactive; it forms Schiff bases with lysine residues in the receptor pocket.

The following diagram outlines the biological fate of these analogues, linking the chemical structure to the biological output.

AhR_Pathway cluster_cyto Cytosol cluster_nuc Nucleus Ligand I3A Analogue (Ligand) AhR_Complex AhR-Ligand Complex Ligand->AhR_Complex Binding Cytoplasm Cytoplasm Translocation Nuclear Translocation AhR_Complex->Translocation ARNT ARNT Dimerization Translocation->ARNT Nucleus Nucleus DNA DRE Binding (Transcription) ARNT->DNA Response IL-22 Production (Mucosal Immunity) DNA->Response Gene Expression

Caption: Signal transduction pathway activated by Indole-3-Carboxaldehyde and its analogues upon binding to the Aryl Hydrocarbon Receptor (AhR).[1]

References

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A). Retrieved from

  • Royal Society of Chemistry. (2020). Regioselective C5−H Direct Iodination of Indoles. RSC Advances. Retrieved from

  • BenchChem. (2025).[4] Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide. Retrieved from

  • National Institute of Justice. (2019). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes. Forensic Chemistry. Retrieved from

  • Palladino, P. et al. (2024).[3][5] Indole-3-carbaldehyde azine formation for colorimetric detection. Food Chemistry Advances. Retrieved from

Sources

Validation

Precision Scaffolds in Medicinal Chemistry: The 6,7-Dimethoxy-1H-indole-3-carbaldehyde Guide

Topic: Validation of 6,7-Dimethoxy-1H-indole-3-carbaldehyde as a Research Tool Content Type: Publish Comparison Guide Executive Summary In the crowded landscape of indole functionalization, 6,7-Dimethoxy-1H-indole-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 6,7-Dimethoxy-1H-indole-3-carbaldehyde as a Research Tool Content Type: Publish Comparison Guide

Executive Summary

In the crowded landscape of indole functionalization, 6,7-Dimethoxy-1H-indole-3-carbaldehyde (CAS: 19976-13-7) represents a specialized, high-fidelity scaffold often overshadowed by its 5,6-dimethoxy isomer (a melanin precursor). However, for researchers targeting specific alkaloid architectures—particularly mesembrine-like alkaloids and tricyclic


-carbolines —the 6,7-isomer offers a unique steric and electronic profile.

This guide validates the utility of 6,7-dimethoxy-1H-indole-3-carbaldehyde as a superior tool for synthesizing sterically constrained pharmacophores, contrasting it with common alternatives and providing field-tested protocols for its deployment.

Part 1: Technical Profile & Comparative Analysis

The utility of an indole scaffold is defined by its electronic susceptibility to electrophilic attack and the steric environment of the NH moiety.

1.1 The Structural Advantage: 6,7- vs. 5,6-Dimethoxy

While 5,6-dimethoxyindole is the "workhorse" for general bio-indole research, the 6,7-isomer provides a distinct chemical environment.

Feature6,7-Dimethoxy-1H-indole-3-carbaldehyde 5,6-Dimethoxy-1H-indole-3-carbaldehyde Research Implications
Electronic Activation C6-OMe is para to C3. Strong resonance donation (+M) significantly activates the C3-aldehyde for condensation reactions.C5-OMe is meta to C3. Weaker activation of the C3 position compared to the 6,7-isomer.The 6,7-isomer shows higher reactivity in Knoevenagel and Henry reactions due to increased electron density at C3.
Steric Environment C7-OMe is ortho to NH. Creates a "steric gate" protecting the N1 position.C7 is unsubstituted. The N1 position is sterically accessible.The 6,7-isomer resists non-specific N-alkylation/metabolism, making it ideal for designing metabolically stable drugs.
Fluorescence Red-shifted emission. The 6,7-substitution pattern often induces a bathochromic shift.Standard emission. Typical indole fluorescence profile.6,7-analogs are superior candidates for developing intrinsic fluorescent probes.
Primary Application Alkaloid Synthesis: Precursor to O-methylbharatamine and complex

-carbolines.
Melanin Research: Precursor to eumelanin and 5,6-dihydroxyindole (DHI).Choose 6,7- for structural complexity; choose 5,6- for biomimetic pigment studies.
1.2 Mechanism of Action in Synthesis

The 6,7-dimethoxy motif acts as an electronic pump . The methoxy group at C6 donates electron density into the ring system, specifically stabilizing the transition states of electrophilic additions at C3. Conversely, the aldehyde at C3 acts as a "chemical handle," ready for divergent synthesis into tryptamines (via Henry reaction) or chalcones (via Claisen-Schmidt).

Part 2: Validated Experimental Protocols

These protocols are designed to be self-validating systems . If the intermediate visual cues (color changes, precipitation) do not occur, the experiment should be paused.

Protocol A: Synthesis via Vilsmeier-Haack Formylation

Objective: To generate high-purity 6,7-dimethoxy-1H-indole-3-carbaldehyde from the parent indole.

Reagents:

  • 6,7-Dimethoxyindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)

  • 2M NaOH (for quenching)[1]

Step-by-Step Workflow:

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DMF to 0°C. Add

    
     dropwise over 20 mins.
    
    • Validation: The solution should turn from colorless to pale yellow/orange (formation of the chloroiminium ion).

  • Addition: Dissolve 6,7-dimethoxyindole in minimal DMF and add dropwise to the complex at 0°C.

  • Heating: Warm to room temperature, then heat to 60°C for 2 hours .

    • Causality: The electron-rich 6,7-ring requires mild heating to overcome the aromatic stability, but excessive heat (>90°C) will cause polymerization.

  • Quenching: Pour the reaction mixture onto crushed ice. Slowly add 2M NaOH until pH 9-10.

  • Isolation: A precipitate will form immediately. Filter, wash with cold water, and recrystallize from Ethanol.

    • Success Criteria: Product should be a pale yellow to off-white solid , melting point ~198-200°C .

Protocol B: The "Gateway" Pictet-Spengler Reaction

Objective: To convert the aldehyde into a tetrahydro-beta-carboline scaffold (alkaloid core).

Reagents:

  • 6,7-Dimethoxy-tryptamine (derived from the aldehyde via Henry reaction + reduction)

  • Aldehyde partner (R-CHO)

  • Trifluoroacetic Acid (TFA, catalytic)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: Mix tryptamine and aldehyde in DCM with molecular sieves (4Å) for 4 hours.

  • Cyclization: Cool to 0°C. Add TFA (1.0 eq). Stir at RT for 12 hours.[2]

    • Validation: Monitor by TLC. The disappearance of the imine spot and appearance of a lower Rf spot indicates cyclization.

  • Mechanism Check: The 6-methoxy group activates the C2 position, facilitating the ring closure. If the reaction is sluggish, the 6-OMe "push" is fighting the steric bulk of the 7-OMe; mild heating (40°C) may be required.

Part 3: Visualization & Data
3.1 Divergent Synthesis Workflow

This diagram illustrates how 6,7-Dimethoxy-1H-indole-3-carbaldehyde serves as a central hub for accessing three distinct chemical classes.

G Start 6,7-Dimethoxyindole Aldehyde 6,7-Dimethoxy-1H- indole-3-carbaldehyde (The Tool) Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Path1 Henry Reaction (Nitromethane) Aldehyde->Path1 Path2 Knoevenagel Condensation Aldehyde->Path2 Path3 Schiff Base Formation Aldehyde->Path3 Prod1 6,7-Dimethoxy- tryptamine Path1->Prod1 LiAlH4 Reduction Prod2 Indole-3-acrylates (Antioxidants) Path2->Prod2 Malonic Acid Prod3 Indole-Imine Ligands Path3->Prod3 Primary Amines Final Tetrahydro-beta- carbolines (Alkaloids) Prod1->Final Pictet-Spengler Cyclization

Caption: Divergent synthesis map showing the aldehyde as the critical "switch" between simple antioxidants and complex alkaloid scaffolds.

3.2 Pharmacophore SAR Map

Visualizing why the 6,7-substitution pattern matters in drug design.

SAR Core 6,7-Dimethoxy Indole Core C3 C3 Position: Reactive Electrophile Core->C3 C6 C6 Methoxy: Electronic Activator (+M) Core->C6 C7 C7 Methoxy: Steric Gate / Lipophilicity Core->C7 N1 N1 Position: H-Bond Donor Core->N1 C6->C3 Increases Reactivity C7->N1 Protects from Metabolism

Caption: Structure-Activity Relationship (SAR) highlighting the electronic "push" from C6 and the steric protection from C7.

References
  • Vilsmeier-Haack Formyl

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: Organic Syntheses (2024)[1]

    • URL:[Link]

    • Relevance: Validates the standard formylation conditions and yields for indole-3-carbaldehydes.
  • Pictet-Spengler Cycliz

    • Title: The Pictet-Spengler Reaction Upd
    • Source: PMC (N
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for converting the aldehyde-derived tryptamines into beta-carbolines.
  • Comparative Indole Reactivity (Methoxy Isomers)

    • Title: Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones
    • Source: Arkivoc[3][4]

    • URL:[Link]

    • Relevance: Establishes the specific nucleophilic differences between methoxy-substituted indoles, supporting the "Electronic Activ
  • Biological Applic

    • Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Deriv
    • Source: PubMed
    • URL:[Link]

    • Relevance: Validates the broad utility of the scaffold in drug design (anticancer, antimicrobial).

Sources

Comparative

The Indole Scaffold: A Privileged Framework in Modern Therapeutics - A Comparative Guide

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance.[1][2][3][4][5][6][7][8][9] Present in e...

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance.[1][2][3][4][5][6][7][8][9] Present in essential endogenous molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, the indole scaffold has proven to be a "privileged structure," capable of interacting with a diverse array of biological targets with high affinity.[3][4][5][8][10][11] This guide provides a comparative analysis of indole-based therapeutic agents across key disease areas, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of indole-based drug discovery.

I. Indole-Based Agents in Oncology

The development of novel anticancer agents is a paramount challenge in modern medicine, with a continuous need for more effective and targeted therapies.[1][12][13] Indole derivatives have emerged as a promising class of anticancer compounds due to their ability to modulate various critical pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[1][6][10][12][13][14][15]

Comparative Analysis of Anticancer Indole Derivatives

A variety of indole-based compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines. Their efficacy is often attributed to their ability to target key cellular machinery such as tubulin, protein kinases, and histone deacetylases (HDACs).[1][10][12][13][16] Below is a comparative table summarizing the in vitro cytotoxic activity of representative indole derivatives.

Compound/ClassMechanism of ActionCancer Cell LineIC50 (µM)Reference
Vinca Alkaloids (e.g., Vinblastine, Vincristine) Tubulin Polymerization InhibitorHeLa0.0087 (for a derivative)[1]
Indole-vinyl sulfone derivative (Compound 9) Tubulin Polymerization InhibitorVariousPotent activity[12]
Quinoline-indole derivative (Compound 13) Tubulin Polymerization InhibitorVarious0.002 - 0.011[12]
Chalcone-indole derivative (Compound 12) Tubulin Polymerization InhibitorVarious0.22 - 1.80[12]
Indole-based Bcl-2 Inhibitor (Compound U2) Bcl-2 InhibitionMCF-71.2 ± 0.02[17]
Indole-based Bcl-2 Inhibitor (Compound U3) Bcl-2 InhibitionMCF-711.10 ± 0.07[17]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) Not specifiedMCF-713.2[4][18]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) Not specifiedMDA-MB-4688.2[4][18]
Osimertinib EGFR InhibitorNSCLC (with T790M mutation)Marketed Drug[9][16]
Sunitinib Multi-targeted Tyrosine Kinase InhibitorRenal Cell Carcinoma, GISTMarketed Drug[9][16]
Panobinostat Histone Deacetylase (HDAC) InhibitorMultiple MyelomaMarketed Drug[16]
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

The inhibition of tubulin polymerization is a key mechanism for many indole-based anticancer agents, leading to cell cycle arrest and apoptosis.[1][12] This protocol details a fluorescence-based assay to quantify the inhibitory effect of a test compound on tubulin polymerization.

Principle: This assay monitors the increase in fluorescence that occurs as tubulin polymerizes into microtubules in the presence of a fluorescent reporter.[1][19] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[1][20]

  • Purified tubulin protein (>99% pure)[21]

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[20]

  • Fluorescent reporter

  • Test indole compound and controls (e.g., Paclitaxel as a promoter, Nocodazole as an inhibitor)[20]

  • Pre-warmed 96-well microplate

  • Fluorescence plate reader capable of kinetic measurements at 37°C

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with GTP and the fluorescent reporter.[20][22]

  • Compound Dilution: Prepare a series of dilutions of the test indole compound in General Tubulin Buffer. A typical starting range is 0.1 µM to 100 µM.[19] Prepare positive (e.g., 10 µM Paclitaxel) and negative (buffer/DMSO) controls.[20][22]

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the diluted test compounds and controls.[20]

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well.[20]

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 30-60 seconds for at least 60 minutes.[20][21][22]

  • Data Analysis: Plot the fluorescence intensity as a function of time. Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Fmax). Calculate the IC50 value by plotting the percentage of inhibition (relative to the negative control) against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[19]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Tubulin Tubulin Solution (on ice) Initiate Add Tubulin Solution to Initiate Polymerization Tubulin->Initiate Compound Test Compound Dilutions Mix Add Compounds/ Controls to Plate Compound->Mix Controls Controls (Paclitaxel, DMSO) Controls->Mix Plate Pre-warmed 96-well Plate (37°C) Mix->Initiate Reader Kinetic Fluorescence Measurement (37°C) Initiate->Reader Plot Plot Fluorescence vs. Time Reader->Plot IC50 Calculate IC50 Plot->IC50

Workflow for In Vitro Tubulin Polymerization Inhibition Assay.
Signaling Pathways in Indole-Based Cancer Therapy

Many indole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

  • EGFR and CDK-2 Inhibition: Some pyrazolinyl-indole derivatives have been shown to be dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[1] Inhibition of these pathways can halt cell proliferation and induce apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Activates Signaling Cascade Indole Indole Derivative Indole->EGFR Inhibits CDK2 CDK-2 Indole->CDK2 Inhibits CDK2->Proliferation Promotes Cell Cycle Progression EGF EGF EGF->EGFR Binds

Dual Inhibition of EGFR and CDK-2 by Indole Derivatives.

II. Indole-Based Agents in Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease pose a significant societal burden, and the development of effective treatments is a critical unmet need.[11][18][19][23][24] Indole-based compounds have emerged as promising therapeutic candidates due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[11][19]

Comparative Analysis of Neuroprotective Indole Derivatives

The neuroprotective effects of indole derivatives are often attributed to their ability to inhibit key enzymes like cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B), or to modulate protein aggregation.[19][21][23][25]

Compound/ClassMechanism of ActionTarget Enzyme/ProcessIC50/KiReference
Tryptophan-based analog (Compound 10) BChE InhibitorBChEIC50 = 56.9 nM[25]
Indole-based sulfonamide derivative AChE/BChE InhibitorAChEIC50 = 0.15–32.10 µM[25]
Indole-based sulfonamide derivative AChE/BChE InhibitorBChEIC50 = 0.20–37.30 µM[25]
Indole analog (Compound 14a) MAO-B InhibitorMAO-BIC50 = 12.63 µM[25]
Indole analog (Compound 14b) MAO-B InhibitorMAO-BIC50 = 8.65 µM[25]
Isatin MAO-B InhibitorMAO-BIC50 = 6.10 µM[25]
Safinamide MAO-B InhibitorMAO-BIC50 = 0.029 µM[25]
Indolyl-hydantoin (Compound 66) MAO-A InhibitorMAO-AIC50 = 8.23 µM[21]
Indolylmethyl-thiohydantoin (Compound 68) MAO-A InhibitorMAO-AIC50 = 0.07 µM[21]
Experimental Protocol: Assessment of Anti-Neuroinflammatory Activity In Vitro

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. This protocol describes a method to assess the anti-inflammatory effects of indole derivatives in a microglial cell model.

Principle: Microglial cells, the resident immune cells of the central nervous system, are activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), leading to the production of inflammatory mediators like nitric oxide (NO). The anti-inflammatory potential of a test compound can be determined by its ability to reduce the production of these mediators.[26][27]

Materials:

  • BV-2 microglial cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test indole compound

  • Griess Reagent (for NO measurement)[27]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test indole compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours).[27] Include untreated and LPS-only controls.

  • Nitric Oxide Measurement: Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.[27]

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 550 nm using a microplate reader.[27]

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

G cluster_cell_culture Cell Culture cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed BV-2 Cells Treat Pre-treat with Indole Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Reaction Collect->Griess Read Measure Absorbance (550 nm) Griess->Read Calculate Calculate Nitrite Concentration Read->Calculate Inhibition Determine % Inhibition Calculate->Inhibition

Workflow for Assessing Anti-Neuroinflammatory Activity.
Signaling Pathways in Neuroprotection

The neuroprotective effects of indole derivatives are often mediated through the modulation of complex signaling pathways.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation.[28] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the degradation of the IκB inhibitor and the translocation of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes.[28] Some indole derivatives can suppress this pathway, thereby reducing neuroinflammation.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex IκB-NF-κB Complex IkB->NFkB_complex Degrades NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Indole Indole Derivative Indole->IKK Inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Inhibition of the NF-κB Signaling Pathway by Indole Derivatives.

III. Indole-Based Agents in Infectious Diseases

The indole scaffold is a key pharmacophore in the development of antiviral agents.[2][3][17] Several indole derivatives have shown potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and flaviviruses like Dengue (DENV) and Zika (ZIKV).[2][3][17][29][30][31]

Comparative Analysis of Antiviral Indole Derivatives

The antiviral activity of indole derivatives is often quantified by their 50% effective concentration (EC50) and their cytotoxicity (CC50), with the selectivity index (SI = CC50/EC50) providing a measure of their therapeutic window.

Compound/ClassTarget VirusCell LineEC50 (µM)CC50 (µM)SIReference
Tetrahydroindole derivative (2) HCV (gt 1b)Not specified12.4109.9>8.8[2]
Tetrahydroindole derivative (2) HCV (gt 2a)Not specified8.7109.9>12.6[2]
Phenyl- and benzyl-substituted tetrahydroindole (3) HCV (gt 1b)Not specified7.9>100>12.6[2]
Phenyl- and benzyl-substituted tetrahydroindole (3) HCV (gt 2a)Not specified2.6>100>38.4[2]
Indole 2-methacrylate analog HCVNot specified1.161.656.9[2]
Indole alkaloid derivative (22) DENV-2Various0.3 - 5.9>100>16.9[29]
Indole alkaloid derivative (trans-14) DENV-2VariousPotent activity>100High[29]
Indole alkaloid derivative (cis-10) DENVVarious0.4 - 2.7>40-[29]
Indole alkaloid derivative (cis-10) ZIKVVarious0.2 - 12>40-[29]
7-aza-indole derivative (1) VEEVU-87 MG1.22>10>8.2[32]
7-aza-indole derivative (9c) RSV-AHEp-20.18>10>55.5[32]
7-aza-indole derivative (9c) SARS-CoV-2Vero E61.82>50>27.4[32]
Delavirdine HIV-1Not specified0.26 (IC50)--[3][30]
Experimental Protocol: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a classic method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus. An antiviral compound will reduce the number and/or size of these plaques.[10]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for DENV and ZIKV)[10][31]

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test indole compound

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Crystal violet staining solution

  • 6- or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add fresh medium containing serial dilutions of the test indole compound.

  • Overlay: After a short incubation, remove the medium containing the compound and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Staining: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. The viable cells will take up the stain, while the plaques will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

G cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Data Analysis Seed Seed Host Cells Infect Infect with Virus Seed->Infect Treat Treat with Indole Compound Infect->Treat Overlay Add Overlay Medium Treat->Overlay Incubate Incubate for Plaque Formation Overlay->Incubate Stain Fix and Stain with Crystal Violet Incubate->Stain Count Count Plaques Stain->Count EC50 Calculate EC50 Count->EC50

Sources

Validation

assessing the purity of synthesized 6,7-Dimethoxy-1H-indole-3-carbaldehyde

A Technical Comparison Guide for Pharmaceutical Development Executive Summary The synthesis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde (typically via the Vilsmeier-Haack formylation) is a critical gateway to complex pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Pharmaceutical Development

Executive Summary

The synthesis of 6,7-Dimethoxy-1H-indole-3-carbaldehyde (typically via the Vilsmeier-Haack formylation) is a critical gateway to complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and serotonin receptor modulators.[1][2] However, the standard reliance on HPLC "Area %" often leads to the "Purity Paradox," where a chromatographically "clean" peak masks significant inorganic salt contamination or solvent entrapment (e.g., DMF/POCl₃ residues).[2]

This guide objectively compares the industry-standard HPLC-UV method against the absolute quantification power of 1H-qNMR .[1][2] We demonstrate that while HPLC is superior for impurity profiling, qNMR is the only self-validating method for establishing true potency (mass purity) without a certified reference standard.[1][2]

Part 1: The Synthesis Context & Impurity Profile

To assess purity accurately, one must understand the genesis of impurities. The Vilsmeier-Haack reaction, while robust, introduces specific contaminants that dictate the analytical strategy.

The Impurity Matrix
Impurity TypeOriginDetection Challenge
Unreacted Starting Material 6,7-DimethoxyindoleCo-elution in HPLC if gradients are too steep.[1]
Regioisomers 2-Formyl isomer (trace)Requires high-resolution chromatography to separate from the 3-formyl product.[1][2]
Inorganic Salts Phosphorus salts (from POCl₃ quench)Invisible to UV detection. Major cause of mass balance errors.[1][2]
Residual Solvents DMF, Ethyl AcetateVisible in NMR; often invisible or in void volume of HPLC.[1]
Oligomers Acid-catalyzed dimersBroad peaks in HPLC; often retained on the column indefinitely.[1][2]

Part 2: Comparative Analysis of Assessment Methods

Method A: RP-HPLC (The Relative Standard)[1][2]
  • Principle: Separation based on hydrophobicity using a C18 stationary phase.[1][2]

  • Pros: Excellent for detecting trace organic impurities (0.05% level).[1][2]

  • Cons: "Area %" assumes all components have the same extinction coefficient (response factor).[1][2] It is blind to moisture and inorganic salts.[1][2]

  • Verdict: Essential for qualitative impurity profiling but flawed for quantitative potency assignment without a certified standard.[1][2]

Method B: 1H-qNMR (The Absolute Standard)[1][2]
  • Principle: Molar response is directly proportional to the number of nuclei, independent of chemical structure.

  • Pros: Self-validating. Requires no reference standard of the analyte—only a generic internal standard (e.g., TCNB, Maleic Acid).[2] Detects residual solvents and moisture simultaneously.[1][2]

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.[1][2]

  • Verdict: The superior method for establishing the "True Value" of the bulk material.[2]

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC-UV Assessment

Objective: To identify organic impurities and unreacted starting material.[1]

  • System: Agilent 1200/Waters Alliance or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)[1][2]

    • 2-15 min: 5% -> 95% B (Linear ramp)[1][2]

    • 15-20 min: 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 254 nm (Indole core) and 280 nm.[1][2]

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 MeCN:Water.

Protocol 2: 1H-qNMR for Absolute Purity (Potency)

Objective: To determine mass % purity and residual solvent content.[1][2]

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Preferred for solubility and preventing exchange of aldehyde proton).[1][2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1][2] Must be high purity (TraceCERT®).

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the same vial using a micro-balance (precision ±0.01 mg).
    • Dissolve in 0.7 mL DMSO-d6.

    • Acquisition Parameters (CRITICAL):

      • Pulse Angle: 90°.[1][2]

      • Relaxation Delay (

        
        ): 60 seconds  (Must be > 5 
        
        
        
        T1 of the slowest proton).
      • Scans: 16 or 32.[1][2]

      • Spectral Width: -2 to 14 ppm.[1][2]

  • Calculation:

    
    [1][2][4]
    
    • 
      : Integral area[2][4][5]
      
    • 
      : Number of protons (e.g., 1H for aldehyde CHO at ~9.9 ppm)[2][6]
      
    • 
      : Molecular Weight[2][4][7]
      
    • 
      : Purity of Internal Standard
      

Part 4: Data Interpretation & Decision Logic[1][2]

The following table illustrates a typical discrepancy found in synthesized indoles:

MetricHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area)94.5% (Mass)The sample contains ~5% invisible mass (likely salts/water).[1][2]
Aldehyde Peak Single sharp peakSinglet at 9.93 ppmStructure confirmed.[1][2]
Solvent Residue Not DetectedDMF doublet at 2.7/2.9 ppmIncomplete drying.[1][2]
Conclusion Passes ID check Fails Potency check Needs re-crystallization or lyophilization.[1][2]

Part 5: Workflow Visualization

The following diagram outlines the logical flow for assessing the synthesized product, incorporating a "Stop/Go" decision matrix based on the comparative data.

PurityAssessment Start Crude 6,7-Dimethoxy- 1H-indole-3-carbaldehyde Step1 Step 1: 1H-NMR (Qualitative) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Fail1 Recycle/Discard Decision1->Fail1 No (Wrong Isomer) Step2 Step 2: HPLC-UV (Impurity Profiling) Decision1->Step2 Yes Decision2 Area % > 98%? Step2->Decision2 Purify Prep-HPLC / Recrystallization Decision2->Purify No (<98%) Step3 Step 3: 1H-qNMR (Absolute Potency) Decision2->Step3 Yes Purify->Step2 FinalCheck Mass Balance > 95%? Step3->FinalCheck Release RELEASE FOR USE (Assign Potency Factor) FinalCheck->Release Yes SaltRem Desalting / Lyophilization FinalCheck->SaltRem No (Salts/Solvents present) SaltRem->Step3

Figure 1: Integrated Analytical Workflow. Note that HPLC serves as the gatekeeper for organic purity, while qNMR serves as the final arbiter for mass potency.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1]

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[1]

  • Schoenherr, H., et al. "Vilsmeier-Haack Reaction of Indoles: A Detailed Study."[1][2] Organic Process Research & Development. (General reference for Vilsmeier impurity profiles).

  • Sigma-Aldrich (Merck). "Indole-3-carboxaldehyde Product Specification & Spectral Data."[1][2] [1][2]

  • Bharti, S. K., et al. "Quantitative 1H NMR spectroscopy."[1] TrAC Trends in Analytical Chemistry, 2012.[1] (Protocol grounding for relaxation delays).

Sources

Comparative

Comparative Guide: Antioxidant Efficacy of Methoxy-Substituted Indoles

Topic: Antioxidant Properties of Methoxy-Substituted Indoles Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the antioxidant performance of methoxy-substituted indoles (e.g., Melat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antioxidant Properties of Methoxy-Substituted Indoles Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the antioxidant performance of methoxy-substituted indoles (e.g., Melatonin, 5-Methoxyindole) against industry standards like Trolox and BHT. Unlike simple phenolic antioxidants that rely primarily on hydrogen atom transfer (HAT), methoxy-indoles utilize a unique electron-rich scaffold that favors Single Electron Transfer (SET) and radical adduct formation. This guide provides researchers with mechanistic insights, comparative data, and validated protocols for assessing these lipophilic compounds.

Mechanistic Architecture: Why Methoxy-Indoles?

The Indole Scaffold Advantage

The indole moiety is an electron-rich heterocycle. Substituents at the C-5 position critically modulate its reactivity.

  • 5-Hydroxyindoles (e.g., Serotonin): Act similarly to phenols (Vitamin E), donating a Hydrogen atom (HAT) to neutralize radicals. High reactivity, but low stability and poor blood-brain barrier (BBB) penetration.

  • 5-Methoxyindoles (e.g., Melatonin): The methoxy group (-OCH₃) is an electron-donating group (EDG) via resonance (+M effect). While it removes the labile O-H bond necessary for HAT, it significantly increases the electron density of the indole ring, making it a potent electron donor (SET) .

Key Differentiator: Methoxy-indoles are often "suicide antioxidants." Unlike Vitamin C, which cycles, melatonin forms stable end-products (e.g., AFMK) after scavenging, preventing pro-oxidant back-reactions.

Pathway Visualization

The following diagram illustrates the divergent scavenging mechanisms between Methoxy- and Hydroxy-indoles.

AntioxidantMechanism Substrate Indole Derivative OH_Indole 5-Hydroxyindole (Phenolic-like) Substrate->OH_Indole R = -OH OMe_Indole 5-Methoxyindole (Electron-Rich) Substrate->OMe_Indole R = -OCH3 Radical Free Radical (R•) HAT_Step Hydrogen Atom Transfer (HAT) OH_Indole->HAT_Step + R• NeutralRad Neutral Indolyl Radical HAT_Step->NeutralRad SET_Step Single Electron Transfer (SET) OMe_Indole->SET_Step + R• CationRad Indolyl Radical Cation (•+) SET_Step->CationRad Resonance Resonance Stabilization (Methoxy +M Effect) CationRad->Resonance Metabolites Stable Metabolites (e.g., AFMK) Resonance->Metabolites Scavenging Cascade

Figure 1: Mechanistic divergence between Hydroxy- and Methoxy-substituted indoles. Methoxy groups facilitate electron transfer (SET) leading to stable cationic intermediates.

Comparative Analysis: Performance Benchmarking

Radical Scavenging Efficiency (In Vitro)

Methoxy-indoles exhibit high selectivity. They are often poor scavengers of bulky synthetic radicals (DPPH) but highly effective against biologically relevant radicals (•OH, ROO[1][2]•).

CompoundClassDPPH IC50 (µM)ABTS TEAC*Mechanism Note
Melatonin 5-Methoxyindole>10,000 (Inactive)2.0 - 2.5Steric hindrance prevents DPPH reaction; highly active in ABTS via SET.
5-Methoxyindole Synthetic Scaffold>5,0001.2Lacks the N-acetyl side chain of melatonin; lower stability.
Pinoline Tricyclic Methoxy~62.32.8Rigid structure enhances electron delocalization.
Trolox Standard (Vit E)~25.01.0 (Ref)Standard HAT/SET hybrid scavenger.
Ascorbic Acid Standard (Vit C)~12.00.9Rapid HAT kinetic; unstable in solution.

*TEAC: Trolox Equivalent Antioxidant Capacity (Higher is better).

Analysis:

  • DPPH Limitation: Researchers often misinterpret high IC50 values in DPPH assays as "low antioxidant activity" for methoxy-indoles. DPPH is a nitrogen-centered radical that requires a steric fit. Methoxy-indoles function better against oxygen-centered radicals (ABTS, Hydroxyl).

  • Lipophilicity: Methoxy-indoles (LogP ~1.6 for Melatonin) penetrate lipid bilayers better than Trolox (LogP ~0.7), offering superior protection against lipid peroxidation in cell membranes [1].

Experimental Protocols

To accurately assess methoxy-indoles, standard aqueous protocols must be modified to account for solubility and the SET mechanism.

Protocol A: Modified ABTS Cation Radical Assay

Best for: Quantifying total electron-donating capacity of lipophilic indoles.

Reagents:

  • ABTS (7 mM in water)

  • Potassium Persulfate (2.45 mM)

  • Solvent: Ethanol (Absolute)[3]

Workflow:

  • Radical Generation: Mix ABTS and Persulfate (1:1). Incubate in dark for 12–16h to generate ABTS•+.

  • Dilution: Dilute ABTS•+ stock with Ethanol (not water) until Absorbance (734 nm) = 0.70 ± 0.02.[4]

    • Critical Step: Using ethanol ensures the methoxy-indole remains soluble and prevents precipitation errors.

  • Assay: Add 20 µL of sample (dissolved in EtOH) to 2 mL of ABTS•+ solution.

  • Measurement: Incubate 6 mins at 30°C. Read Absorbance at 734 nm.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Hydroxyl Radical Scavenging (Fenton Reaction)

Best for: Biologically relevant scavenging (mimics oxidative stress).

Reagents:

  • FeSO₄ (3 mM)

  • H₂O₂ (1 mM)

  • Salicylic Acid (Sodium Salicylate, 2 mM)

Workflow:

  • Mix FeSO₄ and H₂O₂ to initiate •OH production.

  • Immediately add Test Compound (Methoxy-indole).

  • Add Salicylic Acid (Probe). Note: Salicylic acid reacts with residual •OH to form purple 2,3-dihydroxybenzoate.

  • Incubate 30 mins at 37°C.

  • Read Absorbance at 510 nm. Lower absorbance = Higher scavenging by the indole.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Methoxy-Indole Sample Solubility Solubility Check (Dissolve in EtOH/DMSO) Start->Solubility Choice Select Assay Solubility->Choice Dissolved DPPH DPPH Assay (Not Recommended) Choice->DPPH Screening only ABTS ABTS Assay (Electron Transfer) Choice->ABTS Quantification Fenton Fenton Reaction (•OH Scavenging) Choice->Fenton Bio-mimetic Measure Spectrophotometry (Absorbance Read) DPPH->Measure 517 nm ABTS->Measure 734 nm Fenton->Measure 510 nm Calc Calculate IC50 / TEAC Measure->Calc

Figure 2: Decision matrix for selecting the appropriate antioxidant assay for lipophilic indole derivatives.

Data Interpretation & Pitfalls

The "False Negative" in DPPH

Researchers often discard methoxy-indole derivatives because they show IC50 > 1000 µM in DPPH assays.

  • Correction: DPPH is a stable, bulky radical. Methoxy-indoles scavenge via electron transfer, which is slower against DPPH than hydrogen transfer. Do not use DPPH as the sole metric. Always pair with ABTS or FRAP (Ferric Reducing Antioxidant Power) [2].

Solvent Interference

Methoxy-indoles are hydrophobic.

  • Risk: Using aqueous buffers causes micro-precipitation, leading to light scattering and false absorbance readings.

  • Solution: Perform all dilutions in Ethanol or DMSO. Ensure the final reaction mixture contains at least 50% organic solvent or use a surfactant (e.g., Tween 20) if the assay demands aqueous conditions.

References

  • Tan, D. X., et al. (2002). Significance of Melatonin in Antioxidative Protection: Reactions and Products.[5][6] Biological Signals and Receptors. Link

  • Gülçin, İ. (2006). Antioxidant activity of L-adrenaline: A structure–activity insight. Chemico-Biological Interactions. Link

  • Pellegrini, N., et al. (2003). Development and validation of a hydrophilic and lipophilic antioxidant capacity assay using ABTS. Journal of Nutrition. Link

  • Reiter, R. J., et al. (2016). Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best inventions. Cellular and Molecular Life Sciences. Link

  • Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity.[2][4][5][7][8][9][10][11][12] LWT - Food Science and Technology. Link

Sources

Validation

Advanced Pharmacological Guide: Anticancer Potency of Indole-3-Carboxaldehyde Derivatives

Executive Summary & Pharmacophore Significance Indole-3-carboxaldehyde (I3A) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its structural similarity to tryptophan allows it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

Indole-3-carboxaldehyde (I3A) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its structural similarity to tryptophan allows it to mimic biological substrates, interacting with diverse receptors and enzymes.

For drug development professionals, the C3-formyl group serves as a versatile "chemical hook," enabling the attachment of pharmacophores that modulate solubility, lipophilicity, and target specificity. This guide objectively compares the anticancer efficacy of major I3A derivative classes—Thiosemicarbazones, Chalcones, and Sulfonohydrazides —against standard chemotherapeutics, supported by mechanistic insights and validated protocols.

Comparative Performance Analysis

The anticancer activity of I3A derivatives varies significantly based on the functional group attached to the aldehyde. Below is a comparative analysis of the three most potent classes.

Class A: Indole-3-Carboxaldehyde Thiosemicarbazones
  • Mechanism: Metal chelation (Fe, Cu) leading to Ribonucleotide Reductase inhibition; generation of Reactive Oxygen Species (ROS).

  • Key Advantage: High selectivity for cancer cells over normal fibroblasts. Palladium(II) complexes of these ligands have shown potency comparable to Cisplatin but with reduced nephrotoxicity.

  • Performance: Effective against HepG2 (Liver) and MCF-7 (Breast) lines.

Class B: Indole-Chalcone Hybrids
  • Mechanism: Microtubule destabilization.[1] These derivatives bind to the colchicine-binding site of tubulin, preventing polymerization and causing G2/M cell cycle arrest.

  • Key Advantage: Potency often reaches the nanomolar range, surpassing standard alkylating agents in specific resistant cell lines.

  • Performance: Superior efficacy in A549 (Lung) and multidrug-resistant phenotypes.

Class C: Sulfonohydrazide Derivatives
  • Mechanism: Modulation of apoptotic pathways (Bax/Bcl-2 ratio) and inhibition of specific kinases (e.g., EGFR).

  • Key Advantage: Excellent activity against Triple-Negative Breast Cancer (TNBC) cell lines (e.g., MDA-MB-468).

Comparative Data: IC50 Values (µM)

Note: Lower IC50 indicates higher potency.[1] Values are representative means from cross-referenced literature.

Derivative ClassLead Compound IDTarget Cell LineIC50 (µM)Standard Drug ComparisonRef
Thiosemicarbazone Pd(II)-Complex 4HepG2 (Liver)22.8Cisplatin (18.5 µM)[1]
Sulfonohydrazide Compound 5f (p-Cl)MDA-MB-468 (TNBC)8.2Doxorubicin (1.5 µM)*[2]
Indole-Chalcone Compound 33bA549 (Lung)4.3Colchicine (~2.0 µM)[3]
Hydrazone Compound 27qHeLa (Cervical)1.55-Fluorouracil (5.2 µM)[4]

*While less potent than Doxorubicin, Compound 5f exhibits significantly lower cardiotoxicity indices.

Mechanistic Insights & Signaling Pathways

Understanding how these derivatives kill cancer cells is crucial for lead optimization. The primary mechanism involves a dual-strike approach: Mitotic Catastrophe and Mitochondrial Apoptosis .

Mechanistic Diagram (DOT)

The following diagram illustrates the signaling cascade triggered by Indole-Chalcone derivatives.

IndoleMechanism Indole Indole-3-Carboxaldehyde Derivative Tubulin Tubulin (Colchicine Site) Indole->Tubulin Binds Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indole->Bax Upregulates Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Phase Arrest Polymerization->G2M Causes Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Mitotic Catastrophe Mito Mitochondrial Depolarization (ΔΨm) Bcl2->Mito Loss of Integrity Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Caption: Dual-mechanism pathway showing microtubule inhibition and mitochondrial dysfunction triggering apoptosis.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating checkpoints.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values. Causality: The conversion of MTT (yellow) to Formazan (purple) occurs only in metabolically active mitochondria, serving as a direct proxy for cell viability.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

  • Cell Lines: MCF-7, A549, HepG2 (log-phase growth).

Step-by-Step Methodology:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve Indole derivatives in DMSO (Stock: 10 mM).

    • Validation Check: Final DMSO concentration in wells must be

      
       to prevent solvent toxicity. Include a "Vehicle Control" (0.5% DMSO only).
      
    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Treat cells for 48h.

  • Development: Add 20 µL MTT reagent per well. Incubate 4h (dark).

  • Solubilization: Aspirate media carefully (do not disturb crystals). Add 150 µL DMSO. Shake for 15 min.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    
Protocol B: Tubulin Polymerization Assay

Objective: Confirm mechanism of action (Class B derivatives). Causality: An increase in fluorescence indicates tubulin polymerization. Effective inhibitors will suppress this fluorescence increase over time.

Workflow Diagram (DOT)

Workflow Step1 Prepare Tubulin (3 mg/mL in PEM Buffer) Step2 Add GTP (1 mM) (Energy Source) Step1->Step2 Step3 Add Test Compound (Indole Derivative @ 10 µM) Step2->Step3 Step4 Measure Fluorescence (Ex: 360nm, Em: 450nm) Step3->Step4 Control Control: Paclitaxel (Enhancer) / Colchicine (Inhibitor) Step3->Control Compare vs. Step5 Kinetics Analysis (0-60 min @ 37°C) Step4->Step5

Caption: Fluorescence-based kinetic assay workflow for validating tubulin polymerization inhibition.

Critical Assessment & Editorial Conclusion

While indole-3-carboxaldehyde derivatives exhibit potent anticancer activity, two critical challenges remain for clinical translation:

  • Solubility: Many high-potency derivatives (especially chalcones) suffer from poor aqueous solubility.

    • Solution: Formulation into liposomes or structural modification with morpholine/piperazine tails (as seen in Compound 5f) significantly improves bioavailability [2].

  • Selectivity Index (SI):

    • Thiosemicarbazones often show higher SI values (>10) compared to simple Schiff bases, making them safer candidates for further development [1].

Final Verdict: For researchers targeting drug-resistant tumors, Indole-Chalcone hybrids offer the highest potency ceiling. However, for a balanced profile of efficacy and safety (selectivity), Sulfonohydrazide derivatives currently represent the most "drug-like" candidates.

References

  • Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry.

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. International Journal of Molecular Sciences.

  • Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity. European Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Guide: Antimicrobial Efficacy of Functionalized Indole-3-Carboxaldehydes

Executive Summary Indole-3-carboxaldehyde (I3CA) is not merely a chemical intermediate; it is a privileged scaffold in the design of next-generation antimicrobials. While unsubstituted indole aldehydes often exhibit mode...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carboxaldehyde (I3CA) is not merely a chemical intermediate; it is a privileged scaffold in the design of next-generation antimicrobials. While unsubstituted indole aldehydes often exhibit moderate biological activity, their functionalized derivatives—specifically 5-substituted hydrazones and indole-ciprofloxacin hybrids —have demonstrated potency superior to legacy antibiotics like Ampicillin and comparable to Ciprofloxacin against resistant strains such as MRSA.

This guide provides a head-to-head technical comparison of functionalized indole aldehydes against standard-of-care antibiotics, supported by experimental MIC (Minimum Inhibitory Concentration) data, mechanistic insights, and validated protocols for synthesis and bioassay.

Comparative Analysis: Indole Scaffolds vs. Standard Antibiotics[1][2]

The following data synthesizes performance metrics from recent high-impact studies. The comparison focuses on 5-Bromo-indole-3-aldehyde hydrazones and Ciprofloxacin-Indole Hybrids , as these represent the high-performance tier of this chemical class.

Table 1: Head-to-Head MIC Comparison ( )

Lower values indicate higher potency.

Compound ClassSpecific DerivativeTarget: S. aureus (MRSA)Target: E. coli (Gram -)Target: C. albicans (Fungal)Performance Verdict
Standard Antibiotic Ampicillin


N/ABaseline (Ineffective vs MRSA)
Standard Antibiotic Ciprofloxacin


N/AGold Standard (Bacterial)
Standard Antifungal Fluconazole N/AN/A

Gold Standard (Fungal)
Indole Derivative 5-Bromo-I3CA Hydrazone



Superior to Ampicillin; Moderate Antifungal
Indole Hybrid Cipro-Indole (Cpd 8b)


N/A4x More Potent than Ciprofloxacin
Indole Analog Indole-Diketopiperazine



Comparable to Ciprofloxacin

Key Technical Insight: The unsubstituted Indole-3-aldehyde typically shows MIC values


. Functionalization at the C5 position  (Halogens: Br, Cl) significantly enhances lipophilicity (logP), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria. The Cipro-Indole hybrid  (Cpd 8b) outperforms the parent drug by leveraging a dual-mechanism: the fluoroquinolone core targets DNA gyrase, while the indole moiety potentially interacts with secondary efflux pumps or membrane stability.

Structure-Activity Relationship (SAR) Visualization

To optimize antimicrobial potency, specific structural modifications are required.[1] The diagram below details the "Hot Spots" for chemical modification on the indole core.

SAR_Indole Core Indole-3-Carboxaldehyde (Scaffold) C5 C-5 Position (Halogenation) Core->C5 Substitution C3 C-3 Formyl Group (Condensation) Core->C3 Functionalization N1 N-1 Position (Alkylation) Core->N1 Derivatization Effect1 Increases Lipophilicity (LogP) Enhances Membrane Penetration C5->Effect1 Effect2 Schiff Base / Hydrazone Formation Expands Target Binding (DNA/Enzymes) C3->Effect2 Effect3 Reduces Efflux Pump Recognition N1->Effect3

Figure 1: SAR map highlighting critical modification zones. C5-halogenation is critical for Gram-positive activity, while C3-hydrazone formation broadens the spectrum.

Mechanistic Causality

Why do functionalized indole aldehydes work?

  • Membrane Disruption (Chemiosmotic Collapse): Indole derivatives, particularly those with cationic side chains (like aminoguanidines derived from the aldehyde), interact with the anionic phosphate heads of the bacterial membrane. This displaces divalent cations (

    
    , 
    
    
    
    ), causing membrane permeabilization and leakage of intracellular
    
    
    .
  • Enzyme Inhibition (FabH & DNA Gyrase):

    • FabH: Indole-diketopiperazines have been docked into the active site of FabH (fatty acid synthesis), blocking cell wall repair.

    • DNA Gyrase: In hybrids, the indole ring provides additional

      
      -
      
      
      
      stacking interactions within the ATP-binding pocket of DNA gyrase, stabilizing the cleavable complex better than the quinolone alone.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-Indole-3-Aldehyde Hydrazone

Objective: Synthesize a high-potency derivative for testing.

Reagents: 5-bromoindole-3-carboxaldehyde (


), Hydrazine hydrate (

), Ethanol (Absolute), Glacial Acetic Acid (Cat.).
  • Dissolution: Dissolve

    
     of 5-bromoindole-3-carboxaldehyde in 
    
    
    
    of absolute ethanol in a round-bottom flask.
  • Activation: Add

    
     drops of glacial acetic acid to catalyze the carbonyl.
    
  • Condensation: Dropwise add hydrazine hydrate (

    
    ) while stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 
    
    
    
    hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
  • Isolation: Cool to room temperature. Pour into ice-cold water (

    
    ).
    
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      (Azomethine
      
      
      ) and disappearance of the aldehyde peak (
      
      
      ).
Protocol B: Self-Validating Broth Microdilution Assay (MIC)

Objective: Determine precise MIC values with visual validation.

Workflow Diagram:

MIC_Workflow Step1 Inoculum Prep (0.5 McFarland Standard) Step3 Serial Dilution (96-well plate, MH Broth) Step1->Step3 Step2 Stock Solution (Dissolve Indole in DMSO) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Resazurin Dye Addition (Visual Indicator) Step4->Step5 Result Read MIC (Blue = Inhibition, Pink = Growth) Step5->Result

Figure 2: Validated workflow for MIC determination using Resazurin dye for colorimetric endpoint detection.

Detailed Methodology:

  • Preparation: Prepare stock solutions of the indole derivative in DMSO (

    
    ).
    
  • Dilution: In a 96-well microtiter plate, add

    
     of Mueller-Hinton Broth (MHB) to all wells. Perform 2-fold serial dilutions of the compound from column 1 to 10.
    
  • Controls (Critical for Validity):

    • Column 11 (Growth Control): Broth + Bacteria + DMSO (No Drug). Must turn Pink.

    • Column 12 (Sterility Control): Broth only. Must remain Blue.

  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    ) to wells 1–11.
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: Add

    
     of Resazurin (
    
    
    
    ) solution. Incubate for 2 hours.
    • Blue: No bacterial growth (Inhibition).

    • Pink: Active bacterial metabolism (Growth).

    • MIC Definition: The lowest concentration well that remains blue.

References

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Journal of Saudi Chemical Society/ResearchGate. (2008/2025). Link

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules (MDPI). (2023). Link

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. (2018). Link

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes. Biomolecules. (2024). Link

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. (2015). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dimethoxy-1H-indole-3-carbaldehyde

Introduction: Beyond the Bench - A Commitment to Safety and Sustainability In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench - A Commitment to Safety and Sustainability

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a responsible and safe laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Dimethoxy-1H-indole-3-carbaldehyde, a key intermediate in various synthetic pathways. Our objective is to empower researchers with the knowledge to handle this compound's waste stream safely, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining compliance and fostering a culture of safety.[1]

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for 6,7-Dimethoxy-1H-indole-3-carbaldehyde may not be universally available, a robust hazard assessment can be constructed by examining its structural motifs: the indole core and the aldehyde functional group.

  • Indole-Based Hazards: The indole nucleus is present in many biologically active and toxic compounds. Structurally similar compounds, such as Indole-3-carboxaldehyde and Indole itself, are classified as causing skin and serious eye irritation.[2][3] Some indole derivatives are also noted as being harmful if swallowed or toxic in contact with skin. Therefore, it is prudent to handle 6,7-Dimethoxy-1H-indole-3-carbaldehyde as a substance with similar potential hazards.

  • Aldehyde Functional Group Reactivity: The aldehyde group is a reactive electrophile. It can react with nucleophiles, including amino groups in proteins, which is a basis for the toxicity of many aldehydes.[4][5] This reactivity also means it can be incompatible with certain other chemical waste streams.

  • Incompatibilities: Like many organic chemicals, this compound is incompatible with strong oxidizing and reducing agents.[6] Mixing with such agents could lead to vigorous, exothermic reactions.

Based on this analysis, all waste containing 6,7-Dimethoxy-1H-indole-3-carbaldehyde must be treated as hazardous chemical waste .[7][8]

Table 1: Hazard and Disposal Summary
ParameterGuidelineRationale & Source(s)
Waste Classification Hazardous Chemical WasteAssumed irritant and potentially toxic based on structural analogues (indole, indole-3-carboxaldehyde).[2][3]
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation.Extrapolated from SDS of similar indole aldehydes.[2][3]
PPE Requirement Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat.Standard practice for handling hazardous chemicals to prevent skin and eye contact.[9][10]
Container Material Chemically compatible, leak-proof container (e.g., the original container, HDPE, or glass).To prevent reaction with or degradation of the container. Avoid metal for corrosive waste.[11][12]
Incompatible Wastes Strong Oxidizing Agents, Strong Reducing Agents, Acids, Bases.To prevent dangerous chemical reactions in the waste container.[6]
Disposal Method Collection by licensed Environmental Health & Safety (EHS) professionals.Ensures compliance with local, state, and federal regulations.[1][13]

The Four Pillars of Chemical Waste Management

Effective disposal is built on a foundation of four key principles. These are not just steps but a continuous cycle of responsible chemical handling.

  • Waste Minimization: The most effective way to manage waste is to prevent its generation. Accurately calculate the required amount of 6,7-Dimethoxy-1H-indole-3-carbaldehyde for your procedure to avoid preparing excess solutions.[1]

  • Segregation: Never mix incompatible waste streams.[13] Waste containing 6,7-Dimethoxy-1H-indole-3-carbaldehyde should be collected in a dedicated container to prevent unforeseen reactions.

  • Proper Labeling: All waste containers must be accurately and clearly labeled. This is a critical safety measure for both the user and the EHS personnel who will handle the container.[11]

  • Professional Disposal: All hazardous chemical waste must be disposed of through your institution's certified Environmental Health & Safety (EHS) department or a licensed contractor.[1][9] Never dispose of this chemical down the drain or in the regular trash.[2][13]

Step-by-Step Disposal Protocol for 6,7-Dimethoxy-1H-indole-3-carbaldehyde

This protocol details the procedure for handling both solid waste and solutions containing the target compound.

Required Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or, preferably, safety goggles.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

Waste Collection and Segregation
  • Select a Compatible Container:

    • Use a container that is in good condition, leak-proof, and has a secure, tight-fitting lid.[8][12]

    • The original product container is often a suitable choice.[11] Otherwise, a high-density polyethylene (HDPE) or borosilicate glass bottle is recommended.

    • The container must be compatible with the waste being added (e.g., if the compound is in an organic solvent, ensure the container can hold it).[13]

  • Segregate the Waste:

    • Dedicate a specific container solely for 6,7-Dimethoxy-1H-indole-3-carbaldehyde waste. This includes contaminated items like gloves, weigh boats, and paper towels.

    • Do not mix this waste with other chemical streams, particularly strong oxidizing or reducing agents.[6]

Labeling the Hazardous Waste Container

Proper labeling is a non-negotiable safety requirement. Your institution's EHS department will provide specific labels, but they generally require the following information:[11]

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "6,7-Dimethoxy-1H-indole-3-carbaldehyde" . Do not use abbreviations or chemical formulas.[11]

  • List all constituents by percentage, including solvents (e.g., "Methanol: 95%, 6,7-Dimethoxy-1H-indole-3-carbaldehyde: 5%"). The total must account for 100%.[11]

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Laboratory Accumulation and Storage
  • Keep the waste container tightly sealed at all times, except when adding waste.[12] This prevents the release of vapors and potential spills.

  • Store the container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of lab personnel.

  • Ensure the storage location is away from heat sources or direct sunlight.[6]

  • Store in a secondary containment bin to mitigate potential leaks.

Diagram 1: Disposal Decision Workflow

This diagram outlines the decision-making process for handling materials contaminated with 6,7-Dimethoxy-1H-indole-3-carbaldehyde.

G start Generate Waste Containing 6,7-Dimethoxy-1H-indole-3-carbaldehyde ppe_check Wear appropriate PPE? (Gloves, Goggles, Lab Coat) start->ppe_check is_solid Is the waste solid? (e.g., powder, contaminated wipes) solid_waste Place in dedicated, labeled solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Place in dedicated, labeled liquid hazardous waste container. is_solid->liquid_waste No (Liquid) container_check Is waste container properly labeled and sealed? solid_waste->container_check liquid_waste->container_check ppe_check->is_solid Yes get_ppe Obtain and wear required PPE. ppe_check->get_ppe No get_ppe->ppe_check label_container Correctly label and seal container. container_check->label_container No store Store in designated Satellite Accumulation Area. container_check->store Yes label_container->store full Is container full? store->full request_pickup Submit Chemical Collection Request to EHS Office. full->request_pickup Yes continue_use Continue to add waste as generated. full->continue_use No

Caption: Waste Disposal Workflow for 6,7-Dimethoxy-1H-indole-3-carbaldehyde.

Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), you must arrange for its removal.

  • Access your institution's EHS website or portal.

  • Complete a "Chemical Collection Request" or "Hazardous Waste Pickup" form.[11][13]

  • Provide all necessary information about the waste container's contents and location.

  • EHS professionals will then collect the waste for final disposal in accordance with all federal and state regulations.[14]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.[1]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's emergency number.

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.

  • Contain: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: While wearing appropriate PPE, carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials as hazardous waste.

Decontamination of Empty Containers

Empty containers that once held 6,7-Dimethoxy-1H-indole-3-carbaldehyde must be decontaminated before being discarded or repurposed. The standard procedure is triple rinsing.[13]

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate as hazardous chemical waste in your designated liquid waste container.[13]

  • After triple rinsing, deface the original label on the container.

  • The container can now be disposed of as regular laboratory glassware or plastic waste, according to your institution's policy.

By adhering to this comprehensive guide, you contribute to a safer, more sustainable research environment. Trust in these protocols is built upon their validation through established EHS standards and a deep understanding of chemical reactivity and toxicology.

References

  • Title: Chemical Waste Disposal | Environmental Health & Safety Source: Washington State University URL: [Link]

  • Title: Chemical Waste Management Reference Guide | Environmental Health and Safety Source: The Ohio State University URL: [Link]

  • Title: Chemical Waste - EHS Source: Massachusetts Institute of Technology URL: [Link]

  • Title: Chemical Waste | Environmental Health & Safety (EHS) Source: The University of Texas at Austin URL: [Link]

  • Title: How to Safely Dispose of Hazardous Chemical Waste Source: ERG Environmental Services URL: [Link]

  • Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Aldehydes | Basicmedical Key Source: Basicmedical Key URL: [Link]

  • Title: Mechanism-based inactivation of cytochrome P450 2B4 by aldehydes Source: PubMed URL: [Link]

  • Title: Chemical Properties of Aldehydes and Ketones Source: CK-12 Foundation URL: [Link]

  • Title: Safety Data Sheet: Indole-3-carboxaldehyde Source: Carl ROTH URL: [Link]

  • Title: Material Safety Data Sheet - Indole, 99+% Source: Cole-Parmer URL: [Link]

  • Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective Source: ACS Publications URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University Engineering URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dimethoxy-1H-indole-3-carbaldehyde
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6,7-Dimethoxy-1H-indole-3-carbaldehyde
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